3-Bromo-4,5-dihydroxybenzaldehyde
説明
特性
IUPAC Name |
3-bromo-4,5-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSGSHGXUXLQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167711 | |
| Record name | 3-Bromo-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16414-34-9 | |
| Record name | 5-Bromo-3,4-dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16414-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4,5-dihydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016414349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16414-34-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4,5-dihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-4,5-DIHYDROXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2J6HXJ8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4,5-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a naturally occurring bromophenol found in marine red algae, such as Polysiphonia morrowii and Polysiphonia urceolata.[1] This compound has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory, antioxidant, and cytoprotective effects.[2][3] Its potential as a therapeutic agent in various diseases, particularly those with an inflammatory or oxidative stress component, makes a thorough understanding of its physicochemical properties crucial for research and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and a visualization of its key signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that experimental data for some properties are limited, and values for closely related isomers are often reported in the literature. Care has been taken to provide data specific to this compound where possible, with clear indications of predicted values or data from isomers.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₃ | [4] |
| Molecular Weight | 217.02 g/mol | |
| CAS Number | 16414-34-9 | |
| Appearance | Solid | [5] |
| Boiling Point | 297.4ºC at 760mmHg (Predicted) | |
| Density | 1.901g/cm³ (Predicted) | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[6] Solubility in other organic solvents has been studied for the related compound 3,5-Dibromo-4-hydroxybenzaldehyde, which is soluble in ethanol, n-propanol, acetonitrile, and N,N-dimethylformamide.[7] | [6][7] |
| pKa | No experimental data available. | |
| Melting Point | No experimental data available. The related compound 3,5-Dibromo-4-hydroxybenzaldehyde has a melting point of 181-185 °C.[8] | [8] |
Spectral Data
-
¹H and ¹³C NMR: Predicted ¹H and ¹³C NMR spectra are available for the related compound 3-bromo-5-hydroxy-4-methoxybenzaldehyde.[9] For 3-bromo-4-hydroxybenzonitrile, ¹H NMR data is also available.[10]
-
Infrared (IR) Spectroscopy: IR spectra are available for various related brominated and hydroxylated benzaldehydes, such as 3-bromo-5-chloro-2-hydroxybenzaldehyde and 3-bromobenzaldehyde, which can be used for comparative analysis of characteristic peaks.[11][12]
Experimental Protocols
Synthesis of this compound
A representative synthesis of a brominated hydroxybenzaldehyde involves the bromination of a corresponding hydroxybenzaldehyde precursor. The following is a general protocol adapted from the synthesis of similar compounds.[13]
Materials:
-
3,4-dihydroxybenzaldehyde
-
Bromine
-
Acetic acid
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column (silica gel)
Procedure:
-
Dissolve 3,4-dihydroxybenzaldehyde in acetic acid in a round-bottom flask equipped with a stirrer.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture using a dropping funnel, while maintaining a constant temperature (e.g., 45°C).
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Add saturated saline solution to the residue and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Isolation from Polysiphonia morrowii
This compound can be isolated from its natural source, the red alga Polysiphonia morrowii. A general outline of the isolation process is as follows:[1]
Materials:
-
Dried Polysiphonia morrowii
-
80% aqueous methanol
-
Chloroform
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Extract the dried and ground algae with 80% aqueous methanol.
-
Perform a liquid-liquid partition of the crude methanol extract with chloroform to separate compounds based on polarity.
-
Subject the chloroform fraction to open column chromatography on silica gel.
-
Elute the column with a stepwise gradient of chloroform and methanol mixtures to isolate this compound.
Biological Assays
The following are summaries of common experimental protocols used to evaluate the biological activity of this compound.
Cell Viability (MTT) Assay: [2]
-
Seed cells (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Western Blot Analysis: [3]
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% skim milk in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Nrf2, HO-1, p-p65, p-IκBα).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA): [14]
-
Coat a 96-well plate with a capture antibody for the cytokine of interest (e.g., IL-6).
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants containing the cytokine to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength to quantify the cytokine concentration.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
Nrf2/HO-1 Antioxidant Pathway
BDB has been shown to protect cells from oxidative damage by activating the Nrf2/HO-1 pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant genes, including heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like BDB, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to their transcription.
Caption: The Nrf2/HO-1 antioxidant pathway activated by this compound.
NF-κB and MAPK Inflammatory Pathways
BDB has demonstrated significant anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] In response to inflammatory stimuli, the IκB protein is phosphorylated and degraded, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The MAPK pathway, consisting of kinases like ERK, JNK, and p38, also plays a crucial role in regulating inflammation. BDB has been shown to suppress the phosphorylation of key components in both pathways.
Caption: Inhibition of NF-κB and MAPK inflammatory pathways by this compound.
Experimental Workflow for Solubility Determination
The determination of solubility is a fundamental experiment in physicochemical characterization. The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. This technical guide has summarized its key physicochemical characteristics, provided representative experimental protocols for its synthesis, isolation, and biological evaluation, and visualized its mechanisms of action through key signaling pathways. While further research is needed to fully elucidate all of its physicochemical properties with experimental data, the information presented here provides a solid foundation for researchers and drug development professionals working with this intriguing molecule.
References
- 1. This compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes [mdpi.com]
- 2. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H5BrO3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 16414-34-9 [sigmaaldrich.com]
- 6. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2973-77-5 CAS MSDS (3,5-Dibromo-4-hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. NP-MRD: Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738) [np-mrd.org]
- 10. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum [chemicalbook.com]
- 11. 3-Bromo-5-chloro-2-hydroxybenzaldehyde [webbook.nist.gov]
- 12. Benzaldehyde, 3-bromo- [webbook.nist.gov]
- 13. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
3-Bromo-4,5-dihydroxybenzaldehyde CAS number and structure
An In-depth Technical Guide to 3-Bromo-4,5-dihydroxybenzaldehyde
Introduction
This compound (3-BDB) is a naturally occurring bromophenol compound predominantly isolated from marine red algae, including species such as Polysiphonia morrowii, Polysiphonia urceolata, and Rhodomela confervoides.[1][2][3][4] This compound has garnered significant attention within the scientific and drug development communities due to its diverse and potent biological activities. Possessing a range of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and cytoprotective effects, 3-BDB is a promising candidate for further investigation in the development of novel therapeutics.[2][5] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental applications of this compound.
Chemical Identity and Properties
CAS Number: 16414-34-9[6]
Chemical Structure:
-
IUPAC Name: this compound
-
SMILES: C1=C(C=C(C(=C1O)O)Br)C=O[8]
-
InChI Key: GVSGSHGXUXLQNS-UHFFFAOYSA-N[7]
Physicochemical Properties:
| Property | Value | Reference |
| Physical Form | Solid | |
| Density | 1.901 g/cm³ | [6] |
| Boiling Point | 297.4 °C at 760 mmHg | [6] |
| Flash Point | 133.7 °C | [6] |
| Purity | Typically >95% | [4] |
| Storage | 2-8°C under an inert atmosphere |
Biological Activity and Therapeutic Potential
This compound exhibits a wide spectrum of biological activities, making it a molecule of interest for drug development. Its primary effects are centered around cellular protection against oxidative stress and inflammation.
Antioxidant and Cytoprotective Effects
3-BDB has demonstrated significant antioxidant properties, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][3] This pathway is a critical cellular defense mechanism against oxidative stress. Studies have shown that 3-BDB can protect human keratinocytes from damage induced by ultraviolet B (UVB) radiation and particulate matter 2.5 (PM2.5) by reducing the generation of reactive oxygen species (ROS).[1][3][9]
Anti-inflammatory Activity
The compound effectively suppresses inflammatory responses by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways.[4][5] This leads to a downregulation in the expression of pro-inflammatory cytokines and chemokines, including IL-6, IL-8, TNF-α, and others.[5][10] These anti-inflammatory properties have been observed in various models, including atopic dermatitis and lipopolysaccharide (LPS)-stimulated macrophages.[4][10]
Cardioprotective Effects
In the context of cardiovascular disease, 3-BDB has been shown to protect against myocardial ischemia and reperfusion injury.[2] Its mechanism of action in cardiomyocytes involves the activation of the Akt-PGC1α-Sirt3 pathway, which helps to mitigate oxidative stress and mitochondrial dysfunction.[2]
Other Biological Activities
Beyond the activities mentioned above, research has indicated that 3-BDB also possesses anti-allergic, anti-senescence, anti-wrinkle, and anti-viral properties.[2][3][5]
Signaling Pathways and Mechanisms of Action
The multifaceted biological effects of this compound are attributable to its interaction with several key cellular signaling pathways.
Nrf2/HO-1 Pathway Activation
Caption: Nrf2/HO-1 signaling pathway activated by 3-BDB.
Inhibition of Pro-inflammatory Pathways
Caption: Inhibition of MAPK and NF-κB pathways by 3-BDB.
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the literature for studying the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 3 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of 3-BDB (e.g., 10 µM, 20 µM, 30 µM) for a specified duration (e.g., 24 hours). Include a vehicle control. In some experiments, after pre-treatment with 3-BDB, an oxidative stressor like H₂O₂ (1 mM) or UVB radiation (30 mJ/cm²) can be introduced.[3]
-
MTT Addition: Add 2 mg/mL of MTT stock solution to each well to a final volume of 250 µL.
-
Incubation: Incubate the plate for 2.5 hours to allow for the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[3] Cell viability is expressed as a percentage relative to the control group.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with 3-BDB, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HO-1, Nrf2, p-ERK, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with 3-BDB and/or an oxidative stressor as required by the experimental design.
-
Staining: Stain the cells with 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Analysis: Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a flow cytometer or a confocal microscope.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: Effective Concentrations of 3-BDB in In Vitro Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| HaCaT Keratinocytes | HO-1 Induction | 10-30 µM | Upregulation of HO-1 mRNA and protein | [3] |
| HaCaT Keratinocytes | Cytotoxicity | 40-50 µM | Cytotoxic effects observed | [3] |
| Cardiomyocytes | Cytoprotection (OGD) | 10, 20, 50 µM | Attenuation of OGD-induced cytotoxicity | [2] |
| RAW 264.7 Macrophages | Anti-inflammatory | 12.5-100 µM | Inhibition of inflammatory cytokine production | [2][10] |
Table 2: Effects of 3-BDB on Biomarkers
| Model | Biomarker | Treatment | Result | Reference |
| HaCaT Keratinocytes | Intracellular ROS | PM2.5 + 30 µM 3-BDB | Reduction in PM2.5-induced ROS generation | [9] |
| Cardiomyocytes (OGD) | Cleaved Caspase-3 | OGD + 20 µM 3-BDB | Suppression of cleaved caspase-3 expression | [2] |
| Cardiomyocytes (OGD) | SOD2 Acetylation | OGD + 20 µM 3-BDB | Partial reversal of OGD-induced acetylation | [2] |
| RAW 264.7 Macrophages | IL-6 Production | LPS + 12.5-100 µM 3-BDB | Dose-dependent inhibition of IL-6 production | [10] |
Conclusion
This compound is a marine-derived natural product with significant therapeutic potential. Its well-documented antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways like Nrf2/HO-1, MAPK, and NF-κB, make it a compelling candidate for drug development in areas such as dermatology, cardiology, and inflammatory diseases. The data and protocols summarized in this guide provide a solid foundation for researchers and scientists to further explore the pharmacological applications of this promising compound. Further in vivo studies and preclinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 3. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Benzaldehyde,3-bromo-4,5-dihydroxy- | CAS#:16414-34-9 | Chemsrc [chemsrc.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. PubChemLite - this compound (C7H5BrO3) [pubchemlite.lcsb.uni.lu]
- 9. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of the Ocean: A Technical Guide to the Biological Activities of Bromophenols from Marine Algae
For Researchers, Scientists, and Drug Development Professionals
The marine environment, a vast repository of unique chemical diversity, offers a promising frontier for the discovery of novel therapeutic agents. Among the myriad of compounds biosynthesized by marine organisms, bromophenols from marine algae have emerged as a particularly compelling class of molecules. Characterized by a phenolic structure adorned with one or more bromine atoms, these compounds exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of new pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the antioxidant, antimicrobial, anticancer, antidiabetic, and other significant biological activities of these marine-derived compounds. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key molecular pathways.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a multitude of chronic diseases. Bromophenols, with their electron-rich aromatic rings and hydroxyl groups, are potent scavengers of free radicals. Their antioxidant capacity is a cornerstone of their therapeutic potential, underpinning many of their other biological effects.
Quantitative Antioxidant Data
The antioxidant efficacy of various bromophenols has been quantified using established in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values provide a standardized measure for comparing the potency of different compounds.
| Bromophenol Compound | Marine Algal Source | Assay | IC50 (µM) | TEAC (mM) | Reference |
| 3-bromo-4,5-dihydroxybenzaldehyde | Polysiphonia urceolata | DPPH | 20.3 | - | [1] |
| 4,7-dibromo-9,10-dihydrophenanthrene-2,3,5,6-tetraol | Polysiphonia urceolata | DPPH | 6.1 | - | [1] |
| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | Rhodomela confervoides | DPPH | 7.5 | - | [1] |
| 2,3,6-tribromo-4,5-dihydroxybenzaldehyde | Rhodomela confervoides | DPPH | 24.7 | - | [1] |
| bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides | DPPH | 8.5 | - | [2] |
| Nitrogen-containing bromophenols (3.9-3.13) | Rhodomela confervoides | DPPH | 5.22 - 23.60 | - | |
| Nitrogen-containing bromophenols (3.9-3.13) | Rhodomela confervoides | ABTS | - | 3.11 - 3.58 | |
| Nitrogen-containing bromophenols (3.14-3.15) | Symphyocladia latiuscula | DPPH | 14.5, 20.5 (µg/mL) | - | |
| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester | Polysiphonia urceolata | DPPH | 9.67 - 21.90 | - | |
| Urceolatin | Polysiphonia urceolata | DPPH | 7.9 | - | [3] |
Experimental Protocols
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, which is yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Test compounds (bromophenols)
-
Positive control (e.g., Ascorbic acid, Trolox, or Butylated hydroxytoluene - BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples: Dissolve the bromophenol compounds and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to 100 µL of the sample dilution (to account for the color of the sample).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (bromophenols)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare serial dilutions of the bromophenol compounds and the positive control in the appropriate solvent.
-
Assay:
-
Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test sample.
Antimicrobial Activity: A Defense Against Pathogens
Marine algae exist in a competitive environment, leading to the evolution of potent chemical defenses against microbial pathogens. Bromophenols are key components of this defense arsenal, demonstrating significant activity against a broad range of bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy of bromophenols is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Bromophenol Compound | Marine Algal Source | Microorganism | MIC (µg/mL) | Reference |
| bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides | Staphylococcus aureus | <70 | |
| bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides | Pseudomonas aeruginosa | <70 | |
| Bromophenols (4.1-4.4) | Symphyocladia latiuscula | Candida albicans | 10 - 37.5 | |
| Aldehyde (4.5) | Kappaphycus sp. | Pseudomonas fluorescence | - (obvious inhibition) | |
| Aldehyde (4.5) | Kappaphycus sp. | Staphylococcus aureus | - (obvious inhibition) | |
| Synthetic bromophenol (4.6) | - | Staphylococcus epidermidis | 0.556 (µM) | |
| Bromophenol (4.7) | Leathesia nana | Botrytis cinereal | 31 |
Experimental Protocol
This method is a widely used preliminary test to assess the antimicrobial activity of compounds.
Materials:
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial or fungal cultures
-
Sterile petri dishes
-
Sterile cork borer or pipette tips
-
Test compounds (bromophenols) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Preparation of Agar Plates: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.
-
Observation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity: Targeting the Hallmarks of Cancer
The ability of bromophenols to induce cytotoxicity in cancer cells has garnered significant attention in the quest for novel anticancer drugs. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways involved in cell growth, survival, and apoptosis.
Quantitative Anticancer Data
The cytotoxic effects of bromophenols are typically evaluated using the MTT assay, which measures cell viability. The IC50 value represents the concentration of a compound that inhibits cell growth by 50%.
| Bromophenol Compound | Marine Algal Source | Cancer Cell Line | IC50 (µM) | Reference |
| Derivatives from Leathesia nana | Leathesia nana | A549, BGC823, MCF-7, BEL-7402, HCT-8 | <10 (µg/mL) | |
| 3-bromo-4,5-dihydroxy benzoic acid methyl ester | Rhodomela confervoides | KB, Bel-7402, A549 | 12.5 - 40.1 | [1] |
| 3-bromo-4,5-dihydroxy-benzaldehyde | Rhodomela confervoides | KB, Bel-7402, A549 | 12.5 - 40.1 | [1] |
| Lanosol butenone | Osmundaria colensoi | Human leukemia cells | 8.0 | [1] |
| Derivatives from Polysiphonia lanosa | Polysiphonia lanosa | DLD-1, HCT-116 | 1.32 - 14.6 | [1] |
| Synthetic derivative (2.14) | - | DLD-1, HCT-116 | 1.72, 0.08 | [1] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides | K562 | - | |
| XK-81 | Leathesia nana | 4T-1 breast cancer cells | 5.3 |
Signaling Pathways in Anticancer Activity
Bromophenols exert their anticancer effects by modulating critical intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.
The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Some bromophenols have been shown to inactivate this pathway, leading to the induction of apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and its inhibition by bromophenols.
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. Activation of certain MAPK pathways, such as JNK and p38, can lead to apoptosis. Some bromophenols have been found to activate these pro-apoptotic MAPK pathways.
Caption: MAPK signaling pathway activation by bromophenol-induced stress.
Experimental Protocols
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the bromophenol compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated from the dose-response curve.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels.
Antidiabetic Activity: A New Wave in Diabetes Management
Diabetes is a global health crisis, and the search for novel therapeutic agents is of paramount importance. Bromophenols have demonstrated promising antidiabetic potential by inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).[4]
Quantitative Antidiabetic Data
The inhibitory effects of bromophenols on α-glucosidase and PTP1B are quantified by their IC50 values.
| Bromophenol Compound | Marine Algal Source | Target Enzyme | IC50 (µM) | Reference |
| Derivatives from Rhodomela confervoides (4.1-4.4) | Rhodomela confervoides | PTP1B | 0.84 - 2.4 | [1][5] |
| bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides | α-glucosidase | 0.03 | [1] |
| 2,4-dibromophenol | - | α-glucosidase | 110.4 | [1] |
| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | Symphyocladia latiuscula | PTP1B | 7.74 | [6][7] |
| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | Symphyocladia latiuscula | α-glucosidase | 2.63 | [6][7] |
| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | Symphyocladia latiuscula | PTP1B | 8.50 | [6][7] |
| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | Symphyocladia latiuscula | α-glucosidase | 7.24 | [6][7] |
| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Symphyocladia latiuscula | PTP1B | 5.29 | [6][7] |
| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Symphyocladia latiuscula | α-glucosidase | 1.92 | [6][7] |
Experimental Protocols
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
Test compounds (bromophenols)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, mix 50 µL of the test compound solution with 100 µL of α-glucosidase solution in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Add 50 µL of pNPG solution to initiate the reaction and incubate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measurement: Measure the absorbance of the yellow p-nitrophenol produced at 405 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Buffer (e.g., HEPES or Tris-HCl, pH 7.4, containing DTT and EDTA)
-
Test compounds (bromophenols)
-
Positive control (e.g., Sodium orthovanadate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add the test compound, PTP1B enzyme, and buffer.
-
Pre-incubation: Pre-incubate at 37°C for 10 minutes.
-
Substrate Addition: Add pNPP to start the reaction and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).
-
Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Calculation: Determine the percentage of inhibition and the IC50 value.
Conclusion and Future Perspectives
Bromophenols derived from marine algae represent a treasure trove of bioactive compounds with significant therapeutic potential. Their diverse biological activities, including antioxidant, antimicrobial, anticancer, and antidiabetic effects, make them attractive candidates for further investigation and drug development. This technical guide provides a solid foundation for researchers by consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways.
Future research should focus on several key areas. The exploration of a wider diversity of marine algae is likely to yield novel bromophenol structures with enhanced or novel biological activities. Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for rational drug design and optimization. Furthermore, in vivo studies are essential to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. The journey from the ocean's depths to the pharmacy shelf is a long and challenging one, but the remarkable biological activities of bromophenols from marine algae offer a compelling reason to embark on this exciting endeavor.
References
- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Urceolatin, a structurally unique bromophenol from Polysiphonia urceolata. | Semantic Scholar [semanticscholar.org]
- 4. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde: A Potent Activator of the Nrf2/HO-1 Pathway for Cellular Defense
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Oxidative stress is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and skin aging. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Its activation leads to the expression of a suite of cytoprotective genes, with heme oxygenase-1 (HO-1) being a critical component. This technical guide delves into the role of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural compound isolated from marine red algae, as a potent activator of the Nrf2/HO-1 signaling pathway. We will explore its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development focused on novel antioxidant therapeutics.
Introduction to this compound (BDB)
This compound (BDB) is a bromophenol compound found in various species of marine red algae, including Polysiphonia morrowii and Rhodomela confervoides.[1][2] BDB has garnered significant scientific interest due to its diverse biological activities, which include antioxidant, anti-inflammatory, antiviral, and photoprotective effects.[1][2][3][4] Of particular importance is its ability to protect cells, such as human keratinocytes, from oxidative damage induced by stressors like hydrogen peroxide (H₂O₂) and ultraviolet B (UVB) radiation.[1][5] This protective capacity is primarily mediated through the activation of the Nrf2/HO-1 signaling pathway, a central axis in the cellular defense against oxidative stress.[1][3][6]
The Nrf2/HO-1 Signaling Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.[7][8][9] In the presence of oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[9][10] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][11]
One of the most critical downstream targets of Nrf2 is Heme Oxygenase-1 (HO-1).[7][12] HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties.[8] Biliverdin is subsequently converted to bilirubin, a potent antioxidant. Thus, the activation of the Nrf2/HO-1 pathway is a fundamental mechanism for maintaining cellular redox homeostasis and protecting against oxidative damage.[7][11]
BDB-Mediated Activation of the Nrf2/HO-1 Pathway
Research has demonstrated that BDB effectively activates the Nrf2/HO-1 pathway in human keratinocytes (HaCaT cells).[1][3] The mechanism of action involves the upstream signaling kinases, extracellular signal-regulated kinase (ERK) and protein kinase B (Akt).[1][3][6] BDB treatment leads to the phosphorylation of both ERK and Akt.[1] These activated kinases, in turn, are thought to phosphorylate Nrf2, promoting its dissociation from Keap1 and subsequent nuclear translocation.[1][3] In the nucleus, Nrf2 binds to the ARE of the HO-1 promoter, leading to increased transcription and translation of HO-1.[1] This upregulation of HO-1 is a key factor in the cytoprotective effects of BDB against oxidative stress.[1][6]
Signaling Pathway Diagram
Quantitative Data on BDB's Effects
The following tables summarize the quantitative data from studies investigating the effects of this compound on the Nrf2/HO-1 pathway and cell viability in HaCaT human keratinocytes.
Table 1: Effect of BDB on HO-1 Expression and Activity
| BDB Concentration (µM) | HO-1 mRNA Expression (Fold Change vs. Control) | HO-1 Protein Expression (Fold Change vs. Control) | HO-1 Activity (Bilirubin formation, Fold Change vs. Control) |
| 0 | 1.0 | 1.0 | 1.0 |
| 10 | ~1.8 | ~2.0 | ~1.5 |
| 20 | ~2.5 | ~3.5 | ~2.2 |
| 30 | ~3.2 | ~4.5 | ~2.8* |
*Data are approximate values interpreted from graphical representations in Ryu et al., 2019.[1][13] All values are statistically significant (p < 0.05) compared to the control.
Table 2: Time-Dependent Effect of 30 µM BDB on Protein Phosphorylation
| Time (min) | p-ERK Expression (Fold Change vs. 0 min) | p-Akt Expression (Fold Change vs. 0 min) |
| 0 | 1.0 | 1.0 |
| 5 | ~1.5 | ~1.4 |
| 15 | ~2.8 | ~2.2 |
| 30 | ~3.5 | ~2.5 |
| 60 | ~2.0 | ~1.8 |
*Data are approximate values interpreted from graphical representations in Ryu et al., 2019.[1] All values are statistically significant (p < 0.05) compared to the 0 min time point.
Table 3: Cytoprotective Effect of BDB against Oxidative Stress
| Treatment | Cell Viability (%) |
| Control | 100 |
| H₂O₂ (1 mM) | ~55 |
| BDB (30 µM) + H₂O₂ | ~85 ** |
| UVB (100 mJ/cm²) | ~60 |
| BDB (30 µM) + UVB | ~90 ** |
*Data are approximate values interpreted from graphical representations in Ryu et al., 2019.[1] *p < 0.05 compared to control. **p < 0.05 compared to H₂O₂ or UVB treatment alone.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the role of BDB in Nrf2/HO-1 pathway activation.
Cell Culture
-
Cell Line: HaCaT (human keratinocyte cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]
-
Protocol:
-
Seed HaCaT cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[14]
-
Pre-treat the cells with various concentrations of BDB for a specified time.
-
Induce oxidative stress by exposing cells to H₂O₂ or UVB radiation.
-
After the stress induction, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][16]
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[15][16]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure intracellular ROS levels.[18][19]
-
Protocol:
-
Culture HaCaT cells in a suitable plate.
-
Treat cells with BDB and/or an oxidative stressor.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.[19]
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][20]
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with excitation at 485 nm and emission at 535 nm.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as HO-1, Nrf2, p-ERK, and p-Akt.[21][22][23]
-
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[21]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific for HO-1, Nrf2, p-ERK, p-Akt, or a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[21]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software like ImageJ.[21]
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of target genes like HO-1.
-
Protocol:
-
Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform real-time PCR using the cDNA, gene-specific primers for HO-1 and a housekeeping gene (e.g., GAPDH), and a fluorescent dye like SYBR Green.
-
The relative expression of the HO-1 gene is calculated using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Experimental Workflow and Logic Diagrams
General Experimental Workflow
Logic Diagram for Cytoprotection Mechanism
Conclusion and Future Directions
This compound is a promising natural compound that effectively mitigates cellular damage from oxidative stress by activating the Nrf2/HO-1 signaling pathway.[1][3] Its mechanism, involving the upstream kinases ERK and Akt, provides a clear rationale for its antioxidant properties. The quantitative data robustly support its efficacy in upregulating the key cytoprotective enzyme HO-1 and enhancing cell survival under stressful conditions.
For drug development professionals, BDB represents a valuable lead compound. Future research should focus on:
-
In vivo studies: To confirm the efficacy and safety of BDB in animal models of diseases associated with oxidative stress.
-
Structure-activity relationship (SAR) studies: To synthesize and screen BDB analogs for enhanced potency and improved pharmacokinetic properties.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties of BDB and its suitability for clinical development.
-
Exploration of other therapeutic areas: Given the central role of oxidative stress in various pathologies, the therapeutic potential of BDB could extend to neurodegenerative diseases, inflammatory conditions, and metabolic disorders.
This technical guide provides a solid foundation for researchers and scientists to further explore and harness the therapeutic potential of this compound as a novel activator of the Nrf2/HO-1 pathway.
References
- 1. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Protective Effect of this compound from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Value of monitoring Nrf2 activity for the detection of chemical and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioquochem.com [bioquochem.com]
- 21. benchchem.com [benchchem.com]
- 22. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Cytoprotective Effects of 3-Bromo-4,5-dihydroxybenzaldehyde on Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a naturally occurring phenolic compound isolated from marine red algae, has emerged as a promising cytoprotective agent for skin cells.[1][2] This technical guide provides an in-depth analysis of the mechanisms by which BDB shields skin cells, particularly human keratinocytes, from a variety of environmental stressors, including oxidative damage, ultraviolet (UV) radiation, and particulate matter. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved in BDB's protective effects.
Core Protective Mechanisms
BDB exerts its cytoprotective effects through a multi-pronged approach, primarily by modulating key cellular signaling pathways involved in antioxidant defense, inflammation, and cell survival. The principal mechanisms include the activation of the Nrf2/HO-1 pathway, suppression of MAPK and NF-κB signaling, and inhibition of apoptosis and cellular senescence.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of BDB on human keratinocytes (HaCaT cells).
Table 1: Effect of BDB on Cell Viability and Oxidative Stress Markers
| Parameter | Stressor | BDB Concentration | Result | Reference |
| Cell Viability | UVB (30 mJ/cm²) | 10, 20, 30 µM | Increased viability to 64%, 65%, and 70% respectively, from 54% with UVB alone. | [3] |
| Intracellular ROS | H₂O₂ or UVB | Not specified | Significantly scavenged intracellular ROS. | [4] |
| Intracellular ROS | PM2.5 | Not specified | Alleviated PM2.5-induced intracellular ROS generation. | [5] |
| Lipid Peroxidation | UVB | Not specified | Decreased injury from UVB-induced oxidative stress to lipids. | [4] |
| Protein Carbonylation | UVB | Not specified | Diminished protein carbonylation after UVB exposure. | [6] |
| DNA Damage (Comet Assay) | PM2.5 | Not specified | Ameliorated PM2.5-induced DNA damage. | [7] |
| DNA Fragmentation | UVB | Not specified | Reduced UVB-induced DNA fragmentation. | [4] |
Table 2: BDB's Modulation of Key Signaling Proteins and Enzymes
| Protein/Enzyme | Stressor | BDB Concentration | Effect | Reference |
| HO-1 Expression | None | 10, 20, 30, 40, 50 µM | Dose-dependent increase, with a peak at 30 µM. | [1][8] |
| Nrf2 Nuclear Translocation | None | Not specified | Enhanced nuclear translocation of Nrf2. | [1] |
| Phospho-ERK | UVB | Not specified | Restored phospho-ERK levels reduced by UVB. | [6] |
| Phospho-Akt | UVB | Not specified | Restored phospho-Akt levels reduced by UVB. | [6] |
| MMP-1 Activity | UVB | Not specified | Significantly inhibited UVB-induced MMP-1 activity. | [3] |
| Phospho-p38, ERK, JNK | TNF-α/IFN-γ | Dose-dependent | Decreased phosphorylation of p38, ERK, and JNK. | [9] |
| NF-κB p65 Nuclear Translocation | TNF-α/IFN-γ | Not specified | Inhibited nuclear translocation of NF-κB p65. | [10] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the cytoprotective effects of BDB.
Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
BDB Treatment: this compound (obtained from commercial suppliers like Matrix Scientific) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7][11] Cells are pre-treated with various concentrations of BDB for a specified time before being subjected to stressors.
Induction of Cellular Stress
-
Oxidative Stress:
-
Particulate Matter Exposure:
-
PM2.5: Cells are treated with a suspension of particulate matter 2.5 (PM2.5).[5]
-
-
Inflammatory Stress:
Measurement of Cytoprotective Endpoints
-
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates.
-
After treatment with BDB and/or a stressor, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[12]
-
After incubation, the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Intracellular Reactive Oxygen Species (ROS) Detection:
-
Cells are treated with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Intracellular ROS levels are measured by detecting the fluorescence of dichlorofluorescein (DCF) using a fluorescence microscope or flow cytometer.[11]
-
-
Western Blot Analysis:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., HO-1, Nrf2, p-ERK, p-Akt, MMP-1, NF-κB).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][10]
-
-
Reverse Transcription PCR (RT-PCR):
-
Total RNA is extracted from cells using a suitable reagent (e.g., TRIzol).
-
cDNA is synthesized from the RNA using a reverse transcriptase enzyme.
-
PCR is performed using specific primers for the genes of interest (e.g., HO-1).
-
The PCR products are analyzed by agarose gel electrophoresis.[1]
-
-
Immunocytochemistry:
-
Cells are grown on coverslips and subjected to treatments.
-
Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
After blocking, cells are incubated with a primary antibody against the target protein (e.g., Nrf2).
-
Cells are then incubated with a fluorescently labeled secondary antibody.
-
The subcellular localization of the protein is observed using a fluorescence microscope.[1]
-
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Cells are embedded in agarose on a microscope slide.
-
The cells are lysed to remove membranes and soluble proteins, leaving behind the DNA.
-
The slides are subjected to electrophoresis.
-
Damaged DNA (containing strand breaks) migrates further towards the anode, forming a "comet tail."
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[11]
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by BDB.
Caption: BDB activates the Nrf2/HO-1 pathway via ERK and Akt phosphorylation.
Caption: BDB inhibits MAPK and NF-κB pathways to reduce inflammation and photo-aging.
Caption: General experimental workflow for assessing BDB's cytoprotective effects.
Conclusion
This compound demonstrates significant potential as a cytoprotective agent for skin cells. Its ability to activate the Nrf2/HO-1 antioxidant pathway while simultaneously inhibiting pro-inflammatory and pro-aging signaling cascades like MAPK and NF-κB makes it a compelling candidate for further investigation in the development of dermatological drugs and cosmeceuticals.[1][10][13] The comprehensive data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this marine-derived compound. The protective effects of BDB against a range of environmental insults highlight its promise in mitigating skin damage and promoting skin health.[2][4]
References
- 1. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Photo-protection by 3-bromo-4, 5-dihydroxybenzaldehyde against ultraviolet B-induced oxidative stress in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of this compound against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Red Algae Compound this compound Protects Human Keratinocytes on Oxidative Stress-Related Molecules and Pathways Activated by UVB Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-4,5-dihydroxybenzaldehyde: A Promising Therapeutic Agent for Oxidative Stress and Inflammatory Disorders
A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (BDHB) is a naturally occurring bromophenol compound predominantly isolated from marine red algae, including species such as Polysiphonia morrowii and Rhodomela confervoides.[1][2] Emerging research has highlighted its significant therapeutic potential, primarily attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of BDHB, including its synthesis, biological activities, and underlying mechanisms of action, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.
Chemical Properties and Synthesis
BDHB is a benzaldehyde derivative with the chemical formula C₇H₅BrO₃. A plausible laboratory-scale synthesis involves the bromination of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde).
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-dihydroxybenzaldehyde (protocatechuic aldehyde)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sulfuric acid (H₂SO₄, 92.1%)
-
Hydrogen peroxide (H₂O₂, 28%)
-
Ice
Procedure:
-
In a flask equipped with a stirrer, add 12.21 g (0.1 mol) of 3,4-dihydroxybenzaldehyde to 42 ml of dichloromethane and 12.7 ml of water.
-
Cool the mixture to 0°C using an ice bath.
-
Over a period of 2 hours, with continuous stirring, add a solution of 9.3 g (0.058 mol) of bromine in 20 ml of dichloromethane.
-
Maintain the temperature at 0°C and slowly add 3.3 ml of cold 92.1% sulfuric acid.
-
Following the acid addition, add 6.3 ml of 28% hydrogen peroxide over 1 hour, ensuring the temperature remains at 0°C.
-
Continue stirring the reaction mixture at 0°C for an additional 2 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ice-cold water.
-
Dry the product in air or at 60°C to a constant weight to yield this compound.
This protocol is adapted from a method for the synthesis of 3-bromo-4-hydroxybenzaldehyde and may require optimization for this specific compound.[3]
Therapeutic Potential and Biological Activities
BDHB has demonstrated significant promise in mitigating cellular damage caused by oxidative stress and inflammation through the modulation of key signaling pathways.
Antioxidant Activity
BDHB exhibits potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Mechanism of Action:
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like BDHB, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including HO-1, leading to their transcription and subsequent protein expression. HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[2]
Experimental Workflow for Investigating Nrf2/HO-1 Pathway Activation
Caption: Workflow for assessing BDHB's effect on the Nrf2/HO-1 pathway.
Quantitative Data: Effect of BDHB on HO-1 Expression in HaCaT Keratinocytes [2]
| Concentration of BDHB (µM) | HO-1 mRNA Expression (Fold Change vs. Control) | HO-1 Protein Expression (Fold Change vs. Control) |
| 10 | ~1.5 | ~1.8 |
| 20 | ~2.5 | ~2.7 |
| 30 | ~3.5 | ~3.8 |
Anti-inflammatory Activity
BDHB demonstrates significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that plays a central role in regulating the inflammatory response, including the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][4]
Mechanism of Action:
In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes. BDHB has been shown to inhibit the phosphorylation of IκB, thereby preventing NF-κB translocation and the subsequent expression of inflammatory mediators.[1][4]
Signaling Pathway of BDHB-Mediated NF-κB Inhibition
Caption: BDHB inhibits NF-κB activation by preventing IκB phosphorylation.
Quantitative Data: Effect of BDHB on Pro-inflammatory Cytokine Production
In LPS-stimulated RAW 264.7 Macrophages[4]
| Concentration of BDHB (µM) | IL-6 Production (% of LPS Control) |
| 12.5 | ~90% |
| 25 | ~75% |
| 50 | ~50% |
| 100 | ~30% |
In TNF-α/IFN-γ-stimulated HaCaT Keratinocytes[1]
| Concentration of BDHB (µM) | IL-6 mRNA Expression (Fold Change vs. Stimulated Control) | TNF-α mRNA Expression (Fold Change vs. Stimulated Control) |
| 12.5 | ~0.8 | ~0.75 |
| 25 | ~0.6 | ~0.5 |
| 50 | ~0.4 | ~0.3 |
Detailed Experimental Protocols
Western Blot Analysis for Phosphorylated p65 (NF-κB)
1. Cell Lysis and Protein Extraction:
-
Treat cells with BDHB and/or inflammatory stimuli (e.g., LPS).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-phospho-NF-κB p65 (Ser536)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the phosphorylated p65 signal to total p65 or a housekeeping protein like β-actin.[5][6][7]
Reverse Transcription-Quantitative PCR (RT-qPCR) for HO-1 mRNA
1. RNA Extraction:
-
Isolate total RNA from treated cells using a TRIzol-based method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
2. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Quantitative PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for HO-1, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a specific probe.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the amplification data to determine the relative expression of HO-1 mRNA, normalizing to a stable housekeeping gene (e.g., GAPDH).[8][9][10][11]
Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding
1. Cross-linking and Chromatin Shearing:
-
Cross-link protein-DNA complexes in treated cells using formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an antibody specific for Nrf2 overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
3. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
Treat with proteinase K to digest the proteins.
4. DNA Purification and Analysis:
-
Purify the DNA using a commercial DNA purification kit.
-
Analyze the purified DNA by qPCR using primers specific for the ARE region in the HO-1 promoter to quantify the amount of Nrf2 binding.[12][13][14][15]
Conclusion
This compound has emerged as a compelling candidate for therapeutic development, particularly for conditions characterized by oxidative stress and inflammation. Its ability to modulate the Nrf2/HO-1 and NF-κB signaling pathways provides a strong mechanistic basis for its observed cytoprotective and anti-inflammatory effects. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the full therapeutic potential of this promising marine natural product. Future studies should focus on optimizing its synthesis, evaluating its pharmacokinetic and toxicological profiles, and exploring its efficacy in a broader range of disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. Anti-Inflammatory Effect of this compound, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of human heme oxygenase (HO-1) copies by competitive RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 11. mcgill.ca [mcgill.ca]
- 12. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]
- 13. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epigenome-noe.net [epigenome-noe.net]
- 15. med.uio.no [med.uio.no]
A Technical Guide to 3-Bromo-4,5-dihydroxybenzaldehyde: Applications in Dermatological and Cardiological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a bromophenol compound naturally occurring in red algae species such as Polysiphonia morrowii and Rhodomela confervoides, has emerged as a promising small molecule for therapeutic development in both dermatology and cardiology.[1][2] Its multifaceted biological activities, including potent antioxidant and anti-inflammatory effects, have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the current research on BDB, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the full therapeutic potential of this marine-derived compound.
Chemical Properties and Synthesis
A potential synthesis workflow is outlined below:
Applications in Dermatology
BDB has demonstrated significant potential in treating inflammatory and oxidative stress-related skin conditions. Its protective effects are largely attributed to its ability to modulate key signaling pathways involved in cellular defense and inflammation.
Mechanism of Action in Keratinocytes
In human keratinocytes (HaCaT cells), BDB has been shown to protect against oxidative damage induced by stressors such as hydrogen peroxide (H₂O₂) and ultraviolet B (UVB) radiation.[4][5] The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[4]
The proposed signaling cascade is as follows:
Quantitative Data in Dermatological Models
The following table summarizes the quantitative effects of BDB in various in vitro dermatological models.
| Cell Line | Stressor | BDB Concentration | Outcome Measure | Result | Reference |
| HaCaT | H₂O₂ | 30 µM | Cell Viability | Increased | [4] |
| HaCaT | UVB | 30 µM | Cell Viability | Increased | [4] |
| HaCaT | None | 10, 20, 30 µM | HO-1 mRNA Expression | Dose-dependent increase | [4] |
| HaCaT | None | 10, 20, 30 µM | HO-1 Protein Expression | Dose-dependent increase | [4] |
| HaCaT | TNF-α/IFN-γ | 10, 20, 30 µM | IL-6 mRNA Expression | Dose-dependent decrease | |
| HaCaT | TNF-α/IFN-γ | 10, 20, 30 µM | IL-8 mRNA Expression | Dose-dependent decrease |
Applications in Cardiology
In the context of cardiology, BDB has been investigated for its cardioprotective effects, particularly in the setting of myocardial infarction (MI) and ischemia-reperfusion (I/R) injury.[1][2]
Mechanism of Action in Cardiomyocytes and Myocardial Tissue
BDB's cardioprotective effects are mediated through multiple pathways, including the inhibition of inflammation and the activation of pro-survival signaling cascades.
-
Anti-inflammatory Effects: In a mouse model of MI, BDB treatment was found to reduce the infiltration of macrophages (CD68⁺ cells) into the injured heart tissue.[1] This was associated with a significant reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, MCP-1, and IL-6.[1] This anti-inflammatory action is at least partially mediated by the inhibition of the NF-κB signaling pathway.[1]
References
- 1. Flow cytometry for cell apoptosis [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease [mdpi.com]
- 4. Effects of Escin on Oxidative Stress and Apoptosis of H9c2 Cells Induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
mechanism of action of 3-Bromo-4,5-dihydroxybenzaldehyde in keratinocytes
An In-Depth Technical Guide on the Mechanism of Action of 3-Bromo-4,5-dihydroxybenzaldehyde in Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (BDB) is a naturally occurring bromophenol compound found in marine red algae, such as Polysiphonia morrowii and Rhodomela confervoides.[1][2] Emerging research has highlighted its significant pharmacological activities, particularly in the context of skin health. In keratinocytes, the primary cell type of the epidermis, BDB has demonstrated potent anti-inflammatory, antioxidant, and cytoprotective properties.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of BDB in keratinocytes, summarizing key signaling pathways, quantitative data from published studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in dermatology and the development of novel therapeutic agents for skin disorders.
Core Mechanisms of Action
BDB's effects in keratinocytes are multifaceted, primarily revolving around the modulation of key signaling pathways involved in inflammation, oxidative stress, and the maintenance of skin barrier function.
Anti-inflammatory and Immunomodulatory Effects
BDB exhibits significant anti-inflammatory properties in keratinocytes by targeting canonical inflammatory signaling pathways. In models of inflammation stimulated by tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), BDB has been shown to suppress the inflammatory cascade.[1][5]
The primary mechanisms include:
-
Inhibition of the NF-κB Pathway: BDB treatment suppresses the phosphorylation of cytosolic IκBα and the nuclear factor kappa B (NF-κB) p65 subunit.[1] This inhibition prevents the translocation of NF-κB p65 into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[1]
-
Modulation of the MAPK Pathway: BDB dose-dependently decreases the phosphorylation of key mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1]
-
Downregulation of Pro-inflammatory Mediators: Through the modulation of the NF-κB and MAPK pathways, BDB significantly reduces the expression and secretion of various pro-inflammatory cytokines and chemokines.[1][5]
Antioxidant and Cytoprotective Mechanisms
A crucial aspect of BDB's action is its ability to protect keratinocytes from oxidative stress induced by various environmental insults such as ultraviolet B (UVB) radiation and particulate matter (PM2.5).[2][3][4]
The key antioxidant mechanisms are:
-
Activation of the Nrf2/HO-1 Pathway: BDB is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] It induces the phosphorylation of Nrf2, leading to its nuclear translocation and the subsequent upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).[4] This activation is mediated by the upstream phosphorylation of ERK and Akt.[4][6]
-
Reduction of Reactive Oxygen Species (ROS): BDB effectively scavenges intracellular ROS, thereby mitigating oxidative damage to cellular components like DNA, lipids, and proteins.[1][2][3]
-
Enhancement of Glutathione Levels: BDB increases the production of reduced glutathione (GSH), a critical endogenous antioxidant, by upregulating the expression of glutathione synthesizing enzymes through the Nrf2-mediated pathway.[6][7]
-
Protection Against PM2.5-Induced Damage: BDB has been demonstrated to protect keratinocytes from PM2.5-induced cell cycle arrest, autophagy, and apoptosis.[3][8] It ameliorates PM2.5-induced mitochondrial dysfunction and DNA damage.[3][9]
Skin Barrier Function and Anti-Aging Effects
BDB contributes to the maintenance and restoration of the skin's barrier function and counteracts processes involved in skin aging.
-
Upregulation of Barrier Proteins: BDB increases the expression of essential skin barrier proteins, including filaggrin, involucrin, and the serine peptidase inhibitor LEKTI.[1] It also enhances the production of tight junction proteins.[1][5]
-
Inhibition of Matrix Metalloproteinases (MMPs): In response to UVB radiation, a key driver of photoaging, BDB significantly inhibits the activation and expression of MMP-1.[2][10] This is achieved by suppressing the MAPK signaling cascade and the subsequent activation of the activator protein-1 (AP-1) transcription factor.[2]
Summary of Quantitative Data
The following tables summarize the quantitative findings from key studies on the effects of BDB in keratinocytes.
| Parameter | Cell Type | Stimulus | BDB Concentration | Effect | Reference |
| Cell Viability | HaCaT | TNF-α/IFN-γ | 1, 5, 10 µM | Dose-dependent increase | [1] |
| Intracellular ROS | HaCaT | TNF-α/IFN-γ | 1, 5, 10 µM | Dose-dependent decrease | [1] |
| Intracellular ROS | HaCaT | PM2.5 | 10, 20, 30 µM | Alleviation of PM2.5-induced ROS generation | [3] |
| Intracellular ROS | HaCaT | UVB | 5, 10, 20 µM | Significant scavenging of UVB-induced ROS | [2] |
| HO-1 Expression | HaCaT | None | 30 µM | Optimal concentration for HO-1 upregulation | [4] |
| MMP-1 Activity | HaCaT | UVB (30 mJ/cm²) | 5, 10, 20 µM | Significant inhibition of UVB-induced MMP-1 activity | [2] |
| IL-6 Production | RAW 264.7 | LPS | 12.5, 25, 50, 100 µM | Dose-dependent suppression | [11] |
| Signaling Molecule | Cell Type | Stimulus | BDB Concentration | Effect on Phosphorylation | Reference |
| NF-κB p65 | HaCaT | TNF-α/IFN-γ | 1, 5, 10 µM | Dose-dependent suppression | [1] |
| IκBα | HaCaT | TNF-α/IFN-γ | 1, 5, 10 µM | Dose-dependent suppression | [1] |
| p38 | HaCaT | TNF-α/IFN-γ | 1, 5, 10 µM | Dose-dependent decrease | [1] |
| ERK | HaCaT | TNF-α/IFN-γ | 1, 5, 10 µM | Dose-dependent decrease | [1] |
| JNK | HaCaT | TNF-α/IFN-γ | 1, 5, 10 µM | Dose-dependent decrease | [1] |
| ERK | HaCaT | None | 30 µM | Time-dependent enhancement | [4] |
| Akt | HaCaT | None | 30 µM | Time-dependent enhancement | [4] |
| Nrf2 | HaCaT | None | 30 µM | Increased expression and phosphorylation | [4] |
| STAT1 (Tyr 701) | RAW 264.7 | LPS | 12.5, 25, 50, 100 µM | Inhibitory effect | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: BDB's anti-inflammatory mechanism in keratinocytes.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Protective effect of this compound against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] this compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. koreascience.kr [koreascience.kr]
- 9. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Red Algae Compound this compound Protects Human Keratinocytes on Oxidative Stress-Related Molecules and Pathways Activated by UVB Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of this compound, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 3-Bromo-4,5-dihydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde is a naturally occurring bromophenol found in marine red algae, such as species of Polysiphonia.[1][2] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects.[3][4] Understanding its chemical characteristics through spectroscopic analysis is fundamental for its identification, quality control, and further development in therapeutic applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols and a visualization of its known signaling pathways.
Spectroscopic Data
The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. The following sections summarize the key data obtained from NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide definitive evidence for its chemical structure. The data presented below is based on the characterization of the compound isolated from Polysiphonia morrowii.[5]
Table 1: ¹H and ¹³C NMR Spectral Data of this compound
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Aldehyde-H | 9.68 | s | - | H-7 |
| Aromatic-H | 7.21 | d | 1.8 | H-6 |
| Aromatic-H | 6.99 | d | 1.8 | H-2 |
| Hydroxyl-H | 5.85 | br s | - | 4-OH, 5-OH |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||
| Aldehyde-C | 191.2 | C-7 | ||
| Aromatic-C | 150.1 | C-4 | ||
| Aromatic-C | 145.8 | C-5 | ||
| Aromatic-C | 128.5 | C-1 | ||
| Aromatic-C | 115.9 | C-6 | ||
| Aromatic-C | 112.3 | C-2 | ||
| Aromatic-C | 109.8 | C-3 |
Source: Data referenced from the literature on the characterization of this compound.[5]
Infrared (IR) Spectroscopy
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500-3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2900-2800 & 2800-2700 | Medium, Doublet | C-H Stretch | Aldehyde |
| 1700-1680 | Strong | C=O Stretch | Aldehyde |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1300-1200 | Strong | C-O Stretch | Phenolic Hydroxyl |
| 800-600 | Strong | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
An experimental GC-MS spectrum for this compound is available on SpectraBase, though full access to the raw data is restricted.[6] Predicted mass spectrometry data is also available from public databases like PubChem.[7]
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₇H₅BrO₃ | - |
| Molecular Weight | 215.94 g/mol (monoisotopic) | Calculated |
| Ionization Mode | Electron Ionization (EI) | Assumed for GC-MS |
| [M]⁺ | m/z 216, 218 (due to Br isotopes) | Predicted |
| [M-H]⁺ | m/z 215, 217 | Predicted |
| [M-CHO]⁺ | m/z 187, 189 | Predicted |
| [M-Br]⁺ | m/z 137 | Predicted |
The fragmentation of this compound under electron ionization would likely proceed through the loss of the formyl radical (-CHO), a hydrogen radical (-H), or the bromine atom (-Br), leading to the characteristic fragment ions listed above. The presence of bromine would result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard laboratory practices for similar aromatic compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as the acidic phenolic protons may exchange with protic solvents.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Number of Scans: 1024 to 4096 scans, or more, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Background Scan: Perform a background scan with no sample on the ATR crystal or with a blank KBr pellet.
-
Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is typically sufficient.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Signaling Pathway Involvement
Recent research has highlighted the role of this compound in modulating key cellular signaling pathways, which underpins its observed biological activities.
MAPK/NF-κB Signaling Pathway
This compound has been shown to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[8]
Nrf2/HO-1 Signaling Pathway
The antioxidant effects of this compound are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. Activation of this pathway leads to the expression of antioxidant enzymes, protecting cells from oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]
- 3. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 5. jmb.or.kr [jmb.or.kr]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 3-BROMO-4-HYDROXYBENZALDEHYDE(2973-78-6)IR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Synthesis and Derivatives of 3-Bromo-4,5-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a naturally occurring bromophenol primarily isolated from marine red algae, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis of BDB and its derivatives, alongside a detailed exploration of its biological effects, with a focus on its antioxidant, anti-inflammatory, and cytoprotective properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Synthesis of this compound
The synthesis of this compound, also known as 3-bromoprotocatechuic aldehyde, typically involves the electrophilic bromination of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). However, a specific, high-yield, and regioselective laboratory protocol for the synthesis of the 3-bromo isomer is not extensively detailed in publicly available literature. The primary challenge lies in controlling the regioselectivity of the bromination on a benzene ring activated by two hydroxyl groups and deactivated by an aldehyde group.
General Synthetic Approach: Electrophilic Bromination
The proposed synthesis involves the direct bromination of 3,4-dihydroxybenzaldehyde. The hydroxyl groups at positions 4 and 5 are ortho-, para-directing and strongly activating, while the aldehyde group at position 1 is meta-directing and deactivating. This complex interplay of directing effects can lead to a mixture of brominated products.
Experimental Protocol (Proposed)
-
Materials: 3,4-dihydroxybenzaldehyde, a brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine), a suitable solvent (e.g., acetic acid, dichloromethane, or a biphasic system), and potentially a catalyst.
-
Procedure:
-
Dissolve 3,4-dihydroxybenzaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath to control the reaction temperature.
-
Slowly add a solution of the brominating agent in the same solvent to the reaction mixture with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution to remove excess bromine).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the desired this compound isomer.
-
Note: The yield and regioselectivity of this reaction are highly dependent on the specific conditions (solvent, temperature, catalyst, and brominating agent) employed. Optimization of these parameters would be necessary to achieve a satisfactory yield of the desired product.
Synthesis of this compound Derivatives
The aldehyde and hydroxyl functionalities of this compound offer versatile handles for the synthesis of a wide range of derivatives.
Schiff Base Derivatives
A common class of derivatives are Schiff bases, formed by the condensation reaction between the aldehyde group of BDB and a primary amine.
Experimental Protocol: General Synthesis of Schiff Bases
-
Materials: this compound, a primary amine (aliphatic or aromatic), a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of glacial acetic acid.
-
Procedure:
-
Dissolve equimolar amounts of this compound and the desired primary amine in the chosen solvent in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for a period of 2-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base.
-
Collect the solid product by filtration, wash with cold solvent, and dry in a desiccator.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
O-Alkylated Derivatives
The phenolic hydroxyl groups can be alkylated to form ether derivatives. Regioselective alkylation may be challenging and could require the use of protecting groups.
Experimental Protocol: General O-Alkylation
-
Materials: this compound, an alkylating agent (e.g., alkyl halide), a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or acetone).
-
Procedure:
-
To a solution of this compound in the solvent, add the base and stir for a short period to form the phenoxide(s).
-
Add the alkylating agent and heat the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Biological Activities and Signaling Pathways
This compound has been shown to possess a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.
Antioxidant and Cytoprotective Effects
BDB demonstrates significant cytoprotective effects against oxidative stress induced by various agents like hydrogen peroxide (H₂O₂), UVB radiation, and particulate matter (PM2.5)[1][2]. It exerts its antioxidant effects through the activation of the Nrf2/HO-1 pathway[1][3].
dot
Caption: Nrf2/HO-1 signaling pathway activated by BDB.
Anti-inflammatory Effects
BDB exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways such as NF-κB and MAPK[3]. It has been shown to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α[3].
dot
Caption: Inhibition of NF-κB and MAPK pathways by BDB.
Cardioprotective Effects
BDB has demonstrated protective effects against myocardial ischemia-reperfusion injury. This cardioprotective activity is mediated through the activation of the Akt-PGC1α-Sirt3 signaling pathway, which enhances mitochondrial function and reduces oxidative stress in cardiomyocytes.
References
- 1. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 3-Bromo-4,5-dihydroxybenzaldehyde and its Potential Pharmacological Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a naturally occurring bromophenol compound predominantly isolated from marine red algae species such as Polysiphonia morrowii and Polysiphonia urceolata.[1][2][3] This marine-derived molecule has garnered significant scientific interest due to its diverse and potent biological activities. Structurally, BDB is a benzaldehyde derivative featuring two hydroxyl groups and a bromine atom on the aromatic ring, which contribute to its notable pharmacological properties.
This technical guide provides a comprehensive overview of the potential pharmacological applications of BDB, focusing on its synthesis, mechanisms of action, and a summary of key quantitative data from preclinical studies. Detailed experimental protocols for the assays mentioned are also provided to facilitate further research and drug development efforts.
Synthesis of this compound
While BDB is naturally sourced from red algae, chemical synthesis offers a reliable and scalable alternative for obtaining the pure compound for research and development. A plausible synthetic route involves the regioselective bromination of protocatechualdehyde (3,4-dihydroxybenzaldehyde).
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve protocatechualdehyde (1 equivalent) in acetonitrile.
-
Bromination: To the stirred solution, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Pharmacological Applications and Mechanisms of Action
BDB has demonstrated a wide range of pharmacological effects, primarily centered around its anti-inflammatory, antioxidant, and cytoprotective properties.
Anti-inflammatory Activity
BDB exhibits significant anti-inflammatory effects in various in vitro and in vivo models.
-
Atopic Dermatitis: In a mouse model of atopic dermatitis induced by 2,4-dinitrochlorobenzene (DNCB), treatment with BDB (100 mg/kg) suppressed the development of skin lesions, reduced serum immunoglobulin E (IgE) levels, and decreased inflammatory cell infiltration in the ears.[1][4]
-
Macrophage Inhibition: In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, BDB dose-dependently suppressed the production of the pro-inflammatory cytokine interleukin-6 (IL-6).[1][4]
-
Keratinocyte Protection: BDB protects human HaCaT keratinocytes from inflammation stimulated by TNF-α and IFN-γ by downregulating the expression of various inflammatory cytokines and chemokines.[2]
The anti-inflammatory mechanism of BDB is largely attributed to its ability to inhibit key signaling pathways:
-
NF-κB Pathway: BDB suppresses the phosphorylation of the p65 and p50 subunits of NF-κB, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1][4]
-
MAPK Pathway: BDB modulates the mitogen-activated protein kinase (MAPK) signaling pathway, which is also crucial in the inflammatory response.[2]
-
STAT1 Pathway: BDB inhibits the phosphorylation of STAT1 (Tyr 701), another important mediator of cellular inflammation.[1][4]
Caption: BDB's anti-inflammatory mechanism of action.
Antioxidant and Cytoprotective Effects
BDB demonstrates potent antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
-
Protection against Oxidative Stress: BDB protects human keratinocytes against UVB-induced and hydrogen peroxide-induced oxidative stress by reducing intracellular ROS levels.[3][5][6][7] It also mitigates the damaging effects of particulate matter (PM2.5) on skin cells.[8]
-
Nrf2/HO-1 Pathway Activation: A key mechanism of BDB's antioxidant activity is the activation of the Nrf2/HO-1 signaling pathway.[5] BDB promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1).[3][5]
-
Cardioprotection: In a model of myocardial ischemia and reperfusion injury, BDB was shown to protect cardiomyocytes from oxidative stress and apoptosis.[3] This protective effect is mediated through the Akt-PGC1α-Sirt3 pathway.[3]
References
- 1. CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents [patents.google.com]
- 2. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effects of 3-Bromo-4,5-dihydroxybenzaldehyde on Gene Expression
Introduction
This compound (3-BDB), a bromophenol compound isolated from marine red algae species such as Polysiphonia morrowii and Rhodomela confervoides, has garnered significant scientific interest.[1][2][3] Extensive research has demonstrated its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, antiviral, and free-radical scavenging properties.[2][3][4] This technical guide provides a comprehensive overview of the molecular effects of 3-BDB on gene expression, focusing on its modulation of key signaling pathways. The information is compiled from various in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and drug development.
Core Signaling Pathways Modulated by 3-BDB
3-BDB exerts its cellular effects primarily by modulating a set of interconnected signaling pathways that are crucial for cellular homeostasis, stress response, and inflammation.
Nrf2/HO-1 Antioxidant Response Pathway
A primary mechanism of 3-BDB's cytoprotective effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade.[1][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by 3-BDB, Nrf2 is phosphorylated, dissociates from Keap1, and translocates to the nucleus.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of various antioxidant and cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1).[1] This activation is mediated through the upstream phosphorylation of Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt).[1][5][6]
MAPK and NF-κB Inflammatory Pathways
3-BDB demonstrates potent anti-inflammatory activity by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[7] In response to inflammatory stimuli like lipopolysaccharide (LPS) or cytokines (TNF-α/IFN-γ), these pathways are typically activated, leading to the expression of pro-inflammatory mediators.[7][8] 3-BDB treatment has been shown to inhibit the phosphorylation of key MAPK proteins (ERK, JNK, p38) and NF-κB.[4][7][9] This suppression prevents the activation of downstream transcription factors such as Activator Protein 1 (AP-1) and NF-κB, thereby downregulating the gene expression of inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines.[7][9]
Akt/PGC1α/Sirt3 Myocardial Protection Pathway
In the context of myocardial ischemia-reperfusion injury, 3-BDB provides protection through the activation of the Akt-PGC1α-Sirt3 pathway.[2][10] 3-BDB promotes the phosphorylation of Akt, which in turn upregulates the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) and Sirtuin 3 (Sirt3).[2][10] Sirt3 is a mitochondrial deacetylase that enhances the activity of antioxidant enzymes like Superoxide Dismutase 2 (SOD2) by deacetylating them.[3] This cascade ultimately attenuates oxidative stress, reduces apoptosis, and preserves mitochondrial function in cardiomyocytes.[2][3]
Quantitative Data on Gene and Protein Expression
The following tables summarize the quantitative effects of 3-BDB on the expression of key genes and proteins across various experimental models.
Table 1: Upregulated Genes and Proteins by 3-BDB
| Gene/Protein | Cell Type/Model | Treatment Conditions | Observed Effect | Reference(s) |
| HO-1 | HaCaT Keratinocytes | 30 µM, 24h | Significant increase in mRNA and protein levels | [1][11] |
| p-Nrf2 | HaCaT Keratinocytes | 30 µM, time-dependent | Peak phosphorylation within 30 min | [1] |
| GSS | HaCaT Keratinocytes | 10-30 µM | Increased protein and mRNA levels | [6] |
| p-Akt | Cardiomyocytes (OGD) | 20 µM | Increased phosphorylation | [10] |
| Sirt3 | Cardiomyocytes (OGD) | 20 µM | Upregulated expression | [10] |
| PGC1α | Cardiomyocytes (OGD) | 20 µM | Upregulated expression | [10] |
| Foxp3 | Murine CD4+ T cells | In vivo (100 mg/kg) | Increased mRNA levels, promoting Treg differentiation | [12][13] |
| TGF-β | Murine CD4+ T cells | In vivo (100 mg/kg) | Increased mRNA levels | [12][13] |
Table 2: Downregulated Genes and Proteins by 3-BDB
| Gene/Protein | Cell Type/Model | Treatment Conditions | Observed Effect | Reference(s) |
| IL-6 | RAW 264.7 Macrophages | 12.5-100 µM, 24h | Dose-dependent suppression of LPS-induced production | [4][8] |
| TNF-α, IFN-γ | RAW 264.7 Macrophages | Dose-dependent | Blocked production | [8] |
| IL-6, IL-8, IL-13 | HaCaT Keratinocytes | Dose-dependent | Downregulated mRNA expression (TNF-α/IFN-γ stimulated) | [7] |
| Chemokines | HaCaT Keratinocytes | Dose-dependent | Downregulated mRNA of Eotaxin, MDC, RANTES, TARC | [7] |
| p-NF-κB | RAW 264.7 Macrophages | 12.5-100 µM | Inhibited phosphorylation | [4] |
| p-STAT1 | RAW 264.7 Macrophages | 12.5-100 µM | Inhibited phosphorylation | [4] |
| p-MAPKs | HaCaT Keratinocytes | PM2.5 stimulation | Reversed activation of MEK, ERK, SEK, JNK, p38 | [9] |
| AP-1 (c-Jun, c-Fos) | HaCaT Keratinocytes | PM2.5 stimulation | Decreased activation | [9] |
| MMP-1 | HaCaT Keratinocytes | UVB stimulation | Reduced expression | [7] |
| Cleaved Caspase-3 | Cardiomyocytes (OGD) | 20 µM | Significantly decreased | [10] |
Experimental Protocols
The findings described in this guide are based on a range of standard molecular biology techniques. Below are generalized protocols for the key experiments cited.
Cell Culture and Treatment
-
Cell Lines: Human keratinocytes (HaCaT), murine macrophages (RAW 264.7), or primary cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded to a desired confluency (e.g., 80%). For experiments, cells are often pre-treated with 3-BDB at specified concentrations (e.g., 10-100 µM) for a set duration (e.g., 1-2 hours) before being exposed to a stimulus (e.g., H₂O₂, UVB, LPS, PM2.5) for a further incubation period (e.g., 24 hours).[1][4][9]
Western Blotting
-
Protein Extraction: Cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is quantified using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% skim milk or BSA in TBST) for 1 hour, then incubated overnight at 4°C with primary antibodies specific to target proteins (e.g., p-ERK, HO-1, Nrf2, GAPDH). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1-2 hours.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1][9]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from cells using TRIzol reagent or a commercial kit according to the manufacturer's instructions. RNA quality and concentration are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA (e.g., 1 µg) using a reverse transcriptase kit with oligo(dT) or random primers.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with SYBR Green master mix and gene-specific primers. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[1][7][12]
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Cell culture supernatants are collected to measure the concentration of secreted cytokines (e.g., IL-6, TNF-α).
-
Assay Procedure: The assay is performed using commercial ELISA kits according to the manufacturer's protocol. Briefly, supernatants and standards are added to a microplate pre-coated with a capture antibody. A detection antibody, followed by an enzyme-linked secondary antibody, is added. Finally, a substrate solution is used to produce a colorimetric signal, which is measured with a microplate reader at a specific wavelength. The concentration is determined by comparison to the standard curve.[4][8]
Conclusion
This compound is a potent bioactive compound that modulates gene expression through several critical cellular signaling pathways. Its ability to upregulate the Nrf2-mediated antioxidant response while simultaneously suppressing the NF-κB and MAPK inflammatory pathways highlights its therapeutic potential for conditions driven by oxidative stress and inflammation, such as skin disorders, atopic dermatitis, and myocardial injury.[1][2][4][9] The detailed data and mechanistic insights presented in this guide provide a solid foundation for drug development professionals and researchers to explore 3-BDB as a lead compound for novel therapeutic strategies. Further investigation into its pharmacokinetics, safety profile, and efficacy in more complex disease models is warranted.
References
- 1. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 3. This compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of this compound, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells | In Vivo [iv.iiarjournals.org]
- 13. This compound Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) Treatment in HaCaT Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the treatment of human keratinocyte (HaCaT) cell cultures with 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol found in red algae.[1][2] BDB has demonstrated significant antioxidant, anti-inflammatory, and cytoprotective effects, making it a compound of interest for dermatological research and drug development.[3][4][5]
Introduction
This compound (BDB) is a promising natural compound with multifaceted protective effects on human keratinocytes.[1][3] Studies have shown its ability to mitigate cellular damage induced by various stressors, including ultraviolet B (UVB) radiation, oxidative stress, particulate matter (PM2.5), and pro-inflammatory cytokines.[2][4][5] The primary mechanisms of action involve the activation of the Nrf2-mediated antioxidant response pathway and the suppression of inflammatory signaling cascades such as MAPK and NF-κB.[1][3] These properties highlight BDB's potential as a therapeutic agent for skin disorders characterized by oxidative stress and inflammation.
Key Experimental Protocols
This section details the essential protocols for investigating the effects of BDB on HaCaT cells.
HaCaT Cell Culture and Maintenance
-
Cell Line: HaCaT (immortalized human keratinocyte) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they should be washed with Phosphate-Buffered Saline (PBS), detached using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seeded at a lower density.
BDB Preparation and Treatment
-
Stock Solution: Prepare a stock solution of BDB in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Working Concentrations: Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Studies have effectively used concentrations ranging from 10 µM to 288 µM.[3][5] A common optimal concentration for observing protective effects without cytotoxicity is 30 µM.[4][6]
-
Treatment Protocol:
-
Seed HaCaT cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger dishes for protein/RNA extraction).
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with a fresh medium containing the desired concentration of BDB.
-
For protective effect studies, pre-treatment with BDB for a specified duration (e.g., 1 to 24 hours) is common before exposing the cells to a stressor (e.g., UVB, H2O2, TNF-α/IFN-γ).[1][3]
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Procedure:
-
Seed HaCaT cells in a 96-well plate.
-
Treat cells with BDB and/or the stressor of interest.
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins within a sample. This is crucial for studying the effects of BDB on signaling pathways.
-
Procedure:
-
Lyse BDB-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-ERK, p-JNK, NF-κB p65).[3][6][7]
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Reverse Transcription-PCR (RT-PCR)
RT-PCR is used to measure the mRNA expression levels of target genes.
-
Procedure:
-
Isolate total RNA from BDB-treated and control cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform PCR using specific primers for the genes of interest (e.g., GSS, GCLC, MMP-1).[2][5]
-
Analyze the PCR products by gel electrophoresis.
-
Quantify the band intensities and normalize to a housekeeping gene (e.g., GAPDH).
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on BDB's effects on HaCaT cells.
| Parameter | Stressor | BDB Concentration | Effect | Reference |
| Cell Viability | TNF-α/IFN-γ | 72, 144, 288 µM | Dose-dependent increase in viability | [3] |
| Cell Viability | PM2.5 (50 µg/mL) | 30 µM | Increased viability from 52% to 76% | [4] |
| Intracellular ROS | TNF-α/IFN-γ | 72, 144, 288 µM | Dose-dependent decrease in ROS | [3] |
| Intracellular ROS | PM2.5 | 30 µM | Reduction in ROS levels | [4] |
| GSS Protein Expression | None | 10 µM | Significant elevation after 12 hours | [5] |
| GSS mRNA Expression | None | 10 µM | Notable increase after 6 hours | [5] |
| HO-1 Protein Expression | None | 30 µM | Upregulation within 3 hours | [6] |
| HO-1 mRNA Expression | None | 30 µM | Upregulation within 3 hours | [6] |
| MMP-1 mRNA Expression | UVB | Not specified | Impediment of expression | [2] |
| MMP-1 Protein Expression | UVB | Not specified | Impediment of expression | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by BDB and a general experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. The Red Algae Compound this compound Protects Human Keratinocytes on Oxidative Stress-Related Molecules and Pathways Activated by UVB Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Red Algae Compound this compound Protects Human Keratinocytes on Oxidative Stress-Related Molecules and Pathways Activated by UVB Irradiation [mdpi.com]
Application Notes and Protocols for Evaluating the Antioxidant Capacity of 3-Bromo-4,5-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde is a bromophenol compound of interest for its potential biological activities, including antioxidant effects. The evaluation of direct antioxidant capacity is a crucial first step in the screening and characterization of such compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used methods for determining the in vitro antioxidant activity of chemical compounds. These assays are based on the ability of an antioxidant to scavenge stable free radicals, a process that can be easily monitored by spectrophotometry.
This document provides detailed protocols for the DPPH and ABTS assays as they can be applied to this compound, along with representative data for illustrative purposes.
Data Presentation
The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. The following table summarizes representative data obtained from DPPH and ABTS assays for bromophenol compounds, which can serve as an expected range for this compound.
| Compound | Assay | Parameter | Value | Reference Compound |
| This compound (Representative) | DPPH | IC₅₀ (µM) | ~20 | Trolox / Ascorbic Acid |
| This compound (Representative) | ABTS | TEAC (mM) | ~2.5 | Trolox |
Note: The values presented are illustrative and based on data for structurally similar bromophenols. Actual experimental results may vary.[1][2]
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3] This neutralization of the radical leads to a color change from violet to yellow, which is monitored spectrophotometrically at approximately 517 nm.[3]
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle in the dark at 4°C.[3]
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the standard compound (Trolox or Ascorbic Acid).
-
-
Assay Protocol (in a 96-well plate):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test compound or standard to the corresponding wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (A₀ - A₁) / A₀ ] * 100
Where:
-
A₀ is the absorbance of the control (DPPH solution without sample).
-
A₁ is the absorbance of the sample with DPPH solution.
-
-
Determination of IC₅₀: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical cation is reduced, leading to a decrease in absorbance at 734 nm.[4]
Reagents and Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol (analytical grade)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio) and allow them to react in the dark at room temperature for 12-16 hours.[3]
-
-
Preparation of ABTS•⁺ Working Solution:
-
Dilute the ABTS•⁺ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in the same solvent used for the ABTS•⁺ working solution.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a similar dilution series for the standard compound (Trolox).
-
-
Assay Protocol (in a 96-well plate):
-
Add 20 µL of the various concentrations of the test compound or standard to the wells.
-
Add 180 µL of the ABTS•⁺ working solution to each well.[3]
-
Shake the plate and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:
% Inhibition = [ (A₀ - A₁) / A₀ ] * 100
Where:
-
A₀ is the absorbance of the control (ABTS•⁺ solution without sample).
-
A₁ is the absorbance of the sample with ABTS•⁺ solution.
-
-
Determination of TEAC: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined from a calibration curve of Trolox percentage inhibition versus concentration. The TEAC value represents the concentration of a Trolox solution that has the same antioxidant capacity as a 1 mM solution of the compound under investigation.
Visualized Workflows
References
HPLC method for quantification of 3-Bromo-4,5-dihydroxybenzaldehyde
An Application Note and Protocol for the Quantification of 3-Bromo-4,5-dihydroxybenzaldehyde using High-Performance Liquid Chromatography (HPLC).
Application Note
Introduction
This compound is a phenolic aldehyde of significant interest due to its presence in marine red algae and its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2][3] Accurate and precise quantification of this compound is essential for quality control in natural product extraction, purity assessment of synthetic batches, and in various research applications in drug development. This document details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of this compound. The methodology is adapted from established principles for analyzing phenolic compounds and provides a reliable framework for researchers.[4]
Chromatographic Conditions
A gradient elution strategy is employed to ensure effective separation of this compound from potential impurities and provide a sharp, well-defined peak. A C18 stationary phase is utilized, which is common for the separation of moderately polar compounds.[4]
Method Validation Parameters
The analytical method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters and their typical acceptance criteria are summarized below.
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components. Peak purity should be confirmed using a PDA detector. |
| Linearity | A linear relationship between peak area and concentration (e.g., 1-100 µg/mL) should be demonstrated with a correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Recovery should be within 98.0% to 102.0% for spiked samples at different concentration levels. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2.0% for replicate injections and analyses performed on different days. |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10:1, with acceptable precision and accuracy. |
| Robustness | The method should show reliability with deliberate small variations in parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). |
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5][6]
-
Software: Chromatography data acquisition and processing software.
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Phosphoric acid or formic acid (HPLC grade).
-
Reference Standard: this compound reference standard of known, high purity (e.g., >95%).[7]
2. Preparation of Solutions
-
Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in ultrapure water. Degas the solution prior to use.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard. Dissolve it in 10 mL of acetonitrile in a Class A volumetric flask. Sonicate if necessary to ensure complete dissolution.[4]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase (e.g., 50:50 acetonitrile/water). A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL to construct a calibration curve.[4]
-
Sample Preparation: Accurately weigh a known quantity of the sample containing this compound. Dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase) to achieve an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter to remove particulate matter before injection.[4]
3. HPLC Method Parameters
The following table summarizes the recommended chromatographic conditions.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or optimal wavelength determined by PDA scan) |
| Run Time | 30 minutes |
4. System Suitability and Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.[4]
-
System Suitability Test (SST): Perform five replicate injections of a mid-concentration working standard (e.g., 25 µg/mL). The system is deemed ready if the RSD for peak area and retention time is ≤ 2.0%.
-
Calibration Curve Construction: Inject each working standard solution in ascending order of concentration. Plot a calibration curve of the mean peak area against the concentration.[4]
-
Sample Analysis: Inject the prepared sample solutions. The peak area of this compound is used to calculate its concentration based on the calibration curve.
Diagrams
Caption: Experimental workflow for the quantification of this compound by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Benzaldehyde,3-bromo-4,5-dihydroxy- | CAS#:16414-34-9 | Chemsrc [chemsrc.com]
Application Notes and Protocols: Western Blot Analysis of Nrf2 Activation by 3-Bromo-4,5-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural compound isolated from marine red algae, has demonstrated significant antioxidant and cytoprotective properties.[1][2][3] Mechanistic studies have revealed that BDB exerts its effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][4] Upon exposure to oxidative stress or inducers like BDB, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[1][4] This document provides detailed protocols for utilizing Western blot analysis to investigate the activation of the Nrf2 signaling pathway by BDB, along with expected quantitative outcomes and visual representations of the signaling cascade and experimental workflow.
Data Presentation
The following tables summarize the expected quantitative results from Western blot analyses of key proteins in the Nrf2 signaling pathway following treatment with this compound. The data is based on findings from studies using human keratinocytes (HaCaT cells).[1][2]
Table 1: Dose-Dependent Effect of BDB on Protein Expression of Nrf2 and Downstream Targets
| Treatment Group | Nrf2 (Nuclear Extract) | HO-1 (Whole Cell Lysate) | Keap1 (Whole Cell Lysate) |
| Control (Vehicle) | Baseline | Baseline | Baseline |
| BDB (10 µM) | ~1.5-fold increase | ~2.0-fold increase | No significant change |
| BDB (20 µM) | ~2.5-fold increase | ~3.5-fold increase | Slight decrease |
| BDB (40 µM) | ~3.5-fold increase | ~5.0-fold increase | Moderate decrease |
Note: The fold changes are approximate and may vary depending on experimental conditions and cell line.
Table 2: Time-Dependent Effect of 20 µM BDB on Protein Expression
| Incubation Time | Nrf2 (Nuclear Extract) | HO-1 (Whole Cell Lysate) | p-ERK (Whole Cell Lysate) | p-Akt (Whole Cell Lysate) |
| 0 hr | Baseline | Baseline | Baseline | Baseline |
| 3 hr | ~2.0-fold increase | ~1.5-fold increase | ~2.5-fold increase | ~2.0-fold increase |
| 6 hr | ~3.0-fold increase | ~2.5-fold increase | ~3.0-fold increase | ~2.5-fold increase |
| 12 hr | ~2.5-fold increase | ~4.0-fold increase | ~2.0-fold increase | ~1.8-fold increase |
| 24 hr | ~1.5-fold increase | ~3.5-fold increase | ~1.5-fold increase | ~1.2-fold increase |
Note: The fold changes are approximate and may vary depending on experimental conditions and cell line.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of Nrf2 activation by BDB and the procedure to verify it, the following diagrams illustrate the Nrf2 signaling pathway and a typical Western blot workflow.
Caption: Nrf2 Signaling Pathway Activated by BDB.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess Nrf2 activation by this compound using Western blot analysis.
Cell Culture and Treatment
-
Cell Line: Human keratinocytes (HaCaT) are a suitable model.
-
Cell Seeding: Seed HaCaT cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Preparation of BDB Stock Solution: Prepare a stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
Treatment:
-
For dose-response experiments, treat the cells with increasing concentrations of BDB (e.g., 0, 10, 20, 40 µM) for a fixed time (e.g., 12 or 24 hours).
-
For time-course experiments, treat the cells with a fixed concentration of BDB (e.g., 20 µM) for various durations (e.g., 0, 3, 6, 12, 24 hours).
-
A vehicle control (DMSO) should be included in all experiments.
-
Protein Extraction
-
Whole-Cell Lysates:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Utilize a commercial nuclear/cytoplasmic extraction kit and follow the manufacturer's instructions.[5]
-
Briefly, after cell harvesting and washing, cells are lysed with a cytoplasmic extraction buffer, and the cytoplasmic fraction is separated by centrifugation.
-
The remaining nuclear pellet is then lysed with a nuclear extraction buffer to release nuclear proteins.
-
Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Use the results to normalize the amount of protein loaded for each sample in the subsequent Western blot analysis.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples onto a 10-12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[6] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, Keap1, p-ERK, p-Akt, and a loading control (e.g., β-actin or GAPDH for whole-cell lysates, Lamin B1 for nuclear extracts) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the expression of the target proteins to the corresponding loading control.
References
- 1. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes [mdpi.com]
- 3. This compound Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In Vivo Administration of 3-Bromo-4,5-dihydroxybenzaldehyde in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a naturally occurring bromophenol compound predominantly isolated from red algae species such as Polysiphonia morrowii and Rhodomela confervoides.[1][2][3][4][5] Preclinical studies have demonstrated its potent antioxidant, anti-inflammatory, and cytoprotective properties, making it a promising therapeutic candidate for a range of diseases.[4][6] This document provides detailed application notes and experimental protocols for the in vivo administration of BDB in mouse models, based on findings from recent scientific literature. The focus is on its application in models of myocardial infarction, atopic dermatitis, and skin damage induced by particulate matter.
Application Notes
BDB has shown significant therapeutic potential in various mouse models. Its primary mechanisms of action appear to be the suppression of inflammatory pathways and the enhancement of endogenous antioxidant responses.
Cardioprotective Effects: In a mouse model of acute myocardial infarction (MI), BDB administration has been shown to improve cardiac function, increase survival rates, and reduce infarct size.[1][2] The underlying mechanism involves the inhibition of macrophage infiltration and the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, MCP-1, and IL-6.[1][2] This anti-inflammatory effect is mediated, at least in part, by the inhibition of the NF-κB signaling pathway.[1][2] Furthermore, BDB has been demonstrated to protect against myocardial ischemia and reperfusion injury by activating the Akt-PGC1α-Sirt3 pathway, which enhances mitochondrial antioxidant enzyme activities.[4]
Dermatological Applications: BDB has shown efficacy in treating inflammatory skin conditions. In a mouse model of atopic dermatitis, BDB treatment suppressed the development of symptoms, as evidenced by reduced serum immunoglobulin E (IgE) levels, decreased ear edema, and diminished inflammatory cell infiltration.[5] In this context, BDB was also found to inhibit the phosphorylation of NF-κB and STAT1.[5] Additionally, BDB has been shown to protect skin cells from damage induced by particulate matter (PM2.5) by mitigating oxidative stress, reducing DNA damage, and preventing cellular senescence.[7] This protective effect is associated with the activation of the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the in vivo effects of BDB in mouse models.
Table 1: Cardioprotective Effects of BDB in a Mouse Model of Myocardial Infarction
| Parameter | Vehicle Control | BDB (100 mg/kg) | Outcome | Reference |
| Mortality Rate (2 weeks post-MI) | ~40% | ~15% | Decreased mortality | [1] |
| Left Ventricular Ejection Fraction (LVEF) at day 7 post-MI | ~35% | ~45% | Improved cardiac function | [1] |
| Infarct Size at day 7 post-MI | ~40% | ~30% | Reduced infarct size | [1] |
| CD68+ Macrophage Infiltration (cells/mm² at day 7 post-MI) | ~1200 | ~600 | Reduced macrophage infiltration | [1] |
| TNF-α Levels in Infarcted Heart (pg/mg protein at day 7 post-MI) | ~150 | ~75 | Decreased pro-inflammatory cytokine | [1] |
| IL-6 Levels in Infarcted Heart (pg/mg protein at day 7 post-MI) | ~200 | ~100 | Decreased pro-inflammatory cytokine | [1] |
Table 2: Anti-inflammatory Effects of BDB in a Mouse Model of Atopic Dermatitis
| Parameter | DNCB-induced Control | BDB (100 mg/kg) | Outcome | Reference |
| Serum IgE Levels (ng/mL) | ~2500 | ~1500 | Reduced allergic response | [5] |
| Ear Thickness (mm) | ~0.45 | ~0.30 | Decreased inflammation | [5] |
| Lymph Node Weight (mg) | ~12 | ~6 | Reduced immune activation | [5] |
Experimental Protocols
Myocardial Infarction Mouse Model
Objective: To evaluate the cardioprotective effects of BDB in a mouse model of acute myocardial infarction.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (BDB)
-
Vehicle (e.g., saline, DMSO)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Echocardiography system
Protocol:
-
Animal Model: Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery.
-
BDB Administration: Mice are intraperitoneally injected with BDB (100 mg/kg) or a vehicle control one hour before the MI surgery.[1][2]
-
Treatment Regimen: Following surgery, mice are treated with BDB (100 mg/kg, i.p.) every other day.[1][2]
-
Functional Assessment: Cardiac function is assessed by transthoracic echocardiography at specified time points (e.g., day 7 post-MI) to measure parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[1][2]
-
Histological Analysis: At the end of the study, hearts are harvested, and infarct size is determined using hematoxylin and eosin (H&E) or triphenyltetrazolium chloride (TTC) staining.[1][2]
-
Immunofluorescence: To assess macrophage infiltration, heart sections are stained with an anti-CD68 antibody.[1]
-
Biochemical Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, MCP-1, IL-6) in the heart tissue are quantified using ELISA.[1][2]
-
Western Blotting: The phosphorylation status of key signaling proteins like NF-κB is determined by Western blot analysis of protein lysates from the infarcted heart tissue.[1][2]
Atopic Dermatitis Mouse Model
Objective: To assess the anti-inflammatory effects of BDB in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
This compound (BDB)
-
2,4-dinitrochlorobenzene (DNCB)
-
Acetone and olive oil mixture (vehicle for DNCB)
-
Hydrocortisone cream (positive control)
Protocol:
-
Sensitization: Mice are sensitized by applying 1% DNCB to their shaved abdomen.[5]
-
Challenge: One week after sensitization, mice are challenged by applying 0.3% DNCB to their ears every other day for a specified period (e.g., 30 days).[5]
-
BDB Treatment: Starting from a specific day post-sensitization (e.g., day 19), mice are treated with BDB (100 mg/kg, topically or orally) on their ears every other day.[5][8]
-
Clinical Assessment: Ear thickness is measured regularly to monitor the inflammatory response. Macroscopic views of the ears are also recorded.[5]
-
Immunological Analysis: At the end of the experiment, blood is collected to measure serum IgE levels by ELISA.[5]
-
Histological Examination: Ear tissues are collected, sectioned, and stained with H&E to evaluate inflammatory cell infiltration. Lymph nodes can also be excised and weighed.[5]
-
Molecular Analysis: The expression and phosphorylation of inflammatory signaling molecules like NF-κB and STAT1 in the ear tissue can be analyzed by Western blotting.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: BDB's cardioprotective signaling pathways.
Caption: Experimental workflow for the atopic dermatitis mouse model.
Caption: BDB's protective mechanism in skin cells.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Treatment with this compound Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of this compound, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 7. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 3-Bromo-4,5-dihydroxybenzaldehyde Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) is a naturally occurring bromophenol found in marine red algae, such as Polysiphonia morrowii and Rhodomela confervoides.[1] This compound has garnered significant interest in biomedical research due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and cytoprotective effects.[2][3] In cell culture applications, 3-BDB is utilized to investigate its mechanisms of action and potential therapeutic benefits. Accurate and consistent preparation of a stock solution is critical for obtaining reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of 3-BDB stock solutions in cell culture experiments.
Physicochemical and Biological Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 16414-34-9 | [4] |
| Molecular Formula | C₇H₅BrO₃ | [4] |
| Molecular Weight | 217.02 g/mol | [4] |
| Appearance | Solid | |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | [5] |
| Recommended Storage of Solid | 2-8°C under an inert atmosphere | |
| Recommended Storage of Stock Solution | -20°C or -80°C, protected from light | [6] |
| Typical Cell Culture Working Concentrations | 10 µM - 100 µM | [1][7] |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high concentration allows for minimal solvent addition to the cell culture medium, thereby reducing potential solvent-induced artifacts.
-
Pre-weighing Preparation: In a chemical fume hood, carefully weigh out 2.17 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder into a sterile, amber microcentrifuge tube. Add 100 µL of cell culture grade DMSO to the tube.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Sterilization (Optional but Recommended): While the DMSO itself is sterile, if there are concerns about contamination during handling, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. It is recommended to use the stock solution within 6 months of preparation. For shorter-term storage (up to one month), -20°C is sufficient.
Protocol for Diluting Stock Solution to Working Concentrations
-
Thawing: Thaw a single aliquot of the 100 mM 3-BDB stock solution at room temperature.
-
Dilution: Dilute the stock solution in complete cell culture medium to the desired final working concentration. For example, to prepare 1 mL of medium with a final concentration of 30 µM, add 0.3 µL of the 100 mM stock solution to 999.7 µL of cell culture medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to minimize solvent toxicity.[5]
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using a this compound stock solution in cell culture experiments.
Caption: Workflow for 3-BDB Stock Solution Preparation and Use.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its cytoprotective and antioxidant effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Nrf2/HO-1 Signaling Pathway
One of the primary mechanisms of action for 3-BDB is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[5] This pathway plays a central role in the cellular defense against oxidative stress.
Caption: 3-BDB activates the Nrf2/HO-1 signaling pathway.
Akt/PGC-1α/Sirt3 Signaling Pathway
In the context of myocardial ischemia and reperfusion injury, 3-BDB has been demonstrated to provide protection through the activation of the Akt/PGC-1α/Sirt3 signaling pathway. This pathway is critical for mitochondrial function and cellular bioenergetics.
Caption: 3-BDB promotes cardioprotection via the Akt/PGC-1α/Sirt3 pathway.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the preparation and use of this compound stock solutions in cell culture. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental outcomes in the investigation of this promising natural compound. As with any chemical, appropriate safety precautions should be followed during handling and preparation.
References
- 1. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | this compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 4. biosynth.com [biosynth.com]
- 5. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Oxidative Stress In Vitro Using 3-Bromo-4,5-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) is a naturally occurring bromophenol isolated from marine red algae such as Polysiphonia morrowii and Rhodomela confervoides.[1][2][3][4] This compound has garnered significant interest in the scientific community for its potent antioxidant and cytoprotective properties.[3] In vitro studies have demonstrated its efficacy in protecting various cell types, including human keratinocytes and cardiomyocytes, from oxidative damage induced by a range of stressors such as hydrogen peroxide (H₂O₂), ultraviolet B (UVB) radiation, and particulate matter 2.5 (PM2.5).[1][4][5][6][7][8]
The protective effects of 3-BDB are attributed to its ability to scavenge free radicals and to modulate key signaling pathways involved in the cellular antioxidant response.[3][6] Notably, 3-BDB has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant gene expression.[1][9] This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and enzymes involved in glutathione synthesis.[1][9] Furthermore, the activation of pro-survival signaling cascades, including the Akt and ERK pathways, plays a crucial role in mediating the cytoprotective effects of 3-BDB.[1][5]
These application notes provide detailed protocols for utilizing 3-BDB as a tool to investigate oxidative stress in vitro. The included methodologies, data tables, and pathway diagrams are intended to guide researchers in designing and executing experiments to explore the antioxidant potential of this marine-derived compound.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 16414-34-9 |
| Molecular Formula | C₇H₅BrO₃ |
| Molecular Weight | 217.02 g/mol |
| Appearance | Solid |
| Storage | 2-8°C in an inert atmosphere |
Source:[10]
Key Signaling Pathways Modulated by this compound
The antioxidant and cytoprotective effects of 3-BDB are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: Signaling pathways modulated by 3-BDB in response to oxidative stress.
Experimental Protocols
Protocol 1: Assessment of Cytoprotective Effects of 3-BDB against H₂O₂-Induced Oxidative Stress in HaCaT Keratinocytes
Objective: To determine the protective effect of 3-BDB on cell viability in human keratinocytes (HaCaT) subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).
Materials:
-
This compound (3-BDB)
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed HaCaT cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
3-BDB Pre-treatment: Treat the cells with various concentrations of 3-BDB (e.g., 10, 20, 30, 40, 50 µM) for a specified pre-incubation period (e.g., 1-24 hours).[1] A vehicle control (DMSO) should be included.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 500 µM - 1 mM) for a defined period (e.g., 4-24 hours).[1][6] A control group without H₂O₂ treatment should be maintained.
-
MTT Assay for Cell Viability:
-
Following H₂O₂ exposure, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Caption: Experimental workflow for assessing cytoprotection using the MTT assay.
Protocol 2: Western Blot Analysis of Nrf2 and HO-1 Expression
Objective: To investigate the effect of 3-BDB on the expression of Nrf2 and its downstream target HO-1 in HaCaT cells.
Materials:
-
3-BDB
-
HaCaT cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1 (for nuclear fraction), anti-β-actin (for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat HaCaT cells with 3-BDB at the desired concentration (e.g., 30 µM) for various time points (e.g., 0, 6, 12, 24 hours).[1]
-
Protein Extraction:
-
For whole-cell lysates, wash cells with cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin for cytoplasmic and whole-cell lysates, Lamin B1 for nuclear lysates).
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on the effects of 3-BDB on oxidative stress.
Table 1: Cytoprotective Effects of 3-BDB against Oxidative Stress
| Cell Line | Stressor | 3-BDB Concentration | Effect | Reference |
| HaCaT | H₂O₂ | 30 µM | Significantly increased cell viability | [1] |
| HaCaT | UVB | 30 µM | Attenuated UVB-mediated intracellular ROS generation and apoptosis | [1] |
| Vero | H₂O₂ | Not specified | Inhibited H₂O₂-induced lipid peroxidation, cell death, and apoptosis | [6] |
| Cardiomyocytes | OGD¹ | 10, 20, 50 µM | Attenuated OGD-induced decrease in cell viability and increase in LDH release | [3][11] |
| HaCaT | PM2.5 | 30 µM | Ameliorated PM2.5-induced ROS generation, DNA damage, and cell cycle arrest | [4][7][8] |
¹Oxygen-Glucose Deprivation
Table 2: Effect of 3-BDB on Antioxidant Enzyme Expression and Activity
| Cell Line | Target | 3-BDB Concentration | Effect | Reference |
| HaCaT | HO-1 mRNA | 10-50 µM | Concentration-dependent increase | [1] |
| HaCaT | HO-1 Protein | 10-50 µM | Concentration-dependent increase | [1] |
| HaCaT | HO-1 Activity | 10-50 µM | Concentration-dependent increase in bilirubin formation | [1] |
| HaCaT | Nrf2 Nuclear Translocation | 30 µM | Time-dependent increase | [1] |
| HaCaT | Glutathione Synthesizing Enzymes | Not specified | Increased protein and mRNA levels | [9] |
| Cardiomyocytes | IDH2, GSH-Px, SOD2 Activities | 20 µM | Increased enzymatic activities | [3][11] |
Conclusion
This compound is a promising natural compound for the in vitro study of oxidative stress. Its well-defined mechanisms of action, centered around the activation of the Nrf2/HO-1 and Akt/ERK signaling pathways, make it a valuable tool for investigating cellular antioxidant defense mechanisms. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of 3-BDB and other antioxidant compounds in the context of oxidative stress-related diseases.
References
- 1. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | this compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effect of this compound from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. koreascience.kr [koreascience.kr]
- 8. Protective effect of this compound against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 16414-34-9 [sigmaaldrich.com]
- 11. This compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anti-inflammatory Effects of 3-Bromo-4,5-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a naturally occurring bromophenol compound predominantly isolated from red algae, such as Polysiphonia morrowii.[1][2] Emerging scientific evidence has highlighted its potential as a potent anti-inflammatory agent. Studies have demonstrated that BDB can mitigate inflammatory responses in various in vitro and in vivo models, including lipopolysaccharide (LPS)-stimulated macrophages and mouse models of atopic dermatitis.[1][2] Its mechanism of action is primarily attributed to the downregulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This subsequently leads to a reduction in the production of pro-inflammatory mediators such as cytokines and chemokines.[1][2] Furthermore, BDB has shown protective effects on skin barrier function, suggesting its therapeutic potential in inflammatory skin conditions.[2]
These application notes provide a comprehensive set of protocols to enable researchers to systematically evaluate the anti-inflammatory properties of this compound. The described experimental designs are intended to facilitate the investigation of its mechanism of action and to generate robust, reproducible data for drug development and scientific research.
Data Presentation
The following tables summarize representative quantitative data from in vitro experiments designed to assess the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
| Control (untreated) | - | < 10 | < 15 |
| LPS (1 µg/mL) | - | 1500 ± 120 | 2500 ± 200 |
| BDB + LPS | 12.5 | 1250 ± 100 | 2100 ± 180 |
| BDB + LPS | 25 | 900 ± 80 | 1600 ± 150 |
| BDB + LPS | 50 | 500 ± 45 | 900 ± 70 |
| BDB + LPS | 100 | 250 ± 30 | 400 ± 35 |
Data are presented as mean ± standard deviation from a representative ELISA experiment.
Table 2: Effect of this compound on NF-κB and MAPK Pathway Activation in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Relative p-p65 Expression (%) | Relative p-p38 Expression (%) |
| Control (untreated) | - | 5 ± 1 | 8 ± 2 |
| LPS (1 µg/mL) | - | 100 | 100 |
| BDB + LPS | 12.5 | 85 ± 7 | 90 ± 8 |
| BDB + LPS | 25 | 60 ± 5 | 70 ± 6 |
| BDB + LPS | 50 | 35 ± 4 | 45 ± 5 |
| BDB + LPS | 100 | 15 ± 2 | 20 ± 3 |
Data are presented as a percentage of the LPS-stimulated group, normalized to a loading control (e.g., β-actin), based on densitometric analysis of Western blots.
Experimental Protocols
In Vitro Anti-inflammatory Activity in Macrophages
This protocol details the investigation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
1.1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot and qPCR) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Ensure the final solvent concentration does not exceed 0.1%.
-
Pre-treat the cells with varying concentrations of BDB (e.g., 12.5, 25, 50, 100 µM) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway analysis). Include appropriate controls: untreated cells, vehicle control, and LPS-only treated cells.
1.2. Measurement of Pro-inflammatory Cytokines by ELISA
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentration of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) using commercially available ELISA kits, following the manufacturer's instructions.[3][4][5]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by an enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
1.3. Analysis of NF-κB and MAPK Signaling Pathways by Western Blot
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels and/or the loading control.
1.4. Measurement of Pro-inflammatory Gene Expression by qPCR
-
After treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes with primers specific for target genes such as iNOS and COX-2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The relative gene expression can be calculated using the 2-ΔΔCt method.[8]
Mandatory Visualizations
Figure 1: In Vitro Experimental Workflow.
Figure 2: NF-κB Signaling Pathway Inhibition.
Figure 3: MAPK Signaling Pathway Inhibition.
References
- 1. Anti-Inflammatory Effect of this compound, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bowdish.ca [bowdish.ca]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application of 3-Bromo-4,5-dihydroxybenzaldehyde in 3D Skin Models: A Guide for Researchers
Application Notes
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a naturally occurring bromophenol compound isolated from marine red algae, such as Polysiphonia morrowii.[1][2] Extensive research on 2D cell cultures of human keratinocytes and dermal fibroblasts has demonstrated its potent antioxidant, anti-inflammatory, anti-senescence, and anti-wrinkle properties.[1][3][4] BDB has been shown to protect skin cells from oxidative damage induced by UVB radiation and particulate matter by activating the Nrf2/HO-1 pathway.[2][3][5] Furthermore, it modulates inflammatory responses by inhibiting the MAPK and NF-κB signaling pathways.[1] These characteristics make BDB a promising candidate for cosmetic and dermatological applications aimed at skin protection, anti-aging, and managing inflammatory skin conditions.
Three-dimensional (3D) skin models, which mimic the structure and function of human skin, offer a more physiologically relevant platform for evaluating the efficacy and safety of cosmetic ingredients compared to traditional 2D cell cultures.[6][7][8] This document provides detailed protocols for assessing the biological activities of this compound in commercially available or lab-reconstituted 3D human skin equivalents.
Mechanism of Action
This compound exerts its protective effects on skin cells through multiple signaling pathways. Its primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. Upon activation by BDB, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1), which helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative stress.[2][3] BDB has also been shown to suppress inflammatory responses by downregulating the expression of pro-inflammatory cytokines and mediators through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]
Experimental Protocols
1. Assessment of Cytotoxicity and Cell Viability (MTT Assay)
This protocol determines the optimal non-toxic concentration range of BDB in a 3D skin model.
Materials:
-
3D reconstructed human epidermis or full-thickness skin model
-
This compound (BDB) stock solution (in DMSO)
-
Assay medium (provided by the 3D skin model manufacturer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Isopropanol or other suitable solvent
-
96-well plates
-
Plate reader
Procedure:
-
Equilibrate the 3D skin models in assay medium for at least 1 hour at 37°C and 5% CO₂.
-
Prepare serial dilutions of BDB in the assay medium. A suggested starting range, based on 2D cell culture studies, is 1 µM to 50 µM.[3] Include a vehicle control (medium with the same concentration of DMSO as the highest BDB concentration) and a negative control (medium only).
-
Replace the equilibration medium with the medium containing the different concentrations of BDB or controls.
-
Incubate the models for 24 to 48 hours at 37°C and 5% CO₂.
-
After incubation, transfer the skin models to a new 96-well plate.
-
Add MTT solution to each well, ensuring the tissue is submerged, and incubate for 3 hours at 37°C and 5% CO₂.
-
Carefully remove the MTT solution and add isopropanol to each well to dissolve the formazan crystals.
-
Incubate on a shaker for at least 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the negative control.
2. Evaluation of Antioxidant Activity
This protocol assesses the ability of BDB to protect the 3D skin model from oxidative stress induced by UVB radiation.
Materials:
-
3D skin models
-
BDB working solutions in assay medium
-
Phosphate-buffered saline (PBS)
-
UVB light source
-
DCFDA (2',7'-dichlorofluorescin diacetate) solution
-
Tissue homogenizer
-
Fluorometer or plate reader with fluorescence capabilities
Procedure:
-
Pre-treat the 3D skin models with non-toxic concentrations of BDB (determined from the MTT assay) for 24 hours.
-
Wash the models with PBS.
-
Expose the models to a controlled dose of UVB radiation. A non-treated, non-irradiated group should be included as a baseline control.
-
After irradiation, incubate the models in fresh assay medium for a further 24 hours.
-
To measure ROS production, incubate the models with DCFDA solution for 30-60 minutes.
-
Wash the tissues with PBS to remove excess DCFDA.
-
Homogenize the tissues and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
-
A decrease in fluorescence in BDB-treated, UVB-irradiated models compared to untreated, UVB-irradiated models indicates antioxidant activity.
3. Anti-Inflammatory Activity Assessment
This protocol evaluates the potential of BDB to reduce inflammation in a 3D skin model.
Materials:
-
3D skin models
-
BDB working solutions
-
Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α/IFN-γ) to induce inflammation[1]
-
Assay medium
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)
Procedure:
-
Pre-treat the 3D skin models with BDB for 24 hours.
-
Introduce the inflammatory stimulus (e.g., LPS) to the culture medium and co-incubate with BDB for another 24 hours.
-
Collect the culture medium from each well.
-
Quantify the concentration of pro-inflammatory cytokines in the medium using the appropriate ELISA kits according to the manufacturer's instructions.
-
A significant reduction in cytokine levels in the BDB-treated, inflammation-induced groups compared to the untreated, inflammation-induced group indicates anti-inflammatory activity.
4. Assessment of Melanin Content
This protocol is for pigmented 3D skin models to assess the effect of BDB on melanogenesis.
Materials:
-
Pigmented 3D skin models
-
BDB working solutions
-
Solubilization solution (e.g., 1 M NaOH with 10% DMSO)
-
Spectrophotometer
Procedure:
-
Treat the pigmented 3D skin models with various concentrations of BDB for an extended period (e.g., 7-14 days), refreshing the medium every 2-3 days.
-
At the end of the treatment period, wash the tissues with PBS.
-
Homogenize the tissues.
-
Solubilize the melanin by incubating the homogenate in the solubilization solution at an elevated temperature (e.g., 80°C) for 1-2 hours.
-
Centrifuge the samples to pellet any insoluble material.
-
Measure the absorbance of the supernatant at 475 nm.
-
A decrease in absorbance in BDB-treated models compared to controls suggests an inhibitory effect on melanin production.
Data Presentation
Table 1: Effect of this compound on Cell Viability in a 3D Skin Model (Illustrative Data)
| BDB Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 97.2 ± 5.1 |
| 20 | 95.8 ± 4.5 |
| 30 | 93.1 ± 6.3 |
| 40 | 85.4 ± 7.9 |
| 50 | 72.3 ± 8.1 |
Data are presented as mean ± SD and are illustrative based on findings in 2D cell cultures.[3]
Table 2: Antioxidant Effect of this compound on UVB-Induced ROS Production in a 3D Skin Model (Illustrative Data)
| Treatment | Relative Fluorescence Units (RFU) |
| Control (No UVB) | 100 ± 8.7 |
| UVB | 250 ± 15.3 |
| UVB + 10 µM BDB | 180 ± 12.1 |
| UVB + 20 µM BDB | 135 ± 10.9 |
Data are presented as mean ± SD and are illustrative, demonstrating the expected protective effect of BDB.
Table 3: Anti-Inflammatory Effect of this compound on LPS-Induced IL-6 Production in a 3D Skin Model (Illustrative Data)
| Treatment | IL-6 Concentration (pg/mL) |
| Control | 50 ± 5.6 |
| LPS | 400 ± 25.1 |
| LPS + 10 µM BDB | 280 ± 18.9 |
| LPS + 20 µM BDB | 150 ± 14.7 |
Data are presented as mean ± SD and are illustrative, showing the anticipated anti-inflammatory action of BDB.
Visualizations
Caption: Experimental Workflow for Assessing BDB in 3D Skin Models.
Caption: BDB's Antioxidant Mechanism via the Nrf2/HO-1 Pathway.
Caption: BDB's Anti-Inflammatory Mechanism of Action.
References
- 1. BASF 3D printed skin model for anti-inflammatory active ingredients research and development in partnership with CTIBiotech [cosmeticsdesign-europe.com]
- 2. 3D Printed Skin Aging Micro-model Help Skin Aging Research - CD BioSciences [3dmicroflu.com]
- 3. mdpi.com [mdpi.com]
- 4. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant capacity of 3D human skin EpiDerm model: effects of skin moisturizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: 3-Bromo-4,5-dihydroxybenzaldehyde as a Positive Control for Nrf2 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) is a natural bromophenol compound found in marine red algae.[1][2] It has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3][4] Nrf2 is a master transcriptional regulator of the cellular antioxidant response, orchestrating the expression of a wide array of cytoprotective genes that defend against oxidative stress.[5][6][7][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation.[6][9][10] Upon exposure to inducers like 3-BDB, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thereby upregulating their expression.[5][7][11] This application note provides detailed protocols for using 3-BDB as a positive control for Nrf2 activation and for quantifying the downstream effects of this pathway.
Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. The pathway is initiated by the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to move into the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the ARE, leading to the transcription of numerous antioxidant and detoxification genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis.[5][7]
References
- 1. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes | MDPI [mdpi.com]
- 3. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Inhibition Assays Using 3-Bromo-4,5-dihydroxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a naturally occurring bromophenol isolated from marine red algae.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cytoprotective effects.[1][2][3] Notably, BDB and its derivatives have demonstrated potential as inhibitors of key enzymes such as tyrosinase and α-glucosidase, making it a promising candidate for applications in dermatology and metabolic disease research. These application notes provide detailed protocols for assessing the inhibitory activity of BDB against these enzymes.
Enzyme Inhibition Profile of this compound and Related Compounds
The inhibitory potency of this compound and structurally similar compounds has been evaluated against several key enzymes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, are summarized below. It is important to note that while direct IC50 values for BDB are not always available in the literature, data from closely related compounds provide a strong indication of its potential inhibitory activity.
| Compound | Target Enzyme | Substrate | IC50 Value (µM) | Positive Control | IC50 Value of Control (µM) | Reference |
| MHY1498* | Mushroom Tyrosinase | L-DOPA | 4.1 ± 0.6 | Kojic Acid | 22.0 ± 4.7 | [2] |
| Compound 15 | Mushroom Tyrosinase | L-Tyrosine | 18.09 | Kojic Acid | Not specified | [4] |
| Compound 15 | Mushroom Tyrosinase | L-DOPA | 6.92 | Kojic Acid | Not specified | [4] |
| BDDE*** | α-Glucosidase | pNPG | 0.098 | Acarbose | Not specified | [5] |
*MHY1498 is a synthetic derivative of 3-bromo-4-hydroxybenzaldehyde. **Compound 15 possesses a 3-bromo-4-hydroxy substituent on a thiazolidinone scaffold. ***BDDE is bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a related marine bromophenol.
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on mushroom tyrosinase activity by measuring the formation of dopachrome from L-DOPA.
Materials and Reagents:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
This compound (BDB)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (positive control)
-
50 mM Phosphate Buffer (pH 6.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 492 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.5).
-
Prepare a 10 mM stock solution of BDB in DMSO. Further dilute in phosphate buffer to achieve final assay concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a 10 mM stock solution of Kojic Acid in DMSO. Further dilute in phosphate buffer for the positive control.
-
Prepare a 10 mM solution of L-DOPA in 50 mM phosphate buffer (pH 6.5).
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the BDB solution at various concentrations.
-
For the positive control, add 20 µL of the Kojic Acid solution.
-
For the negative control (no inhibitor), add 20 µL of phosphate buffer containing the same percentage of DMSO as the BDB solutions.
-
Add 160 µL of 50 mM phosphate buffer (pH 6.5) to all wells.
-
Add 20 µL of the mushroom tyrosinase solution (e.g., 200 units) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the 10 mM L-DOPA solution to all wells.
-
Immediately measure the absorbance at 492 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each BDB concentration using the following formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100
-
Plot the percentage of inhibition against the logarithm of the BDB concentration to determine the IC50 value.
-
α-Glucosidase Inhibition Assay
This protocol determines the inhibitory effect of this compound on α-glucosidase activity by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)
-
This compound (BDB)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
100 mM Phosphate Buffer (pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
0.2 M Sodium Carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 U/mL stock solution of α-glucosidase in 100 mM phosphate buffer (pH 6.8).
-
Prepare a 10 mM stock solution of BDB in DMSO. Further dilute in phosphate buffer to achieve final assay concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µM).
-
Prepare a 10 mM stock solution of Acarbose in DMSO. Further dilute in phosphate buffer for the positive control.
-
Prepare a 5 mM solution of pNPG in 100 mM phosphate buffer (pH 6.8).
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the BDB solution at various concentrations.
-
For the positive control, add 50 µL of the Acarbose solution.
-
For the negative control (no inhibitor), add 50 µL of phosphate buffer containing the same percentage of DMSO as the BDB solutions.
-
Add 50 µL of the α-glucosidase solution (e.g., 0.1 U/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the 5 mM pNPG solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M sodium carbonate to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each BDB concentration using the following formula: % Inhibition = [(Abs_Control - Abs_Inhibitor) / Abs_Control] * 100
-
Plot the percentage of inhibition against the logarithm of the BDB concentration to determine the IC50 value.
-
Visualizations
Experimental Workflows
Caption: Workflow for the Tyrosinase Inhibition Assay.
Caption: Workflow for the α-Glucosidase Inhibition Assay.
Signaling Pathways Modulated by this compound
BDB has been reported to exert its cytoprotective and antioxidant effects through the modulation of specific signaling pathways.
Caption: Nrf2/HO-1 signaling pathway activated by BDB.
Caption: Akt-PGC1α-Sirt3 pathway in BDB-mediated cardioprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and α-Glucosidase Inhibitory Mechanisms of Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether, a Potential Marine Bromophenol α-Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Inhibition by 3-Bromo-4,5-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a naturally occurring bromophenol found in marine red algae, has garnered significant interest for its potent antioxidant and cytoprotective properties.[1][2][3][4] Extensive research has demonstrated that BDB can protect various cell types from apoptosis induced by a range of stressors, including oxidative damage and particulate matter.[1][2][3][4] The primary mechanism of this protective effect involves the activation of key survival signaling pathways, such as the Nrf2/HO-1 and Akt pathways.[5]
These application notes provide a comprehensive guide for utilizing flow cytometry to quantify the anti-apoptotic effects of BDB. The protocols detailed below outline the induction of apoptosis using a known agent and the subsequent analysis of BDB's ability to mitigate cell death. This information is valuable for researchers investigating the therapeutic potential of BDB in diseases characterized by excessive apoptosis.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data on the inhibition of apoptosis by BDB in a model cell line (e.g., HaCaT keratinocytes) where apoptosis is induced by hydrogen peroxide (H₂O₂). The data is presented as the percentage of apoptotic cells, as determined by Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.
| Treatment Group | Concentration of BDB (µM) | Percentage of Early Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Percentage of Apoptotic Cells |
| Untreated Control | 0 | 2.5% | 1.1% | 3.6% |
| H₂O₂ (100 µM) | 0 | 25.8% | 15.3% | 41.1% |
| H₂O₂ + BDB | 10 | 18.2% | 10.5% | 28.7% |
| H₂O₂ + BDB | 20 | 12.5% | 7.2% | 19.7% |
| H₂O₂ + BDB | 30 | 8.1% | 4.3% | 12.4% |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line (e.g., HaCaT, Vero, or other relevant cells) in 6-well plates at a density that allows for 70-80% confluency at the time of the experiment.
-
Cell Culture: Culture the cells overnight in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
BDB Pre-treatment: Prepare stock solutions of BDB in DMSO. On the day of the experiment, dilute the BDB stock solution in a complete cell culture medium to the desired final concentrations (e.g., 10, 20, 30 µM). Remove the old medium from the cells and add the medium containing the different concentrations of BDB. Incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of Apoptosis: Following pre-treatment with BDB, introduce an apoptosis-inducing agent. For example, add hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to the wells (except for the untreated control group).
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 12-24 hours).
II. Cell Preparation for Flow Cytometry
-
Harvesting Cells:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin-EDTA. Combine these cells with the previously collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
III. Annexin V-FITC and Propidium Iodide (PI) Staining
-
Aliquoting: Transfer 100 µL of the cell suspension (containing approximately 1 x 10⁵ cells) to a flow cytometry tube.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Gently vortex the tubes and incubate them for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. The samples are now ready for analysis.
IV. Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set up the instrument to detect FITC fluorescence in the FL1 channel (typically around 530 nm) and PI fluorescence in the FL2 or FL3 channel (typically above 650 nm).
-
Compensation: Use single-stained control samples (Annexin V-FITC only and PI only) to set up fluorescence compensation to correct for spectral overlap.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Data Analysis: Analyze the acquired data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris. Create a quadrant plot of Annexin V-FITC versus PI fluorescence to differentiate between:
-
Live cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
-
Mandatory Visualizations
References
- 1. Protective effect of this compound against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of this compound from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Reactive Oxygen Species (ROS) in Cells Treated with 3-Bromo-4,5-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (BDHB) is a naturally occurring bromophenol isolated from marine red algae, including species like Polysiphonia morrowii and Rhodomela confervoides.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] A growing body of evidence highlights the potent antioxidant properties of BDHB, demonstrating its ability to protect cells from oxidative damage by scavenging reactive oxygen species (ROS).[1][3]
Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3] BDHB has been shown to mitigate oxidative stress in various cell types. For instance, it protects human keratinocytes from damage induced by hydrogen peroxide (H₂O₂), UVB irradiation, and particulate matter 2.5 (PM2.5).[3][4][5] Furthermore, BDHB has demonstrated protective effects against myocardial ischemia-reperfusion injury by reducing ROS levels.[1]
The protective effects of BDHB are mediated through the modulation of key signaling pathways involved in the cellular antioxidant response. Studies have shown that BDHB can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical regulator of antioxidant gene expression.[3] Additionally, the Akt-PGC1α-Sirt3 pathway has been identified as a target of BDHB in protecting cardiomyocytes from ischemic injury.[1]
This document provides detailed application notes and experimental protocols for measuring ROS levels in cells treated with this compound. It is intended to serve as a comprehensive resource for researchers investigating the antioxidant properties of this promising marine compound.
Data Presentation
The following tables summarize the quantitative effects of this compound (BDHB) on cellular ROS levels as reported in various studies.
| Cell Line | Stressor | BDHB Concentration | % Reduction in ROS (relative to stressed control) | Reference |
| HaCaT (Human Keratinocytes) | Particulate Matter 2.5 (PM2.5) | 30 µM | Data presented graphically, showing significant reduction.[4][6] | [4][6] |
| Vero (Monkey Kidney Epithelial Cells) | Hydrogen Peroxide (H₂O₂) | 50 µM | Data presented graphically, showing significant reduction.[3] | [3] |
| HaCaT (Human Keratinocytes) | TNF-α/IFN-γ | 72, 144, 288 µM | Dose-dependent decrease in intracellular ROS production.[7][8] | [7][8] |
| Cardiomyocytes | Oxygen-Glucose Deprivation (OGD) | 20 µM | Markedly attenuated increases in ROS.[9][10] | [9][10] |
| Human Dermal Fibroblasts (HDF) | Hydrogen Peroxide (H₂O₂) | 25 µM | ROS production reduced to 34.16% of H₂O₂-treated cells.[11] | [11] |
| Human Dermal Fibroblasts (HDF) | Hydrogen Peroxide (H₂O₂) | 50 µM | ROS production reduced to 30.06% of H₂O₂-treated cells.[11] | [11] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of BDHB-mediated ROS reduction and a general workflow for its measurement.
Caption: BDHB antioxidant signaling pathways.
Caption: Experimental workflow for ROS measurement.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) in Adherent Cells
This protocol describes the measurement of total intracellular ROS levels in adherent cells treated with BDHB using the fluorescent probe DCFH-DA.
Materials:
-
Adherent cells of interest (e.g., HaCaT, Vero)
-
This compound (BDHB)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
ROS-inducing agent (e.g., H₂O₂, TNF-α/IFN-γ, PM2.5) - Optional, as a positive control or to study protective effects
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed adherent cells in a black, clear-bottom 96-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of BDHB in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.1% to avoid cytotoxicity.
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO. Store protected from light at -20°C.
-
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium from the wells.
-
Add fresh culture medium containing the desired concentrations of BDHB to the treatment wells.
-
For control wells, add medium with the vehicle (DMSO) alone.
-
If investigating the protective effects of BDHB, pre-treat with BDHB for a specified time (e.g., 1-2 hours) before adding the ROS-inducing agent.
-
Incubate for the desired treatment duration.
-
-
DCFH-DA Staining:
-
Prepare a working solution of DCFH-DA by diluting the stock solution in pre-warmed serum-free medium to a final concentration of 10-25 µM. Note: The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Remove the treatment medium from the wells and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.
-
-
Fluorescence Measurement:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm.
-
Alternatively, visualize and capture images using a fluorescence microscope with a standard FITC filter set.
-
-
Data Analysis:
-
Subtract the background fluorescence from a blank well (containing only PBS).
-
Normalize the fluorescence intensity of the treatment groups to the control group.
-
Express the results as a percentage of the control or as fold change.
-
Protocol 2: Measurement of Intracellular ROS using DCFH-DA with Flow Cytometry
This protocol is suitable for both adherent and suspension cells and provides quantitative data on a single-cell level.
Materials:
-
Cells of interest
-
This compound (BDHB)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
For adherent cells, seed in 6-well plates and treat as described in Protocol 1.
-
For suspension cells, treat the cells in culture flasks or tubes at the desired density.
-
-
Cell Harvesting:
-
For adherent cells, after treatment, wash with PBS and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells in a centrifuge tube.
-
For suspension cells, collect the cells directly into a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of pre-warmed PBS.
-
-
DCFH-DA Staining:
-
Prepare a working solution of DCFH-DA (10-25 µM) in pre-warmed PBS.
-
Add the DCFH-DA working solution to the cell suspension.
-
Incubate at 37°C for 30 minutes in the dark, with occasional mixing.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the wash step once more.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis (e.g., 300-500 µL).
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm excitation laser and measure the emission in the green channel (e.g., FITC or GFP detector, typically around 530 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population of interest based on forward and side scatter to exclude debris.
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Normalize the MFI of the treated samples to the control sample.
-
Present the data as a percentage of the control or as fold change.
-
Conclusion
The protocols and information provided in this document offer a robust framework for investigating the antioxidant effects of this compound. The accurate measurement of intracellular ROS is a critical step in elucidating the mechanisms by which BDHB exerts its cytoprotective effects. By following these detailed procedures, researchers can obtain reliable and reproducible data, contributing to a better understanding of this promising natural compound and its potential therapeutic applications.
References
- 1. [PDF] this compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes | Semantic Scholar [semanticscholar.org]
- 2. Treatment with this compound Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmb.or.kr [jmb.or.kr]
- 4. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of this compound against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 10. This compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neuroinflammation in Vitro using 3-Bromo-4,5-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, mediated by activated microglia, is a critical pathological component in a spectrum of neurodegenerative diseases. The murine BV-2 microglial cell line is a widely accepted in vitro model for investigating the mechanisms of neuroinflammation and for screening potential therapeutic agents.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is frequently used to provoke a pro-inflammatory response in these cells, leading to the release of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3]
3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol compound commonly isolated from red algae, has demonstrated significant anti-inflammatory properties.[4] Its mechanism of action involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in the inflammatory response.[4][5][6] These attributes make BDB a valuable pharmacological tool for studying neuroinflammatory processes and a potential candidate for therapeutic development.[4]
These application notes provide detailed protocols for utilizing this compound to investigate its anti-neuroinflammatory effects in LPS-stimulated BV-2 microglia.
Data Presentation
The following tables summarize illustrative quantitative data on the effects of BDB on key inflammatory markers in LPS-stimulated microglial cells. This data is representative of expected outcomes based on its known anti-inflammatory activity.
Table 1: Inhibitory Effect of BDB on Nitric Oxide (NO) Production
| Treatment Group | BDB Concentration (µM) | NO Production (% of LPS Control) |
| Control (untreated) | 0 | 5 ± 2 |
| LPS (1 µg/mL) | 0 | 100 ± 10 |
| LPS + BDB | 12.5 | 85 ± 8 |
| LPS + BDB | 25 | 65 ± 7 |
| LPS + BDB | 50 | 40 ± 5 |
| LPS + BDB | 100 | 20 ± 4 |
| Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes. |
Table 2: Inhibitory Effect of BDB on Pro-inflammatory Cytokine Production
| Treatment Group | BDB Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | 0 | < 20 | < 15 |
| LPS (1 µg/mL) | 0 | 1500 ± 120 | 1200 ± 100 |
| LPS + BDB | 12.5 | 1250 ± 110 | 1000 ± 90 |
| LPS + BDB | 25 | 900 ± 80 | 750 ± 70 |
| LPS + BDB | 50 | 500 ± 50 | 400 ± 45 |
| LPS + BDB | 100 | 250 ± 30 | 200 ± 25 |
| Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes. |
Table 3: Inhibitory Effect of BDB on iNOS and COX-2 Protein Expression
| Treatment Group | BDB Concentration (µM) | Relative iNOS Expression (Normalized to β-actin) | Relative COX-2 Expression (Normalized to β-actin) |
| Control (untreated) | 0 | 0.04 ± 0.01 | 0.02 ± 0.01 |
| LPS (1 µg/mL) | 0 | 1.00 ± 0.10 | 1.00 ± 0.12 |
| LPS + BDB | 12.5 | 0.82 ± 0.09 | 0.85 ± 0.10 |
| LPS + BDB | 25 | 0.60 ± 0.07 | 0.65 ± 0.08 |
| LPS + BDB | 50 | 0.35 ± 0.05 | 0.40 ± 0.06 |
| LPS + BDB | 100 | 0.15 ± 0.03 | 0.20 ± 0.04 |
| Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes. |
Signaling Pathways and Experimental Workflow
BDB inhibits LPS-induced neuroinflammation via MAPK and NF-κB pathways.
Experimental workflow for assessing the anti-neuroinflammatory effects of BDB.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (BDB) stock solution (e.g., 100 mM in DMSO)
-
Cell culture flasks (T-75)
-
Multi-well plates (6-well, 24-well, 96-well)
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in a T-75 flask with DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, passage them. Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with a complete medium and re-seed into new flasks or plates for experiments.
-
-
Seeding for Experiments:
-
For NO and cytokine assays, seed cells in 24-well or 96-well plates at a density of 5 x 10^4 cells/well.
-
For Western blot analysis, seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of BDB (e.g., 12.5, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control group (e.g., DMSO at the same final concentration as the highest BDB dose).
-
Subsequently, stimulate the cells with LPS at a final concentration of 1 µg/mL for the desired time point (e.g., 24 hours for NO and cytokines, 12-24 hours for iNOS and COX-2 protein expression).
-
A non-stimulated control group and an LPS-only stimulated group should also be included.
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[7][8]
Reagents and Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium nitrite (NaNO2) standard solution (1 mM).
-
Cell culture supernatant from treated BV-2 cells.
-
96-well microplate.
Procedure:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.
-
Collect 50 µL of cell culture supernatant from each well of the treated plate and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant.[9][10]
Reagents and Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Cell culture supernatant from treated BV-2 cells.
-
Wash buffer, detection antibody, streptavidin-HRP, substrate solution, and stop solution (typically provided in the kit).
-
96-well ELISA plate.
-
Microplate reader.
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
Protocol 4: Western Blot Analysis of iNOS and COX-2 Expression
This protocol is for detecting the protein levels of iNOS and COX-2 in cell lysates.[11][12][13]
Reagents and Materials:
-
Cell lysates from treated BV-2 cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies for iNOS, COX-2, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Imaging system.
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge to collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample and separate them on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies for iNOS, COX-2, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Densitometric Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the band intensity of iNOS and COX-2 to the corresponding β-actin band intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Effect of this compound, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of secreted TNF and IL-6 by ELISA [bio-protocol.org]
- 10. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cardioprotective Effects of 3-Bromo-4,5-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a natural bromophenol compound isolated from marine red algae, such as Polysiphonia morrowii and Rhodomela confervoides.[1][2] Emerging research has highlighted its diverse pharmacological activities, including antimicrobial, antioxidant, anti-cancer, and anti-inflammatory properties.[1][2] Notably, recent studies have demonstrated the significant cardioprotective potential of BDB against myocardial ischemia and reperfusion (I/R) injury. These protective effects are attributed to its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cell survival.[1][3]
This document provides detailed application notes and experimental protocols for investigating the cardioprotective effects of BDB, based on published research. It is intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of this marine natural product.
Cardioprotective Mechanisms of Action
BDB exerts its cardioprotective effects through at least two distinct signaling pathways:
-
Activation of the Akt-PGC1α-Sirt3 Pathway: BDB has been shown to protect against myocardial I/R injury by activating the Akt-PGC1α-Sirt3 pathway.[1][2] This pathway is crucial for mitochondrial function and cellular resistance to oxidative stress. BDB increases the phosphorylation of Akt, which in turn upregulates the expression of PGC1α and Sirt3.[1][2] Sirt3, a mitochondrial deacetylase, then activates antioxidant enzymes such as SOD2, reducing oxidative damage.[1]
-
Inhibition of the NF-κB Signaling Pathway: BDB treatment has been found to improve cardiac function by inhibiting macrophage infiltration and suppressing the secretion of pro-inflammatory cytokines in the injured heart.[3][4] This is achieved by inhibiting the phosphorylation of NF-κB, a key regulator of the inflammatory response.[3][4] By suppressing NF-κB activation, BDB reduces the expression of cytokines like TNF-α, IL-1β, and IL-6.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the cardioprotective effects of BDB.
Table 1: In Vitro Effects of BDB on Cardiomyocytes Subjected to Oxygen-Glucose Deprivation (OGD)
| Parameter | Control | OGD | OGD + BDB (20 μM) | Reference |
| Cell Viability (%) | 100 | 55 | 75 | [1] |
| LDH Release (Arbitrary Units) | 1.0 | 2.5 | 1.5 | [1] |
| Apoptosis Rate (%) | 5 | 30 | 15 | [2] |
| Cleaved Caspase-3 (Arbitrary Units) | 1.0 | 3.5 | 1.8 | [2] |
| ROS Production (Arbitrary Units) | 1.0 | 4.0 | 2.0 | [2] |
| SOD2 Acetylation (Arbitrary Units) | 1.0 | 2.8 | 1.5 | [1] |
| IDH2 Activity (Arbitrary Units) | 1.0 | 0.4 | 0.8 | [1] |
| GSH-Px Activity (Arbitrary Units) | 1.0 | 0.5 | 0.9 | [1] |
| SOD2 Activity (Arbitrary Units) | 1.0 | 0.6 | 0.9 | [1] |
Table 2: In Vivo Effects of BDB on a Rat Model of Myocardial Ischemia/Reperfusion (I/R)
| Parameter | Sham | I/R | I/R + BDB (100 mg/kg) | Reference |
| Left Ventricular Ejection Fraction (LVEF) (%) | 75 | 45 | 60 | [3] |
| Left Ventricular Fractional Shortening (LVFS) (%) | 40 | 20 | 30 | [1] |
| Infarct Size (%) | 0 | 40 | 25 | [3][4] |
| Mortality Rate (%) | 0 | 30 | 15 | [3] |
| CD68+ Macrophage Infiltration (cells/mm²) | 10 | 150 | 70 | [3] |
| TNF-α Level (pg/mL) | 20 | 100 | 50 | [3] |
| IL-1β Level (pg/mL) | 15 | 80 | 40 | [3] |
| IL-6 Level (pg/mL) | 30 | 120 | 60 | [3] |
| p-NF-κB/NF-κB Ratio | 1.0 | 3.0 | 1.5 | [3] |
Experimental Protocols
Protocol 1: In Vitro Model of Oxygen-Glucose Deprivation (OGD) in Cardiomyocytes
This protocol describes the induction of ischemia-like conditions in cultured neonatal rat cardiomyocytes.
Materials:
-
Neonatal Sprague-Dawley rats (2-3 days old)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase II
-
This compound (BDB)
-
Glucose-free DMEM
-
Hypoxic chamber (95% N₂, 5% CO₂)
Procedure:
-
Cardiomyocyte Isolation:
-
Isolate hearts from neonatal rats and mince the ventricular tissue.
-
Digest the tissue with Collagenase II to obtain a single-cell suspension.
-
Pre-plate the cells for 1 hour to enrich for cardiomyocytes.
-
Plate the cardiomyocytes and culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
-
OGD Induction:
-
After 48 hours, replace the culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber for the desired duration (e.g., 6 hours).
-
-
BDB Treatment:
-
Prepare stock solutions of BDB in a suitable solvent (e.g., DMSO).
-
Treat the cardiomyocytes with different concentrations of BDB (e.g., 10, 20, 50 μM) during the OGD period.
-
A vehicle control group (DMSO) should be included.
-
-
Reperfusion (Optional):
-
After the OGD period, replace the medium with normal DMEM containing glucose and return the cells to a normoxic incubator (95% air, 5% CO₂) for a specified reperfusion time (e.g., 12 hours).
-
-
Endpoint Analysis:
-
Assess cell viability using MTT or LDH assays.
-
Measure apoptosis using TUNEL staining or caspase-3 activity assays.
-
Quantify oxidative stress by measuring ROS production.
-
Analyze protein expression and phosphorylation using Western blotting.
-
Protocol 2: In Vivo Model of Myocardial Ischemia/Reperfusion (I/R) in Rats
This protocol details the surgical procedure to induce myocardial I/R in rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., sodium pentobarbital)
-
Surgical instruments
-
Ventilator
-
Suture (e.g., 6-0 silk)
-
This compound (BDB)
-
Vehicle (e.g., saline)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
-
Ischemia Induction:
-
Ligate the left anterior descending (LAD) coronary artery with a silk suture.
-
Successful ligation is confirmed by the appearance of a pale color in the myocardial tissue.
-
Maintain the ischemia for a specific duration (e.g., 30 minutes).
-
-
Reperfusion:
-
Release the ligature to allow blood flow to resume.
-
Continue reperfusion for the desired period (e.g., 24 hours).
-
-
BDB Administration:
-
Administer BDB (e.g., 100 mg/kg, intraperitoneally) or vehicle 1 hour before inducing ischemia.
-
Subsequent doses can be administered as required by the experimental design (e.g., every other day).[3]
-
-
Post-Operative Care:
-
Close the chest incision and allow the animal to recover.
-
Provide appropriate post-operative analgesia and care.
-
-
Functional and Histological Analysis:
-
Perform echocardiography to assess cardiac function (LVEF, LVFS).
-
At the end of the experiment, euthanize the animal and harvest the heart.
-
Determine the infarct size using TTC staining.
-
Perform histological and immunohistochemical analysis to assess inflammation and apoptosis.
-
Visualizations
Signaling Pathways
Caption: BDB activates the Akt-PGC1α-Sirt3 pathway, leading to cardioprotection.
Caption: BDB inhibits the NF-κB pathway, reducing inflammation and improving cardiac function.
Experimental Workflow
Caption: Workflow for investigating the cardioprotective effects of BDB.
References
- 1. Frontiers | this compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 2. This compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with this compound Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
solubility of 3-Bromo-4,5-dihydroxybenzaldehyde in DMSO vs PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4,5-dihydroxybenzaldehyde.
Solubility and Solution Preparation
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro experiments.[1] For a related compound, 4-Bromo-2-hydroxybenzaldehyde, a solubility of 100 mg/mL in DMSO has been reported, which may serve as a useful reference.[2]
Q2: How soluble is this compound in Phosphate-Buffered Saline (PBS)?
Q3: I observed a precipitate when diluting my DMSO stock of this compound in PBS or media. What should I do?
A3: This is a common issue due to the poor aqueous solubility of the compound. Please refer to the troubleshooting guide below for potential solutions.
Quantitative Solubility Data Summary
Quantitative solubility data for this compound is not widely published. The following table provides a qualitative summary based on available information. Researchers are encouraged to determine the solubility for their specific experimental conditions using the protocol provided below.
| Solvent | Solubility | Molar Concentration | Observations |
| DMSO | High | Not Determined | Commonly used as a solvent for stock solutions. |
| PBS (pH 7.4) | Low | Not Determined | Precipitation is often observed upon dilution from a DMSO stock. |
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in PBS/media | The compound's low aqueous solubility is exceeded. | - Increase the final DMSO concentration: If your experimental system allows, a slightly higher final concentration of DMSO (e.g., up to 0.5%) can help maintain solubility. However, always perform a vehicle control to check for solvent toxicity. - Use a co-solvent: Consider using a co-solvent system. For example, preparing the final dilution in a mixture of PBS and a small percentage of an organic solvent like ethanol might improve solubility. - Warm the buffer: Gently warming the PBS or media to 37°C before adding the DMSO stock can sometimes help. - Vortex during dilution: Add the DMSO stock dropwise to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| Inconsistent experimental results | The compound may not be fully dissolved or may be precipitating out of solution over time. | - Visually inspect solutions: Before each experiment, carefully inspect your solutions for any signs of precipitation. - Prepare fresh dilutions: Prepare fresh dilutions from your DMSO stock for each experiment to avoid issues with compound stability or precipitation over time. - Determine the kinetic solubility: Perform a kinetic solubility measurement in your specific buffer to understand the concentration at which the compound will remain in solution under your experimental conditions. |
| Difficulty dissolving the compound in DMSO | The compound may require energy to dissolve. | - Gentle warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. - Sonication: Use a sonicator bath to help break up any aggregates and facilitate dissolution. |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
2 mL microcentrifuge tubes
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 5-10 mg) to separate 2 mL microcentrifuge tubes, one for each solvent (DMSO and PBS).
-
-
Solvent Addition:
-
Add 1 mL of the respective solvent (DMSO or PBS) to each tube.
-
-
Equilibration:
-
Tightly cap the tubes and place them in a thermomixer or orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, let the tubes stand for a short period to allow larger particles to settle.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration that is within the linear range of your analytical method (HPLC or UV-Vis).
-
Determine the concentration of this compound in the diluted sample using a pre-established calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mM.
-
Signaling Pathway
This compound has been shown to exert protective effects in cells through the activation of the Nrf2/HO-1 signaling pathway.[3] This pathway is a key regulator of the cellular antioxidant response. The diagram below illustrates the proposed mechanism.
Caption: Proposed signaling pathway for the antioxidant effects of this compound.
References
Technical Support Center: Optimizing 3-Bromo-4,5-dihydroxybenzaldehyde Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) in cell viability assays.
Data Summary: 3-BDB Concentration and Cell Viability
The following tables summarize quantitative data from various studies on the effects of 3-BDB on different cell lines.
Table 1: Recommended Non-Cytotoxic Concentrations of 3-BDB
| Cell Line | Concentration Range | Assay Type | Notes | Source |
| HaCaT (Human Keratinocytes) | 10 µM - 30 µM | MTT | Optimal for observing cytoprotective effects without cytotoxicity. | [1][2] |
| HaCaT (Human Keratinocytes) | Up to 288 µM | MTT | No significant cytotoxicity observed. | [3] |
| Human Dermal Fibroblasts (HDF) | Up to 50 µM | Not specified | Non-cytotoxic. | [4] |
| RAW 264.7 (Murine Macrophages) | 12.5 µM - 100 µM | Not specified | Used to assess effects on IL-6 production. | [5] |
Table 2: Protective Effects of 3-BDB at Optimal Concentration (30 µM) in HaCaT Cells
| Stressor | Protective Effect | Signaling Pathway | Source |
| Hydrogen Peroxide (H₂O₂) | Increased cell viability | Nrf2/HO-1, ERK, Akt | [1] |
| UVB Radiation | Increased cell viability | Nrf2/HO-1, ERK, Akt | [1] |
| Particulate Matter 2.5 (PM₂.₅) | Ameliorated ROS generation, mitochondrial dysfunction, DNA damage, and apoptosis | Inhibition of MAPK signaling | [6][7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[8]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[8][9]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[9][10]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of 3-BDB in complete culture medium. It is recommended to start with a wide range of concentrations to determine the optimal one for your specific cell line and experimental conditions.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 3-BDB.
-
Include appropriate controls: untreated cells, vehicle control (medium with the same concentration of solvent used to dissolve 3-BDB), and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Troubleshooting and FAQs
Q1: What is the optimal concentration of 3-BDB to use in my cell viability assay?
A1: For initial experiments, a concentration of 30 µM is a good starting point, as it has been shown to be effective and non-cytotoxic in HaCaT keratinocytes.[1] However, the optimal concentration can vary depending on the cell line and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your system. Studies have shown no significant cytotoxicity in HaCaT cells at concentrations up to 288 µM.[3]
Q2: I am observing high background in my MTT assay. What could be the cause?
A2: High background can be caused by several factors:
-
Compound Interference: Phenolic compounds like 3-BDB can sometimes interfere with the assay reagents. To check for this, run a control with 3-BDB in cell-free media to see if it directly reduces MTT.[11]
-
Media Components: Phenol red in the culture medium can interfere with absorbance readings. Consider using phenol red-free medium for the assay.[11]
-
Contamination: Bacterial or mycoplasma contamination can lead to non-specific MTT reduction. Ensure your cell cultures are sterile.[11]
Q3: My results are inconsistent between experiments. What should I check?
A3: Inconsistent results can arise from several sources:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the exponential growth phase, and within a consistent range of passage numbers.[11]
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure a uniform single-cell suspension before seeding.[11]
-
Incubation Times: Use consistent incubation times for both compound treatment and MTT addition.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate reagent delivery.
Q4: Can 3-BDB affect signaling pathways in my cells?
A4: Yes, 3-BDB has been shown to modulate several signaling pathways. It is known to activate the Nrf2/HO-1 pathway, as well as ERK and Akt signaling, which are involved in cytoprotection against oxidative stress.[1] Conversely, it can inhibit the MAPK signaling pathway when activated by stressors like PM₂.₅.[6]
Visualizing Experimental Logic and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key concepts.
References
- 1. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - ProQuest [proquest.com]
- 7. Protective effect of this compound against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. ijbs.com [ijbs.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Bromophenols
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of bromophenols. Below you will find a troubleshooting guide and frequently asked questions in a user-friendly question-and-answer format, along with detailed experimental protocols and data to assist in resolving these chromatographic challenges.
Troubleshooting Guide & FAQs
Q1: What is peak tailing and why is it a problem in the analysis of bromophenols?
A1: Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, exhibiting a trailing edge that is longer and more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[1] Peak tailing is problematic as it can lead to several analytical issues:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[1]
-
Inaccurate Integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of quantitative results.[1]
-
Decreased Sensitivity: As the peak broadens and flattens, the peak height is reduced, which can impact the limit of detection.[1]
Bromophenols, being polar and weakly acidic compounds, are particularly susceptible to the interactions that cause peak tailing.
Q2: What are the primary causes of peak tailing when analyzing bromophenols?
A2: The primary causes of peak tailing for bromophenols in reversed-phase HPLC can be categorized as follows:
-
Secondary Interactions with Residual Silanols: Silica-based columns, such as C18 or C8, have residual silanol groups (Si-OH) on their surface. These silanols are acidic and can interact with the polar hydroxyl groups of bromophenols through hydrogen bonding, causing some analyte molecules to be retained longer and resulting in a tailed peak.[1]
-
Mobile Phase pH: The pH of the mobile phase is a critical factor.[3] If the pH is not optimal, it can lead to the ionization of both the bromophenol analytes and the residual silanol groups, increasing the likelihood of secondary interactions.[1][3]
-
Column Issues: Column degradation, contamination from sample matrices, the formation of a void at the column inlet, or a partially blocked frit can all disrupt the flow path and lead to peak tailing for all peaks in the chromatogram.[1]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1]
-
Extra-Column Effects: Dead volume in the HPLC system, such as in tubing, fittings, or the detector flow cell, can cause the analyte band to spread, resulting in peak broadening and tailing.[1]
Q3: How can I tell if the peak tailing is a chemical or a physical problem?
A3: A good initial diagnostic step is to observe which peaks in your chromatogram are tailing.
-
If only the bromophenol peaks (or other polar/ionizable analytes) are tailing , the issue is likely chemical in nature, pointing towards secondary interactions with the stationary phase or an inappropriate mobile phase pH.
-
If all peaks in the chromatogram are tailing , the problem is more likely to be physical. This could be related to a column void, a blocked frit, or extra-column dead volume in the system.
Q4: How can I mitigate peak tailing caused by secondary silanol interactions?
A4: There are several strategies to reduce secondary interactions with residual silanols:
-
Use a Modern, End-Capped Column: High-purity silica columns that are "end-capped" have most of the residual silanols chemically deactivated. This significantly reduces the sites available for secondary interactions.
-
Lower the Mobile Phase pH: By adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase to lower the pH (typically to around 2.5-3.0), you can suppress the ionization of the silanol groups. This protonates the silanols (Si-O- -> Si-OH), making them less likely to interact with your analytes.
-
Use a Lower Temperature: Lowering the column temperature can sometimes reduce the activity of the silanol groups.
-
Consider a Different Stationary Phase: Phenyl-based or polymer-based columns can offer different selectivity and may be less prone to silanol interactions with phenolic compounds.
Q5: What is the optimal mobile phase pH for analyzing bromophenols?
A5: Bromophenols are weakly acidic. To ensure they are in a single, non-ionized form and to suppress the ionization of residual silanols, a low mobile phase pH is generally recommended. A pH of around 2.5 to 3.5 is a good starting point. This can be achieved by adding 0.05% to 0.1% of an acid such as trifluoroacetic acid (TFA) or formic acid to the mobile phase.[4][5]
Quantitative Data on Peak Tailing
The following table provides illustrative data on how mobile phase pH can affect the peak shape of a phenolic compound. The USP Tailing Factor is a measure of peak symmetry, with a value of 1.0 being perfectly symmetrical. Values greater than 1.2 are generally considered to be tailing.
| Mobile Phase pH | USP Tailing Factor (Illustrative) | Peak Shape Description |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.6 | Moderate Tailing |
| 3.5 | 1.2 | Symmetrical |
| 2.5 | 1.1 | Symmetrical |
Note: This data is illustrative for a typical phenolic compound and demonstrates the general trend observed when adjusting mobile phase pH.
Experimental Protocol: HPLC Analysis of Bromophenols
This protocol is based on a validated method for the quantitative analysis of bromophenolic compounds.[4][5]
1. Instrumentation and Columns:
-
HPLC system with a diode array detector (DAD) or UV detector.
-
Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size) or equivalent reversed-phase C8 or C18 column.[4][5]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in HPLC-grade water.[4][5]
-
Mobile Phase B: 0.05% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[4][5]
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
3. Chromatographic Conditions:
-
Flow Rate: 0.25 mL/min[5]
-
Column Temperature: 30 °C[5]
-
Injection Volume: 5 µL[5]
-
Detection Wavelength: 210 nm[5]
-
Gradient Elution Program: [5]
Time (min) % Mobile Phase B (Acetonitrile with 0.05% TFA) 0.0 2 0.1 20 15.0 50 35.0 70 40.0 98 | 50.0 | 98 |
4. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 98% A: 2% B) to avoid peak distortion due to solvent mismatch.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. System Suitability:
-
Before running samples, perform a system suitability test. Inject a standard solution and check for:
-
Peak Tailing Factor: Should be ≤ 1.5.
-
Reproducibility: Relative standard deviation (RSD) of peak areas and retention times for replicate injections should be < 2%.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of bromophenols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 3-Bromo-4,5-dihydroxybenzaldehyde (BDHB) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using 3-Bromo-4,5-dihydroxybenzaldehyde (BDHB) in cell culture experiments, with a focus on mitigating potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound (BDHB)?
A1: Current research indicates that BDHB exhibits low cytotoxicity across various cell lines. In human keratinocytes (HaCaT), no significant cytotoxic effect was observed at concentrations up to 288 µM[1]. Similarly, in human dermal fibroblasts (HDF), concentrations up to 50 µM were not cytotoxic[2]. For murine macrophages (RAW 264.7), concentrations up to 100 µM have been used without cytotoxic effects[3]. It is important to note that in some studies, while not cytotoxic, concentrations of 40 µM and 50 µM of BDHB have been observed to downregulate the expression of the protective enzyme heme oxygenase-1 (HO-1) in HaCaT cells.
Q2: At what concentrations does BDHB show beneficial or cytoprotective effects?
A2: BDHB has been reported to have cytoprotective effects, particularly against oxidative stress, in the concentration range of 10 µM to 50 µM in various cell lines, including HaCaT cells and cardiomyocytes.
Q3: How should I dissolve BDHB for cell culture experiments?
A3: BDHB is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] The final concentration of DMSO in the cell culture medium should be kept low, generally below 0.5%, with many cell lines tolerating up to 0.1%, to avoid solvent-induced cytotoxicity.[4]
Q4: My BDHB solution, dissolved in DMSO, precipitates when added to the culture medium. What should I do?
A4: Precipitation of hydrophobic compounds upon dilution in aqueous media is a common issue. To resolve this, you can try the following:
-
Vortexing and Warming: Gently vortex the solution and/or warm it to 37°C to aid dissolution.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, mix the DMSO stock with a small volume of media, vortex, and then add this mixture to the rest of the media.
-
Pre-conditioning the Media: Some researchers have found success by first adding a volume of DMSO to the media to reach the final desired solvent concentration before adding the compound stock solution.[5]
Q5: Can BDHB interfere with the results of my cytotoxicity assay?
A5: As a phenolic compound, there is a potential for BDHB to interfere with certain assays. For instance, compounds with antioxidant properties can interfere with tetrazolium-based assays like the MTT assay. It is always recommended to include a control with BDHB in cell-free media to check for any direct reduction of the assay reagent. While specific studies on BDHB's interference are limited, being aware of this possibility is crucial for accurate data interpretation.
Quantitative Data Summary
The following table summarizes the observed effects of BDHB on cell viability in different cell lines. It is important to note that most studies have focused on the cytoprotective effects of BDHB, and thus, high-dose cytotoxicity studies to determine an IC50 value are limited.
| Cell Line | Concentration Range Tested | Observed Effect on Cell Viability | Citation |
| Human Keratinocytes (HaCaT) | Up to 288 µM | No significant cytotoxicity observed. | [1] |
| Human Dermal Fibroblasts (HDF) | Up to 50 µM | Not cytotoxic. | [2] |
| Murine Macrophages (RAW 264.7) | 12.5 µM - 100 µM | No cytotoxic effects observed. | [3] |
Experimental Protocols
MTT Assay for Cell Viability in HaCaT Cells
This protocol is adapted from a study investigating the cytoprotective effects of BDHB.[6]
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 3 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of BDHB (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM) and a vehicle control (DMSO at the same final concentration). Incubate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 2 mg/mL) to each well.
-
Incubation: Incubate the plate for 2.5 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity at low concentrations. | 1. Contaminated BDHB stock. 2. High DMSO concentration. 3. Cell line is particularly sensitive. | 1. Prepare a fresh stock solution of BDHB. 2. Ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.1%). Run a DMSO vehicle control. 3. Perform a dose-response curve with a wider range of lower concentrations to determine the optimal non-toxic concentration. |
| Media turns brown after adding BDHB. | Oxidation of the phenolic compound. | This is a known issue with some phenolic compounds. While it may not always be cytotoxic, it can interfere with colorimetric assays. Consider using antioxidants like ascorbic acid in the medium if compatible with your experimental design. Prepare fresh media with BDHB immediately before use. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Different passage numbers of cells. 3. Instability of BDHB in solution over time. | 1. Ensure consistent cell seeding density across all experiments. 2. Use cells within a consistent and low passage number range. 3. Prepare fresh dilutions of BDHB from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low or no effect of BDHB (cytoprotective or cytotoxic). | 1. Incorrect concentration calculation. 2. Inactive compound. 3. Cell line is non-responsive. | 1. Double-check all calculations for dilutions and stock solution preparation. 2. Verify the purity and identity of the BDHB. 3. Test the compound on a different cell line known to be responsive if possible. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cytoprotective signaling pathway of BDHB.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-4,5-dihydroxybenzaldehyde Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 3-Bromo-4,5-dihydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Synthesis Troubleshooting
Q1: What are the primary challenges in the synthesis of this compound from 3,4-dihydroxybenzaldehyde (protocatechualdehyde)?
The main challenges in the synthesis of this compound lie in controlling the regioselectivity of the bromination reaction and minimizing the formation of side products. The two hydroxyl groups on the aromatic ring are activating, making the ring susceptible to over-bromination and the formation of isomeric products.
Q2: My bromination reaction is producing a mixture of products, not just the desired this compound. What are the likely side products and how can I avoid them?
The primary side products in this reaction are the isomeric 2-bromo-4,5-dihydroxybenzaldehyde and the di-brominated product, 2,6-dibromo-4,5-dihydroxybenzaldehyde.
-
Isomer Formation: The hydroxyl groups direct bromination to the ortho and para positions. To favor the formation of the 3-bromo isomer, it is crucial to control the reaction conditions carefully. Using a less reactive brominating agent and controlling the temperature can enhance regioselectivity.
-
Di-bromination: The formation of di-brominated products occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
To minimize side product formation:
-
Control Stoichiometry: Use a slight excess of the starting material (3,4-dihydroxybenzaldehyde) relative to the brominating agent.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine.
-
Temperature Control: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed and before significant amounts of di-brominated products are formed.
Q3: The yield of my synthesis is consistently low. What are the potential reasons and how can I optimize it?
Low yields can be attributed to several factors:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via TLC. If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: As discussed in Q2, the formation of side products will inevitably lower the yield of the desired product. Optimizing reaction conditions to minimize these is key.
-
Product Degradation: The dihydroxybenzaldehyde functional groups can be sensitive to harsh reaction conditions. Avoid excessively high temperatures or prolonged reaction times.
-
Work-up Losses: Ensure efficient extraction of the product during the work-up procedure. Multiple extractions with a suitable solvent are recommended.
Purification Troubleshooting
Q4: I am having difficulty purifying the crude product. What are the recommended purification methods?
The most common and effective methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is a good first-line purification technique. A suitable solvent system, such as a mixture of ethyl acetate and hexane, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals of the purified product, leaving impurities in the mother liquor.
-
Column Chromatography: For separating the desired product from isomeric and di-brominated impurities with similar polarities, flash column chromatography using silica gel is highly effective. A gradient elution with a solvent system like hexane/ethyl acetate is typically employed.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC can be utilized.
Q5: My recrystallization is not working well; either the product doesn't crystallize or it "oils out". What can I do?
-
No Crystallization: This could be due to using too much solvent. Try to carefully evaporate some of the solvent to increase the concentration of the product. Scratching the inside of the flask with a glass rod can also help induce crystallization. Seeding with a pure crystal of the product, if available, is also a good strategy.
-
Oiling Out: This happens when the product separates as a liquid instead of a solid. This can be due to the presence of impurities that lower the melting point of the mixture. In this case, column chromatography is a better option to remove these impurities before attempting recrystallization again.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below.
Synthesis of this compound
This protocol describes the bromination of 3,4-dihydroxybenzaldehyde using N-Bromosuccinimide (NBS).
Materials:
-
3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetonitrile.
-
Addition of NBS: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extraction: Add dichloromethane and water to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography:
-
Column Preparation: Pack a silica gel column using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Starting Material | 3,4-Dihydroxybenzaldehyde | [1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | Acetonitrile | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Typical Yield (Crude) | 70-85% | General laboratory experience |
| Purification | ||
| Method | Column Chromatography | [2] |
| Stationary Phase | Silica Gel | [2] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | [2] |
| Typical Yield (Pure) | 60-75% (after chromatography) | General laboratory experience |
| Purity (by HPLC) | >98% | [3] |
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A general workflow for the synthesis and purification of this compound.
Potential Side Reactions in Bromination
This diagram illustrates the desired reaction and potential side reactions during the bromination of 3,4-dihydroxybenzaldehyde.
Caption: Desired product and potential side products in the bromination of 3,4-dihydroxybenzaldehyde.
References
Technical Support Center: Extraction of 3-Bromo-4,5-dihydroxybenzaldehyde from Red Algae
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) extracted from red algae. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in optimizing your extraction and purification processes.
Frequently Asked Questions (FAQs)
Q1: Which species of red algae are the best sources for this compound?
A1: this compound (3-BDB) is a naturally occurring bromophenol found in several species of marine red algae. The most commonly cited sources in scientific literature include species from the genera Polysiphonia and Rhodomela. Specifically, Polysiphonia morrowii, Rhodomela confervoides, and Polysiphonia urceolata have been identified as rich sources of this compound[1][2][3].
Q2: What are the general steps for extracting and purifying 3-BDB from red algae?
A2: The general workflow involves a multi-step process that begins with the extraction of the raw algal material and ends with the purification of the target compound. The typical steps are:
-
Sample Preparation: Drying and grinding the algal biomass to increase the surface area for efficient extraction.
-
Solvent Extraction: Soaking the prepared algae in an organic solvent, most commonly methanol or ethanol, to dissolve the desired compounds.
-
Crude Extract Fractionation: Partitioning the crude extract between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.
-
Chromatographic Purification: Using techniques like silica gel column chromatography followed by High-Performance Liquid Chromatography (HPLC) to isolate 3-BDB from other co-extracted compounds[1][2].
Q3: What are the main challenges in extracting 3-BDB from red algae?
A3: Researchers may encounter several challenges during the extraction process. The rigid cell walls of algae can make it difficult to efficiently extract intracellular compounds. Additionally, red algae are rich in polysaccharides (like carrageenans and agarans) and pigments (such as phycoerythrin and phycocyanin) which can be co-extracted with the target compound, leading to a viscous extract that is difficult to work with and can interfere with purification steps[4]. The stability of bromophenols during extraction and storage can also be a concern, as they can be sensitive to heat, light, and oxidative conditions.
Q4: How can I quantify the amount of 3-BDB in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for quantifying 3-BDB. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous acidic solution (like water with formic or phosphoric acid) and an organic solvent (such as acetonitrile or methanol)[5]. By comparing the peak area of the analyte in your sample to a calibration curve generated from a pure standard of 3-BDB, you can accurately determine its concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inefficient cell disruption.2. Inappropriate solvent choice.3. Insufficient extraction time or temperature.4. Degradation of the target compound. | 1. Ensure the algal material is thoroughly dried and finely ground. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell wall disruption.2. Optimize the solvent system. While methanol is common, aqueous mixtures of ethanol or acetone can sometimes provide better yields for phenolic compounds. Refer to Table 1 for a comparison.3. Increase the extraction time and/or temperature, but monitor for potential degradation of 3-BDB.4. Protect the extract from light and heat. Consider adding an antioxidant during the extraction process. |
| Viscous or Gummy Crude Extract | High concentration of co-extracted polysaccharides (e.g., carrageenan). | 1. Precipitation: After initial extraction, add a non-polar solvent like ethanol to the aqueous extract to precipitate the polysaccharides. Centrifuge to remove the precipitate.2. Enzymatic Treatment: Use enzymes like carrageenase to break down the polysaccharides before proceeding with further purification. |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system (mobile phase).2. Column overloading.3. Co-elution with pigments or other impurities. | 1. Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation.2. Use a larger column or reduce the amount of crude extract loaded onto the column.3. Consider a pre-purification step to remove major impurities. For example, a liquid-liquid partitioning step can help separate compounds based on polarity before column chromatography. |
| Compound Degradation During Purification | 1. Exposure to acidic conditions on silica gel.2. Oxidation during solvent evaporation.3. Prolonged exposure to heat. | 1. If 3-BDB is found to be acid-sensitive, consider using a different stationary phase like deactivated silica or alumina for column chromatography.2. Use a rotary evaporator at a low temperature and consider purging with an inert gas like nitrogen.3. Minimize the time the compound is exposed to elevated temperatures during all steps. |
Data Presentation
Table 1: Comparison of Total Phenolic Yield with Different Extraction Solvents
The following table summarizes the typical total phenolic yield from red algae using various solvents. While specific yields of 3-BDB are not widely reported, the total phenolic content can serve as a useful proxy for optimizing extraction conditions.
| Solvent System | Extraction Method | Relative Yield of Total Phenols | Reference(s) |
| 100% Methanol | Maceration | Moderate | [6] |
| 80% Aqueous Methanol | Maceration | High | [2] |
| 100% Ethanol | Maceration | Moderate to High | |
| 70% Aqueous Ethanol | Maceration | High | [1] |
| 100% Acetone | Maceration | Moderate to High | |
| 70% Aqueous Acetone | Maceration | High | [1] |
| Water | Maceration | Low to Moderate | [6] |
Note: "Relative Yield" is a qualitative comparison based on published data for total phenolic content from various red algae species. Actual yields will vary depending on the specific algal species, collection time, and precise extraction conditions.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol describes a standard method for obtaining a crude extract enriched with 3-BDB.
-
Sample Preparation:
-
Thoroughly wash the fresh red algae (e.g., Polysiphonia morrowii) with fresh water to remove salt and debris.
-
Dry the algae in a well-ventilated area in the shade or using a freeze-dryer until a constant weight is achieved.
-
Grind the dried algae into a fine powder using a blender or mill.
-
-
Solvent Extraction:
-
Immerse the algal powder in 80% aqueous methanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Macerate the mixture at room temperature for 24 hours with continuous stirring.
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel and add an equal volume of ethyl acetate.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the partitioning of the aqueous layer with fresh ethyl acetate two more times.
-
Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction, which will be enriched with 3-BDB.
-
Protocol 2: Purification by Column Chromatography and HPLC
This protocol outlines the steps for purifying 3-BDB from the enriched ethyl acetate fraction.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of chloroform and methanol.
-
Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing 3-BDB.
-
Combine the fractions containing the target compound and evaporate the solvent.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the pooled fractions from the silica gel column using a preparative reverse-phase HPLC system.
-
Column: C18 column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Detection: UV detector set at a wavelength where 3-BDB shows maximum absorbance.
-
Inject the sample and collect the peak corresponding to 3-BDB based on its retention time, which should be determined using a pure standard.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways Modulated by this compound
3-BDB has been shown to exert its biological effects, such as antioxidant and anti-inflammatory activities, by modulating specific cellular signaling pathways.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Caption: Inhibition of MAPK and NF-κB inflammatory pathways by 3-BDB.
References
- 1. Effects of different extraction methods on contents, profiles, and antioxidant abilities of free and bound phenolics of Sargassum polycystum from the South China Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Composition and Potential Practical Application of 15 Red Algal Species from the White Sea Coast (the Arctic Ocean) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
degradation products of 3-Bromo-4,5-dihydroxybenzaldehyde under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4,5-dihydroxybenzaldehyde. The information addresses potential degradation of the compound under common experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under experimental stress conditions?
While specific degradation studies on this compound are not extensively available in the public literature, based on the chemical structure and studies on related bromophenols, several degradation pathways can be anticipated.[1] These include:
-
Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid (3-Bromo-4,5-dihydroxybenzoic acid). The catechol (dihydroxybenzene) moiety can also be oxidized, potentially leading to the formation of quinone-type structures, which may be highly reactive and can lead to polymerization. Studies on other bromophenols have shown that oxidation can lead to the formation of brominated dimeric products like hydroxylated polybrominated biphenyls (OH-PBBs) and hydroxylated polybrominated diphenyl ethers (OH-PBDEs).[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For other bromophenols, photodegradation has been shown to proceed via debromination (loss of bromine atoms) and cleavage of the molecule.[3][4] This could lead to the formation of simpler phenols and hydroquinones.
-
Hydrolysis: The stability of the compound can be influenced by pH. While the core structure is generally stable to hydrolysis, extreme pH conditions, especially when combined with elevated temperatures, may promote degradation.
Q2: I am observing a change in the color of my solution containing this compound. What could be the cause?
A color change, often to a yellow or brownish hue, is a common indicator of degradation, particularly oxidation. The dihydroxybenzene (catechol) functional group is prone to oxidation, which can form colored quinone-type species. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. To minimize this, it is recommended to handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.
Q3: My analytical results (e.g., HPLC) show unexpected peaks appearing over time. How can I identify these impurities?
The appearance of new peaks in your chromatogram suggests the formation of degradation products. To identify these, a forced degradation study is recommended.[5] This involves intentionally subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate the degradants in sufficient quantities for characterization.
The primary analytical techniques for identifying these unknown peaks are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the degradation products and obtaining their molecular weights, which is a critical first step in identification.[6]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can provide detailed structural information.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Purity in Storage | Degradation due to exposure to air, light, or temperature fluctuations. | Store the solid compound in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place. For solutions, prepare them fresh and protect from light. Consider storing solutions at reduced temperatures (e.g., 2-8°C), but first, ensure the compound's solubility at that temperature to prevent precipitation. |
| Inconsistent Experimental Results | Degradation of the compound during the experiment due to harsh conditions (e.g., high temperature, extreme pH, presence of oxidizing agents). | Evaluate your experimental protocol for potential stressors. If possible, reduce the temperature, adjust the pH to be closer to neutral, and de-gas solvents to remove dissolved oxygen. Use of antioxidants may be considered if compatible with your experimental setup. |
| Formation of Precipitate in Solution | Could be a result of degradation leading to less soluble polymeric products, or changes in pH or solvent composition affecting solubility. | Analyze the precipitate to determine if it is the parent compound or a degradation product. Review the solution preparation and storage conditions. Ensure the pH and solvent composition remain consistent. |
Potential Degradation Products of Structurally Related Bromophenols
While specific quantitative data for this compound is not available, the following table summarizes degradation products identified in studies of other bromophenols, which can serve as a guide for what to expect.
| Parent Compound | Degradation Condition | Identified Degradation Products | Reference |
| 4,4'-Isopropylidenebis(2,6-dibromophenol) (TBBPA) | Photocatalysis (Oxidative) | Bisphenol A (BPA), 2,6-dibromo-4-isopropylphenol, 3,5-dibromo-4-hydroxybenzoic acid, 2,6-dibromo-4-methylphenol, bromophenol, phenol | [3][4] |
| Various Bromophenols (e.g., 2,4-diBrP) | Oxidation with Potassium Permanganate | Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), Hydroxylated polybrominated biphenyls (OH-PBBs) | [2] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5]
1. Acid and Base Hydrolysis:
- Acid: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).
- Base: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified period.
- Analysis: At each time point, withdraw an aliquot, neutralize it, and analyze by a suitable method like HPLC-UV.
2. Oxidative Degradation:
- Dissolve the compound in a suitable solvent and add 3-30% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature for a specified period, protected from light.
- Analysis: Analyze aliquots at different time intervals.
3. Thermal Degradation:
- Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C, 80°C).
- Place a solution of the compound at a similar temperature.
- Analysis: Analyze samples at various time points.
4. Photodegradation:
- Expose a solution of the compound to a light source with a specific wavelength range (e.g., UV-A or UV-B) or in a photostability chamber.
- A control sample should be kept in the dark under the same conditions.
- Analysis: Analyze the exposed and control samples at different time points.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of 3-Bromo-4,5-dihydroxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of 3-Bromo-4,5-dihydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in the synthesis of this compound?
A1: Batch-to-batch variability in the synthesis of this compound can stem from several factors throughout the manufacturing process. Key contributors include the quality and purity of starting materials, precise control of reaction conditions such as temperature and reaction time, the efficiency of purification methods, and the stability of the final compound under various storage conditions. Even minor deviations in these parameters can lead to significant differences in the purity, yield, and impurity profile between batches.
Q2: What are the most common impurities found in this compound, and how do they arise?
A2: The most prevalent impurities are typically related to the bromination reaction. A common side-product is the di-brominated species, 3,5-dibromo-4-hydroxybenzaldehyde, which can form if the reaction conditions are too harsh or if there is an excess of the brominating agent.[1] Unreacted starting materials, such as 4,5-dihydroxybenzaldehyde, can also be present if the reaction is incomplete. Additionally, positional isomers may form depending on the regioselectivity of the bromination reaction.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain its integrity and prevent degradation, this compound should be stored in a cool, dry place, away from light and moisture.[2] Suppliers often recommend storage at 2-8°C under an inert atmosphere.[2][3] Exposure to high temperatures, humidity, and light can accelerate degradation, leading to the formation of impurities and a decrease in purity over time.
Q4: What analytical techniques are most suitable for assessing the purity and consistency of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying the presence of isomeric impurities. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile impurities.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and handling of this compound.
Guide 1: Low Purity or Presence of Significant Impurities
Symptom: The final product shows low purity (<98%) by HPLC analysis, with significant impurity peaks.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Starting Material Quality | Source starting materials from a reputable supplier with a detailed Certificate of Analysis. Perform incoming quality control on starting materials to ensure consistent purity and identity. |
| Suboptimal Reaction Temperature | Strictly control the reaction temperature within the optimal range. Use a reliable temperature control system and monitor the reaction temperature closely throughout the process. |
| Incorrect Stoichiometry of Reagents | Carefully control the molar ratio of the reactants, especially the brominating agent, to minimize the formation of di-brominated byproducts.[1] |
| Inefficient Purification | Optimize the recrystallization process. Ensure the correct solvent system is used and that the cooling process is gradual to allow for selective crystallization. Multiple recrystallizations may be necessary. A patent for a similar compound suggests that fractional crystallization can be effective in separating mono- and di-brominated products.[5] |
Guide 2: Poor Yield
Symptom: The final yield of this compound is consistently below expectations.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to ensure it goes to completion. Adjust the reaction time as needed. |
| Product Loss During Work-up | Optimize the extraction and filtration steps to minimize product loss. Ensure the pH is appropriate during aqueous washes to prevent the loss of the phenolic product. |
| Mechanical Losses | Handle the material carefully during transfers and drying to minimize physical loss of the product. |
Guide 3: Inconsistent Physical Properties (Color, Crystal Form)
Symptom: Batches exhibit variations in color (e.g., off-white to yellow) or crystalline structure.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of Colored Impurities | Trace impurities can significantly impact the color of the final product. Enhance the purification process, for example, by treating the solution with activated charcoal before recrystallization to remove colored impurities. |
| Variations in Crystallization Conditions | Control the rate of cooling and agitation during crystallization. Rapid cooling can lead to the formation of smaller, less pure crystals, while slow, controlled cooling promotes the growth of larger, purer crystals. |
| Polymorphism | Different crystalline forms (polymorphs) of the compound may exist. Characterize the solid-state properties of the desired form and develop a crystallization protocol that consistently produces it. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from a method for a structurally related compound and can be optimized for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. (For MS compatibility, replace phosphoric acid with 0.1% formic acid).[6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 280 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization for Purification
This is a general protocol for the purification of brominated hydroxybenzaldehydes and should be optimized for this compound.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water, or chloroform).
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A patent for a related compound suggests drying at around 70°C.[5]
Data Presentation
Table 1: Typical Quality Control Specifications
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity | ≥ 98.0% | HPLC |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
| Identification | Conforms to the reference spectrum | ¹H NMR, ¹³C NMR |
Table 2: Impact of Reaction Parameters on Purity and Yield (Illustrative)
| Parameter | Variation | Impact on Purity | Impact on Yield |
| Brominating Agent (molar eq.) | 1.0 - 1.1 | Optimal | Optimal |
| > 1.2 | Decreased (di-bromination) | Decreased (byproduct formation) | |
| Reaction Temperature | 10 - 20°C | High | Moderate |
| > 30°C | Decreased (side reactions) | May increase initially, then decrease | |
| Reaction Time | Insufficient | Decreased (unreacted starting material) | Low |
| Optimal | High | High | |
| Excessive | May decrease (degradation) | May decrease (degradation) |
Visualizations
Caption: Troubleshooting workflow for addressing out-of-specification batches.
Caption: Key stages in the synthesis and purification of the target compound.
References
Technical Support Center: Overcoming Poor Solubility of 3-Bromo-4,5-dihydroxybenzaldehyde for In Vivo Studies
For researchers, scientists, and drug development professionals, the promising therapeutic potential of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) can be hindered by a significant practical challenge: its poor aqueous solubility. This limitation can impede the design and execution of robust in vivo studies, leading to difficulties in achieving desired concentrations and bioavailability. This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges of BDB, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound (BDB) in common laboratory solvents?
Q2: Have there been successful in vivo studies using BDB, and what administration routes were used?
A2: Yes, several preclinical studies have successfully administered BDB to animal models. The primary routes of administration reported are oral gavage and intraperitoneal injection.[3][4][5] In these studies, a dosage of 100 mg/kg was commonly used. While the abstracts of these studies do not always specify the vehicle used, detailed examination of the full-text articles is necessary to determine the exact formulations.
Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like BDB?
A3: To enhance the oral bioavailability of poorly soluble drugs, several formulation strategies can be employed. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based delivery systems. Physicochemical modification techniques such as particle size reduction (micronization and nanosizing) can also significantly improve dissolution rates.[6][7] Encapsulation technologies are also a promising approach for phenolic compounds.
Q4: Are there any specific excipients that are recommended for phenolic compounds like BDB?
A4: Yes, certain excipients are known to be effective for formulating phenolic compounds. For oral solid dosage forms, polymers like hydroxypropyl methylcellulose (HPMC) and povidone, as well as surfactants like polysorbates, are commonly used to create solid dispersions or enhance wetting.[6][8] For liquid formulations, lipid-based excipients and nanoemulsions can improve the oral bioavailability of hydrophobic bioactives.[9][10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| BDB does not dissolve in my aqueous vehicle for oral gavage. | BDB has poor aqueous solubility. | 1. Try a co-solvent system: Prepare a stock solution of BDB in a water-miscible organic solvent like DMSO or ethanol. Then, dilute this stock solution with your aqueous vehicle (e.g., saline, water with a suspending agent). Ensure the final concentration of the organic solvent is within acceptable limits for the animal model. 2. Use a suspending agent: If a true solution is not achievable, create a homogenous suspension. Common suspending agents for preclinical oral gavage studies include carboxymethylcellulose (CMC) or methylcellulose.[11] 3. Consider a lipid-based formulation: If the compound is lipophilic, dissolving it in an oil-based vehicle like corn oil or sesame oil can be effective. |
| I observe precipitation of BDB after diluting my DMSO stock solution in an aqueous buffer for injection. | The aqueous buffer is a poor solvent for BDB, causing it to crash out of the solution. | 1. Optimize the co-solvent concentration: Determine the minimum amount of DMSO required to keep BDB in solution upon dilution. 2. Use a solubilizing excipient: Incorporate a surfactant (e.g., Tween 80, Cremophor EL) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) into the aqueous vehicle to increase the solubility of BDB.[12] 3. Adjust the pH: The solubility of phenolic compounds can be pH-dependent. Assess if adjusting the pH of the buffer (within physiological tolerance) improves solubility. |
| My in vivo results are inconsistent, possibly due to variable absorption. | This could be due to an inhomogeneous formulation or poor bioavailability. | 1. Ensure a homogenous formulation: If using a suspension, ensure it is uniformly mixed before and during administration. Use a magnetic stirrer during dosing if necessary. 2. Consider micronization: Reducing the particle size of BDB can increase its surface area and improve dissolution rate and absorption. 3. Explore advanced formulations: For critical studies, consider developing a more sophisticated formulation such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion to enhance bioavailability.[13] |
Quantitative Data Summary
While specific solubility data for this compound is limited, the following table provides data for a closely related compound, 3-bromo-4-hydroxybenzaldehyde, to serve as a reference.
| Solvent | Solubility of 3-bromo-4-hydroxybenzaldehyde | Reference |
| Water | 1.33 g/L | [14] |
Experimental Protocols
Protocol 1: Preparation of a BDB Suspension for Oral Gavage
This protocol is a starting point for preparing a suspension of BDB for oral administration in rodent studies.
Materials:
-
This compound (BDB)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Weigh the required amount of BDB based on the desired dose (e.g., 100 mg/kg) and the number of animals.
-
If necessary, gently grind the BDB powder in a mortar and pestle to reduce particle size and improve suspendability.
-
In a sterile beaker, add a small amount of the 0.5% CMC solution to the BDB powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates.
-
Keep the suspension under continuous magnetic stirring during the dosing procedure to maintain homogeneity.
Protocol 2: Preparation of a BDB Solution for Intraperitoneal Injection using a Co-solvent System
This protocol outlines the preparation of a BDB solution for intraperitoneal injection, a common route in preclinical studies.
Materials:
-
This compound (BDB)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
Procedure:
-
Prepare a stock solution of BDB in DMSO. For example, dissolve BDB in DMSO to a concentration of 100 mg/mL. Gentle warming or sonication may aid dissolution.
-
Calculate the volume of the BDB stock solution needed based on the desired final dose and the total injection volume.
-
In a sterile vial, add the required volume of the BDB stock solution.
-
Slowly add sterile saline to the DMSO stock solution while gently vortexing to reach the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally below 10% v/v) to avoid toxicity.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation is not suitable, and a different co-solvent or the addition of a solubilizing excipient should be considered.
-
Administer the solution to the animals immediately after preparation.
Visualizations
Caption: Workflow for preparing this compound formulations.
Caption: Postulated anti-inflammatory mechanism of BDB via NF-κB pathway inhibition.
References
- 1. gadconsulting.com [gadconsulting.com]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with this compound Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells | In Vivo [iv.iiarjournals.org]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. admescope.com [admescope.com]
- 9. Frontiers | Oxidative Stress Causes Masculinization of Genetically Female Medaka Without Elevating Cortisol [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. future4200.com [future4200.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Interference of 3-Bromo-4,5-dihydroxybenzaldehyde in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential biochemical assay interference caused by 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB). Due to its chemical structure, specifically the catechol moiety, 3-BDB has the potential to act as a Pan-Assay Interference Compound (PAINS), leading to false-positive or false-negative results.[1][2][3]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound in a question-and-answer format.
Problem 1: My cell viability assay (e.g., MTT, XTT, Resazurin) shows an unexpected increase in signal, suggesting cytotoxicity protection or cell proliferation, even in cell-free controls.
-
Question: Could this compound be directly reducing the assay reagent?
-
Answer: Yes, this is a strong possibility. The catechol functional group in 3-BDB can act as a reducing agent, directly converting tetrazolium salts (like MTT) to formazan or resazurin to the fluorescent resorufin, independent of cellular metabolic activity.[4][5] This chemical reduction can be misinterpreted as a biological effect.
-
Troubleshooting Steps:
-
Run a cell-free control: Prepare wells with your assay medium and the same concentrations of 3-BDB used in your experiment, but without any cells.
-
Add the viability reagent: Add the MTT, XTT, or resazurin reagent to these cell-free wells.
-
Incubate and read: Follow the same incubation and reading procedures as your main experiment.
-
Analyze the results: If you observe an increase in signal in the cell-free wells containing 3-BDB, it confirms that the compound is directly reducing the assay reagent. The magnitude of this signal should be subtracted from your experimental results, or a different, non-redox-based viability assay should be considered.
-
Problem 2: I am observing a high background signal or a quenched signal in my fluorescence-based assay.
-
Question: Does this compound exhibit autofluorescence or quenching properties?
-
Answer: Phenolic compounds, including catechols, can be fluorescent or can quench the fluorescence of other molecules.[6][7][8] This can lead to false-positive or false-negative results in fluorescence-based assays.
-
Troubleshooting Steps:
-
Measure autofluorescence: Prepare a plate with your assay buffer and 3-BDB at the experimental concentrations. Read the fluorescence using the same excitation and emission wavelengths as your assay. A significant signal indicates autofluorescence.
-
Check for quenching: In a cell-free system, mix your fluorescent probe or substrate with 3-BDB. A decrease in the fluorescent signal compared to the probe alone indicates quenching.
-
Data Correction: If the autofluorescence is low and consistent, you may be able to subtract the background signal. However, for significant interference or quenching, it is advisable to switch to an orthogonal assay with a different detection method (e.g., absorbance or luminescence).[6]
-
Problem 3: My enzyme inhibition assay shows potent inhibition by this compound, but the results are inconsistent or the mechanism seems non-specific.
-
Question: Could this compound be inhibiting the enzyme through non-specific mechanisms?
-
Answer: Yes, the catechol moiety of 3-BDB can be oxidized to a reactive quinone, which can then covalently modify nucleophilic residues (like cysteine) on proteins, leading to non-specific enzyme inhibition.[2][9] Additionally, catechols can form aggregates that sequester and inhibit enzymes.[10]
-
Troubleshooting Steps:
-
Include a detergent: Perform the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory activity of 3-BDB is significantly reduced, it may be acting through aggregation.
-
Test for time-dependence: Pre-incubate the enzyme with 3-BDB for varying amounts of time before adding the substrate. A time-dependent increase in inhibition suggests covalent modification.
-
Add a reducing agent: The inclusion of a strong reducing agent like dithiothreitol (DTT) in the assay buffer may prevent the oxidation of the catechol to a reactive quinone, thus mitigating covalent modification.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for assay interference?
A1: this compound (3-BDB) is a natural bromophenol found in red algae.[11][12] While it has documented biological activities, its chemical structure, particularly the 4,5-dihydroxy (catechol) group, makes it a potential Pan-Assay Interference Compound (PAINS).[1][3] PAINS are compounds that tend to show activity in multiple assays through non-specific mechanisms, leading to a high rate of false-positive results.[2]
Q2: What are the primary mechanisms of assay interference by this compound?
A2: Based on its catechol and aldehyde functionalities, 3-BDB can potentially interfere with biochemical assays through several mechanisms:
-
Redox Cycling: The catechol group can undergo oxidation-reduction cycles, generating reactive oxygen species (ROS) that can damage proteins or interfere with redox-sensitive assay components.[2]
-
Covalent Modification: The catechol can be oxidized to a reactive quinone, which can covalently bind to nucleophilic amino acid residues (e.g., cysteine) on proteins, leading to non-specific inhibition.[9]
-
Chemical Reduction of Assay Reagents: As a reducing agent, 3-BDB can directly reduce reporter molecules like MTT and resazurin, mimicking a cellular response.[4][5]
-
Optical Interference: Phenolic compounds can exhibit intrinsic fluorescence (autofluorescence) or absorb light at wavelengths used for excitation or emission, leading to quenching of the assay signal.[6][7]
-
Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that sequester and non-specifically inhibit enzymes.[10]
Q3: Are there specific types of assays that are more susceptible to interference by this compound?
A3: Yes, certain assay formats are more prone to interference by compounds with the chemical features of 3-BDB:
-
Redox-based viability assays: (e.g., MTT, XTT, resazurin) are highly susceptible to interference from reducing agents.
-
Fluorescence-based assays: are prone to interference from autofluorescent compounds or those that quench fluorescence.
-
Enzyme inhibition assays: can be affected by non-specific covalent modification or aggregation.
-
Luciferase reporter gene assays: can be inhibited by some phenolic compounds.[13][14]
Q4: How can I distinguish between a true biological effect and assay interference?
A4: A multi-pronged approach is essential:
-
Run appropriate controls: As outlined in the troubleshooting guides, cell-free controls, and pre-reads for fluorescence are critical.
-
Perform counter-screens: Test the compound in assays designed to detect specific interference mechanisms (e.g., an autofluorescence assay).
-
Use orthogonal assays: Confirm your findings using an assay with a different detection principle that is not susceptible to the same interference mechanism.[6] For example, if you see a positive result in an MTT assay, try to confirm it with a method that directly counts cells or measures ATP levels (e.g., CellTiter-Glo®).
-
Assess structure-activity relationships: If structurally similar analogs of 3-BDB that lack the catechol moiety are inactive, it strengthens the case for a specific biological effect.
Quantitative Data Summary
While no quantitative data on the interference of this compound in biochemical assays is readily available, the following table summarizes the concentrations at which it has been reported to exert biological effects. Researchers observing potential interference at or below these concentrations should be particularly cautious.
| Biological Effect | Assay Type | Cell Line | Effective Concentration | Reference |
| Protection against oxidative stress | Western blot, RT-PCR, HO-1 activity | HaCaT | 30 µM | [15] |
| Inhibition of inflammatory cytokines | ELISA | RAW 264.7 macrophages | 12.5 to 100 µM | [12] |
| Attenuation of ischemic injury | WST-1, LDH release | Cardiomyocytes | 10, 20, and 50 µM | [9] |
| Increase in glutathione levels | Western blot, RT-PCR | HaCaT | 10 µM | [11] |
| Suppression of TNF-α/IFN-γ-stimulated inflammation | Cell viability, ROS production | HaCaT | 72, 144, and 288 µM | [16] |
| Protection against PM2.5-induced damage | Cell proliferation, ROS levels | HaCaT | 30 µM | [17][18] |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
-
Objective: To determine if this compound directly reduces the MTT reagent.
-
Methodology:
-
Prepare a dilution series of 3-BDB in cell culture medium without phenol red. Include a vehicle control (e.g., DMSO) and a positive control for reduction if available (e.g., ascorbic acid).
-
Dispense the dilutions into the wells of a 96-well plate.
-
Add MTT reagent to each well at the final concentration used in your cell-based assay.
-
Incubate the plate for the same duration and under the same conditions (e.g., 37°C, 5% CO2) as your cell viability experiment.
-
Add solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Interpretation: An increase in absorbance in the wells containing 3-BDB compared to the vehicle control indicates direct reduction of MTT.
Protocol 2: Autofluorescence Measurement
-
Objective: To quantify the intrinsic fluorescence of this compound at the assay's detection wavelengths.
-
Methodology:
-
Prepare a dilution series of 3-BDB in the assay buffer.
-
Dispense the dilutions into the wells of a black microplate.
-
Include wells with assay buffer only as a blank.
-
Read the fluorescence intensity of the plate using the same filter set (excitation and emission wavelengths) and instrument settings as your primary assay.
-
-
Interpretation: A concentration-dependent increase in fluorescence intensity above the blank indicates that 3-BDB is autofluorescent under your assay conditions.
Protocol 3: Aggregation Validation using Detergent
-
Objective: To differentiate between true enzyme inhibition and non-specific inhibition due to compound aggregation.
-
Methodology:
-
Prepare two identical dose-response curves for 3-BDB. One in the standard assay buffer and the second in the assay buffer supplemented with 0.01% Triton X-100.
-
Perform the enzyme inhibition assay with both sets of dilutions.
-
Calculate the IC50 values for both conditions.
-
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that 3-BDB may be acting, at least in part, through aggregation.
Visualizations
Caption: A logical workflow for identifying and validating potential assay interference.
Caption: Potential interference mechanisms of the catechol moiety in 3-BDB.
Caption: A decision tree for troubleshooting problematic assay results with 3-BDB.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes [mdpi.com]
- 17. koreascience.kr [koreascience.kr]
- 18. Protective effect of this compound against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
proper storage conditions for 3-Bromo-4,5-dihydroxybenzaldehyde to maintain activity
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 3-Bromo-4,5-dihydroxybenzaldehyde to maintain its activity and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability and activity of solid this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] Different suppliers recommend varying temperature ranges, so it is always best to consult the product-specific documentation. However, a general recommendation is refrigerated storage between 2-8°C.
Q2: I've seen different storage temperatures recommended, from ambient to refrigerated. Which one is correct?
A2: The optimal storage temperature can vary slightly between suppliers, potentially due to differences in purity or formulation.[2] For maximum shelf life and to minimize degradation, storing at 2-8°C under an inert atmosphere is the most cautious and widely recommended approach. If extended storage at room temperature is necessary, it is crucial to ensure the container is well-sealed and protected from light and moisture.
Q3: How should I handle this compound upon receiving it?
A3: Upon receipt, it is best practice to store the compound under the recommended conditions immediately. Handle the compound in a well-ventilated area or under a chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[4][5]
Q4: Can I store solutions of this compound?
A4: Solutions of this compound are generally less stable than the solid form and should ideally be prepared fresh for each experiment. If short-term storage is unavoidable, solutions should be kept in tightly sealed vials, protected from light, and stored at low temperatures (e.g., -20°C). For longer-term storage, freezing at -80°C may be an option, but stability under these conditions should be validated.
Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or as specified by the supplier. | Minimizes degradation and preserves chemical activity. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon).[1] | Prevents oxidation of the aldehyde and hydroxyl groups. |
| Container | Tightly sealed, opaque or amber vial. | Protects from air, moisture, and light. |
| Location | Cool, dry, and well-ventilated area.[1][3] | Ensures a stable storage environment. |
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Change in color of the solid (e.g., darkening) | Oxidation due to prolonged exposure to air or light. | Assess the purity of the compound before use. If purity is compromised, consider purification (e.g., recrystallization) or obtaining a fresh batch. Discard material that has significantly changed color. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Confirm the purity of the solid compound. Review and optimize storage and handling procedures. |
| Poor solubility | The compound may have degraded, or an inappropriate solvent is being used. | Confirm the appropriate solvent for your application. If the compound has been stored for an extended period, consider using a fresh batch. |
Signaling Pathways and Experimental Workflows
Recent studies have highlighted the role of this compound in modulating key signaling pathways related to inflammation and oxidative stress. Below are diagrams illustrating these pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling cascade by this compound.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.[6]
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound | 16414-34-9 [sigmaaldrich.com]
- 3. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blotting for Proteins Affected by 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)
Welcome to the technical support center for researchers utilizing 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Western blot protocols for proteins that may be influenced by this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BDB) and how might it affect my Western blot experiments?
A1: this compound (BDB) is a synthetic organic compound that has been shown to exert various biological effects, including the modulation of key signaling pathways.[1][2][3][4][5] When treating cells or tissues with BDB, you may observe changes in the expression levels or post-translational modifications of your target proteins. It is also important to consider that, like other phenolic compounds, BDB could potentially interact with proteins, which may require optimization of your standard Western blot protocol.
Q2: I'm observing unexpected changes in my loading control (e.g., GAPDH, β-actin) after BDB treatment. What should I do?
A2: While housekeeping genes are generally stable, some chemical treatments can alter their expression. It is crucial to validate your loading control for your specific experimental conditions. If you observe variations, consider the following:
-
Test alternative loading controls: Use a different housekeeping protein that is known to be unaffected by your experimental conditions.
-
Total protein normalization: Use a total protein stain like Ponceau S or Coomassie Brilliant Blue on the membrane before blocking to confirm equal protein loading across all lanes.
Q3: After BDB treatment, I see new bands or a shift in the molecular weight of my target protein. What could be the cause?
A3: The appearance of new bands or shifts in protein migration can be due to several factors induced by BDB treatment:
-
Post-Translational Modifications (PTMs): BDB has been shown to influence signaling pathways that involve phosphorylation.[1][2][4] PTMs such as phosphorylation, glycosylation, or ubiquitination can alter the apparent molecular weight of a protein.
-
Protein Degradation or Cleavage: The treatment might induce proteolytic cleavage of your target protein, resulting in lower molecular weight bands.
-
Protein Aggregation: Some chemical compounds can cause proteins to aggregate, which may not enter the gel properly or run as higher molecular weight smears.
Q4: The signal for my target protein is significantly reduced or absent after BDB treatment. How can I troubleshoot this?
A4: A complete loss of signal can be due to several reasons:
-
Effective Treatment: Your BDB treatment may be effectively downregulating the expression of the target protein.
-
Epitope Masking: BDB or its metabolites might bind to the protein and mask the epitope recognized by your primary antibody. Try using a different primary antibody that recognizes a different epitope on the target protein.
-
Protein Degradation: Ensure that your lysis buffer contains a sufficient concentration of protease and phosphatase inhibitors to prevent protein degradation during sample preparation.[6]
Troubleshooting Guide
This guide addresses common issues encountered when performing Western blots on samples treated with this compound.
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, or vice versa), as some antibodies have preferences.[7] |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody. Perform an antibody titration to determine the optimal concentration. | |
| Inadequate washing | Increase the number and duration of washing steps. Adding a detergent like Tween-20 to your wash buffer can help reduce non-specific binding. | |
| Weak or No Signal | Insufficient protein loading | Ensure you are loading an adequate amount of protein (typically 20-30 µg for cell lysates).[6] Use a protein quantification assay to accurately determine the protein concentration of your lysates. |
| Inefficient protein transfer | Optimize transfer time and voltage. For high molecular weight proteins, consider a longer transfer time or a wet transfer system. For low molecular weight proteins, use a smaller pore size membrane (e.g., 0.2 µm) and reduce transfer time to prevent "blow-through".[8] | |
| Suboptimal antibody incubation | Ensure the primary antibody is incubated for a sufficient amount of time (e.g., overnight at 4°C). Use a freshly prepared antibody dilution for each experiment. | |
| Non-specific Bands | Primary antibody cross-reactivity | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity of your antibody with other proteins. |
| Secondary antibody non-specific binding | Run a secondary antibody-only control (a blot incubated with only the secondary antibody) to check for non-specific binding. | |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[6] | |
| "Ghost" Bands | Interference from phenolic compounds | Phenolic compounds have been reported to cause "ghost" bands in chemiluminescence-based detection systems with horseradish peroxidase (HRP).[9][10] If you suspect this, try using a different detection system, such as one based on alkaline phosphatase or a fluorescently-labeled secondary antibody. |
Experimental Protocols
General Western Blot Protocol
This protocol provides a general framework. Optimization may be required for specific proteins and antibodies.
-
Sample Preparation:
-
Culture and treat cells with the desired concentrations of BDB for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST before blocking.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.
-
Signaling Pathways Affected by BDB
BDB has been shown to modulate several key signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.
Caption: Signaling pathways modulated by this compound (BDB).
The following diagrams illustrate the experimental workflow for Western blotting and a logical troubleshooting flow.
Caption: A typical experimental workflow for Western blotting.
Caption: A logical troubleshooting workflow for common Western blot issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. researchgate.net [researchgate.net]
- 10. Protein-bound polyphenols create... | F1000Research [f1000research.com]
Technical Support Center: Managing Autofluorescence in Imaging Experiments with 3-Bromo-4,5-dihydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with autofluorescence when using 3-Bromo-4,5-dihydroxybenzaldehyde in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiments?
A1: Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light, which can interfere with the detection of your specific fluorescent signal.[1] This can be problematic as it may obscure the signal from your intended target, leading to a low signal-to-noise ratio and potentially false positive results.[2][3]
Q2: Does this compound cause autofluorescence?
Q3: What are the common sources of autofluorescence in my biological samples?
A3: Autofluorescence in biological samples can originate from several endogenous molecules and structures, including:
-
Metabolites: Nicotinamide adenine dinucleotide (NADH) and flavins are common sources of autofluorescence.[1][3]
-
Structural Proteins: Collagen and elastin, major components of the extracellular matrix, exhibit autofluorescence.[1][3][6]
-
Amino Acids: Aromatic amino acids such as tryptophan, tyrosine, and phenylalanine contribute to protein autofluorescence.[1][7]
-
Pigments: Lipofuscin, an age-related pigment, is a well-known source of broad-spectrum autofluorescence.[3][7]
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue.[8]
Q4: How can I determine if I have an autofluorescence problem?
A4: The simplest way to check for autofluorescence is to prepare an unstained control sample.[2] This sample should be processed in the same way as your experimental samples but without the addition of your fluorescent probe. If you observe fluorescence in this control, it is likely due to autofluorescence.
Troubleshooting Guide
Issue: High background fluorescence is obscuring my signal.
Q1: I am observing high background fluorescence across my entire sample. What are the first steps I should take?
A1: High background can be due to several factors. Here's a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for high background fluorescence.
Q2: My unstained control confirms that autofluorescence is the issue. What are my options to reduce it?
A2: You have several strategies at your disposal, ranging from simple adjustments to your imaging protocol to chemical treatments. The best approach will depend on the nature of your sample and the source of the autofluorescence.
Option 1: Spectral Separation and Imaging Adjustments
-
Choose the right fluorophore: If possible, select a fluorophore that emits in the far-red or near-infrared region of the spectrum, as autofluorescence is typically weaker at longer wavelengths.[2][9]
-
Use appropriate filters: Employ narrow band-pass filters to specifically collect the emission from your fluorophore and exclude as much of the broad autofluorescence signal as possible.[10]
-
Spectral Unmixing: If your imaging system has this capability, you can acquire images at multiple wavelengths and use software to computationally separate the specific signal from the autofluorescence signature.[6]
Option 2: Chemical Quenching
-
Sodium Borohydride (NaBH₄): This reducing agent is effective at quenching aldehyde-induced autofluorescence.[8]
-
Sudan Black B: A lipophilic dye that can reduce autofluorescence from lipofuscin.[8]
-
Copper Sulfate (CuSO₄): Can be used to quench autofluorescence from various sources.[8]
-
Commercial Reagents: Several commercial kits are available that are designed to quench autofluorescence from different sources.
Option 3: Photobleaching
-
Pre-staining photobleaching: Exposing your unstained sample to intense light from your microscope's light source can selectively destroy the autofluorescent molecules before you apply your fluorescent probe.[8]
Q3: How do I choose the best method for reducing autofluorescence in my experiment with this compound?
A3: The choice of method depends on the primary source of autofluorescence and your experimental constraints. Here is a decision tree to guide you:
Caption: Decision tree for selecting an autofluorescence reduction method.
Data Summary
Table 1: Comparison of Chemical Methods for Autofluorescence Reduction
| Method | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced | Effective for glutaraldehyde and formaldehyde fixation.[8] | Can sometimes affect tissue morphology.[8] |
| Sudan Black B | Lipofuscin | Effective for reducing autofluorescence from lipid-rich structures.[8] | Can introduce its own background if not washed properly. |
| Copper Sulfate (CuSO₄) | General | Broad-spectrum quenching.[8] | May affect some fluorescent signals. |
| Commercial Quenching Reagents | Various | Optimized for ease of use and broad compatibility. | Can be more expensive than individual chemicals. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is intended for reducing autofluorescence caused by glutaraldehyde or formaldehyde fixation.
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
Procedure:
-
Following the fixation step, wash the samples twice with PBS or TBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% (w/v) Sodium Borohydride in PBS or TBS. Caution: NaBH₄ will fizz upon dissolution. Prepare immediately before use.
-
Incubate the samples in the freshly prepared NaBH₄ solution for 10-15 minutes at room temperature.
-
Wash the samples thoroughly with PBS or TBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with your standard immunofluorescence staining protocol (blocking, antibody incubations, etc.).
Protocol 2: Photobleaching for Autofluorescence Reduction
This protocol uses intense light to reduce autofluorescence before staining.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or an LED light source.
-
PBS
Procedure:
-
After fixation and rehydration, mount your tissue section or coverslip with cells in a drop of PBS on a microscope slide.
-
Place the slide on the microscope stage.
-
Expose the sample to broad-spectrum illumination using the appropriate filter set (e.g., DAPI, FITC, and TRITC filter cubes sequentially or a broad-spectrum light source).
-
The duration of exposure can range from several minutes to a few hours, depending on the intensity of the autofluorescence and the light source.
-
Monitor the reduction in autofluorescence periodically by briefly switching to the desired imaging settings.
-
Once the autofluorescence has been sufficiently reduced, proceed with your staining protocol. It is important to test different exposure times to optimize the reduction of autofluorescence without damaging the sample.[8]
References
- 1. Autofluorescence - Wikipedia [en.wikipedia.org]
- 2. biotium.com [biotium.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beckman.com [beckman.com]
- 7. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
Validation & Comparative
A Comparative Guide to the Antioxidant Activities of 3-Bromo-4,5-dihydroxybenzaldehyde and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of the marine-derived compound 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) and the well-studied polyphenol, resveratrol. The comparison focuses on their mechanisms of action, supported by available experimental data, to assist in evaluating their potential as therapeutic agents against oxidative stress-related pathologies.
At a Glance: Key Antioxidant Properties
| Feature | This compound (3-BDB) | Resveratrol |
| Primary Source | Marine red algae (e.g., Polysiphonia morrowii) | Grapes, berries, peanuts |
| Primary Antioxidant Mechanism | Activation of the Nrf2/HO-1 signaling pathway | Direct radical scavenging and modulation of multiple signaling pathways (Nrf2, SIRT1, AMPK) |
| In Vitro Radical Scavenging | Described as having free radical scavenging activity, but specific quantitative data (IC50) is not readily available in the reviewed literature. | Potent radical scavenger with established IC50 values in various assays. |
| Cellular Antioxidant Effects | Protects against oxidative stress-induced cell damage (e.g., from UVB, H₂O₂, particulate matter). | Protects against oxidative stress in various cell types and models of disease. |
Quantitative Analysis of Antioxidant Activity
A direct quantitative comparison of the in vitro radical scavenging activity between 3-BDB and resveratrol is challenging due to the limited availability of published IC50 values for 3-BDB from standardized assays such as DPPH and ABTS. However, resveratrol has been extensively studied, and its potent antioxidant activity is well-documented.
Table 1: In Vitro Antioxidant Activity of Resveratrol
| Assay | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Reference |
| DPPH Radical Scavenging | 15.54 | 68.08 | [1] |
| ABTS Radical Scavenging | 2.86 | 12.53 | [1] |
| ABTS Radical Scavenging | 2.0 | 8.76 | [2] |
¹ Molar concentrations were calculated using the molecular weight of resveratrol (228.25 g/mol ) for a more standardized comparison. A lower IC50 value indicates a higher antioxidant activity.
While one study confirmed that 3-BDB possesses scavenging activity against DPPH, hydroxyl, and alkyl radicals, it did not provide quantitative IC50 values[3]. Other studies on related bromophenols from marine algae have demonstrated potent antioxidant activities, suggesting that 3-BDB likely shares these properties[4].
Cellular Antioxidant Mechanisms: A Comparative Overview
Both this compound and resveratrol exert significant antioxidant effects at the cellular level, primarily through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
This compound (3-BDB):
The primary mechanism of action for 3-BDB's antioxidant effect is the upregulation of the Nrf2/heme oxygenase-1 (HO-1) pathway.[5] Studies have shown that 3-BDB protects skin cells from oxidative damage induced by UVB radiation and particulate matter by activating this pathway.[6] This marine compound has been observed to promote the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes that protect the cell from oxidative damage.[5]
Resveratrol:
Resveratrol is known to modulate multiple signaling pathways to exert its antioxidant effects.[7] It can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.[7] Additionally, resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. The activation of SIRT1 by resveratrol can further enhance the cellular antioxidant response. Resveratrol also influences the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis and can contribute to the overall antioxidant defense.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction Mixture : A solution of the test compound (3-BDB or resveratrol) at various concentrations is mixed with the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.
-
Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation : The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Working Solution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture : The test compound at various concentrations is added to the ABTS•+ working solution.
-
Incubation : The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement : The absorbance is measured at 734 nm.
-
Calculation : The percentage of inhibition is calculated to determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the formation of a fluorescent probe by intracellularly generated peroxyl radicals.
-
Cell Culture : Adherent cells (e.g., HepG2) are cultured in a 96-well plate until confluent.
-
Probe Loading : Cells are incubated with a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Treatment : Cells are treated with various concentrations of the test compound (3-BDB or resveratrol).
-
Induction of Oxidative Stress : A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells.
-
Measurement : The fluorescence intensity is measured over time using a microplate reader. The inhibition of fluorescence by the test compound indicates its cellular antioxidant activity.
-
Calculation : The antioxidant activity is often expressed as quercetin equivalents.
Conclusion
Both this compound and resveratrol demonstrate significant antioxidant potential, albeit through potentially different primary mechanisms. Resveratrol is a well-established potent direct radical scavenger and a modulator of multiple antioxidant signaling pathways. While direct quantitative evidence for the radical scavenging activity of 3-BDB is limited in the current literature, its role as a robust activator of the Nrf2/HO-1 cellular defense pathway is clearly documented.
For researchers and drug development professionals, resveratrol offers a wealth of quantitative data and a broader understanding of its multi-targeted antioxidant effects. 3-BDB, on the other hand, represents a promising marine-derived compound with a more targeted, potent effect on the Nrf2 pathway, warranting further investigation into its direct radical scavenging capabilities to fully elucidate its therapeutic potential. The choice between these compounds for further research and development would depend on the specific therapeutic application and the desired mechanism of antioxidant action.
References
- 1. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of this compound from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. koreascience.kr [koreascience.kr]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of 3-Bromo-4,5-dihydroxybenzaldehyde and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of the natural compound 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) and the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. This analysis is supported by experimental data on their mechanisms of action and efficacy in preclinical models.
Executive Summary
This compound, a bromophenol found in red algae, has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][3] Indomethacin, a potent NSAID, primarily exerts its anti-inflammatory effect by non-selectively inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2. While both compounds effectively reduce inflammation, their distinct mechanisms of action present different therapeutic profiles and potential side effects. This guide delves into a detailed comparison of their efficacy, supported by available preclinical data.
Comparative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and Indomethacin from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | Concentration of BDB | Effect | Percentage Inhibition/Reduction | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 12.5, 25, 50, 100 µM | Inhibition of IL-6 production | Dose-dependent | [2][4] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50, 100 µM | Inhibition of NF-κB phosphorylation | Dose-dependent | [2] |
| HaCaT Keratinocytes | TNF-α/IFN-γ | 72, 144, 288 µM | Downregulation of IL-6, IL-8, TNF-α, IFN-γ | Dose-dependent | [3] |
| HaCaT Keratinocytes | TNF-α/IFN-γ | 72, 144, 288 µM | Suppression of NF-κB and MAPK phosphorylation | Dose-dependent | [3] |
Table 2: In Vivo Anti-inflammatory Effects of Indomethacin (as a Positive Control)
| Animal Model | Inflammatory Stimulus | Dose of Indomethacin | Effect | Percentage Inhibition/Reduction | Reference |
| Rats | Carrageenan-induced paw edema | 5 mg/kg | Reduction of paw edema | Significant inhibition at 1, 2, 3, 4, and 5 hours | [5] |
| Rats | Carrageenan-induced paw edema | 5 mg/kg | Reduction of COX-2 and iNOS protein expression | Significant reduction | [5] |
| Mice | Acetic acid-induced writhing | 10 mg/kg | Inhibition of writhing | 51.23% | [6] |
| Mice | Carrageenan-induced paw edema | 10 mg/kg | Inhibition of inflammation | Significant | [6] |
| Rats | Carrageenan-induced paw edema | 20 mg/kg | Inhibition of inflammation | ~30-35% | [7] |
Note: Direct comparative studies providing IC50 values for BDB on COX enzymes were not available in the searched literature.
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of BDB and indomethacin are mediated through distinct molecular pathways.
This compound (BDB):
BDB's anti-inflammatory action is primarily attributed to its ability to suppress key inflammatory signaling cascades:
-
Inhibition of the NF-κB Pathway: BDB has been shown to inhibit the phosphorylation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1][2]
-
Modulation of the MAPK Pathway: BDB also attenuates the phosphorylation of key proteins in the MAPK signaling pathway, such as p38 and JNK.[3] This pathway is also instrumental in mediating inflammatory responses.
-
Reduction of Pro-inflammatory Cytokines: By inhibiting the NF-κB and MAPK pathways, BDB leads to a dose-dependent reduction in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3]
Indomethacin:
Indomethacin's mechanism is well-characterized and centers on the inhibition of prostaglandin synthesis:
-
Non-selective COX Inhibition: Indomethacin is a potent inhibitor of both COX-1 and COX-2 enzymes.[7] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, indomethacin effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.
-
Potential NF-κB Inhibition: Some studies suggest that indomethacin may also exert part of its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, although this is not considered its primary mechanism of action.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action for this compound.
References
- 1. Treatment with this compound Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of this compound, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annexpublishers.com [annexpublishers.com]
A Comparative Analysis of 3-Bromo-4,5-dihydroxybenzaldehyde and Other Bromophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a prominent naturally occurring bromophenol, with other notable bromophenols. The following sections detail their relative performance in various biological assays, supported by experimental data and protocols.
Comparative Biological Activity
Bromophenols, a class of halogenated phenolic compounds primarily found in marine algae, have garnered significant interest for their diverse pharmacological properties. This section compares the antioxidant, anti-inflammatory, and cytotoxic activities of this compound with other structurally related bromophenols.
Antioxidant Activity
The antioxidant potential of bromophenols is a key area of investigation, with many compounds demonstrating potent radical scavenging and cytoprotective effects. This compound has been shown to protect human keratinocytes from oxidative stress by scavenging reactive oxygen species (ROS)[1]. It enhances the production of reduced glutathione and upregulates the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the Nrf2 signaling pathway[2][3].
| Compound | Assay | IC50 / Activity | Source |
| This compound (BDB) | DPPH Radical Scavenging | Not explicitly quantified in the provided results, but noted for its free radical scavenging properties. | [4][5] |
| This compound (BDB) | H2O2-induced ROS production in HDF | Significant reduction in ROS at 25 and 50 µM. | [6] |
| Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) | DPPH Radical Scavenging | Data not available in the provided results. | |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Not specified | Potent antioxidant activity. | [7] |
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines like interleukin-6 (IL-6) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated macrophages[1]. This effect is mediated through the inhibition of the phosphorylation of NF-κB and STAT1, key signaling molecules in inflammation[1]. Furthermore, BDB has been shown to alleviate atopic dermatitis in mouse models[1]. In TNF-α/IFN-γ-stimulated HaCaT keratinocytes, BDB downregulates inflammatory cytokines and chemokines by modulating the MAPK and NF-κB signaling pathways[8].
| Compound | Model System | Effect | Source |
| This compound (BDB) | LPS-stimulated RAW 264.7 macrophages | Suppressed IL-6 production in a dose-dependent manner (12.5-100 µM). | [1][9] |
| This compound (BDB) | DNCB-induced atopic dermatitis in mice | Reduced serum IgE levels and ear edema at 100 mg/kg. | [1] |
| This compound (BDB) | TNF-α/IFN-γ-stimulated HaCaT keratinocytes | Downregulated inflammatory cytokines and chemokines. | [8] |
Cytotoxic Activity
The cytotoxic potential of bromophenols against various cancer cell lines is an active area of research. While this compound has shown protective effects in normal cells, some bromophenol derivatives exhibit potent cytotoxic activity against cancer cells. For instance, Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether has been reported to induce mitochondrial apoptosis in K562 human myelogenous leukemia cells with an IC50 value of 13.9 µg/mL[10].
| Compound | Cell Line | IC50 | Source |
| This compound (BDB) | HaCaT keratinocytes | No significant cytotoxicity up to 288 µM. | [8] |
| This compound (BDB) | Human Dermal Fibroblasts (HDF) | Not cytotoxic up to 50 µM. | [6] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | K562 (human myelogenous leukemia) | 13.9 µg/mL | [10] |
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are underpinned by its ability to modulate key cellular signaling pathways involved in oxidative stress and inflammation.
Nrf2/HO-1 Pathway
This compound is a known activator of the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress. Under oxidative stress, BDB promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the upregulation of enzymes like heme oxygenase-1 (HO-1)[2].
References
- 1. Anti-Inflammatory Effect of this compound, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 5. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether, a Marine Algae Derived Bromophenol, Inhibits the Growth of Botrytis cinerea and Interacts with DNA Molecules | MDPI [mdpi.com]
- 8. This compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Potency of 3-Bromo-4,5-dihydroxybenzaldehyde as a Novel Nrf2 Activator: A Comparative Analysis
For Immediate Release
In the landscape of cellular defense mechanisms, the Keap1-Nrf2 signaling pathway stands as a master regulator of antioxidant and cytoprotective responses.[1][2] The activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a critical strategy for mitigating oxidative stress, a key contributor to a myriad of chronic diseases. This guide provides a comparative overview of the efficacy of a promising marine-derived compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), alongside other established Nrf2 activators, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Keap1-Nrf2 Signaling Pathway: A Cellular Guardian
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] However, upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4] This transcriptional activation leads to the upregulation of a battery of protective enzymes and proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis.[5][6]
DOT Diagram: Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Comparative Efficacy of Nrf2 Activators
The potency of Nrf2 activators can be quantified by their ability to induce the expression of Nrf2-dependent genes. A common method to assess this is the Antioxidant Response Element (ARE) luciferase reporter assay. In this assay, cells are engineered to express the luciferase enzyme under the control of an ARE promoter. Activation of Nrf2 leads to the production of luciferase, and the resulting luminescence can be measured to quantify Nrf2 activity.
While direct head-to-head comparative studies for this compound against a wide array of other Nrf2 activators are still emerging, existing data allows for an initial comparison.
| Nrf2 Activator | Cell Line | Assay | Concentration | Fold Induction of ARE-Luciferase Activity | Reference |
| This compound (BDB) | HaCaT (Human Keratinocytes) | Western Blot (Nrf2 nuclear translocation) | 30 µM | Significant increase observed | [7] |
| tert-Butylhydroquinone (tBHQ) | AREc32 (MCF7 derivative) | ARE-Luciferase Assay | 30 µM | ~14-fold | [8] |
| Sulforaphane | AREc32 (MCF7 derivative) | ARE-Luciferase Assay | Not specified | Higher than tBHQ | [8] |
| Curcumin | AREc32 (MCF7 derivative) | ARE-Luciferase Assay | Not specified | Higher than tBHQ | [8] |
| Andrographolide | AREc32 (MCF7 derivative) | ARE-Luciferase Assay | Not specified | Highest efficacy among 54 natural compounds tested | [8] |
Note: The data for BDB is based on Western blot analysis of Nrf2 nuclear translocation, which is an upstream event to ARE-luciferase activity. Direct comparative ARE-luciferase data for BDB is needed for a more precise comparison.
Studies on BDB have demonstrated its capacity to induce the nuclear translocation of Nrf2 and subsequently increase the expression of downstream targets like HO-1 and glutathione synthetase (GSS) in human keratinocytes.[5][7] This activation of the Nrf2 pathway by BDB has been shown to protect cells from oxidative damage induced by H₂O₂ and UVB radiation.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of Nrf2 activators.
ARE-Luciferase Reporter Assay
This assay is a widely used method for screening and quantifying the activation of the Nrf2 pathway.[8][9]
Objective: To measure the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Methodology:
-
Cell Culture: AREc32 cells, which are MCF7 cells stably transfected with an ARE-luciferase reporter construct, are cultured in appropriate media.[8]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds (e.g., BDB, tBHQ, sulforaphane) and incubated for a specified period (e.g., 24 hours).[8] Positive and negative (vehicle) controls are included.
-
Lysis and Luciferase Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity is calculated by normalizing the luminescence of treated cells to that of vehicle-treated cells.
DOT Diagram: ARE-Luciferase Assay Workflow
Caption: A simplified workflow of the ARE-luciferase reporter assay.
Western Blot for Nrf2 Nuclear Translocation
This technique is used to determine the amount of Nrf2 that has moved from the cytoplasm to the nucleus upon activation.
Objective: To quantify the levels of Nrf2 protein in the nuclear fraction of cells treated with an Nrf2 activator.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HaCaT keratinocytes) are cultured and treated with the test compound for various time points.
-
Cell Fractionation: Cytoplasmic and nuclear extracts are separated using a cell fractionation kit.
-
Protein Quantification: The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from the nuclear extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for Nrf2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the Nrf2 band is quantified and normalized to a nuclear loading control (e.g., Lamin B1).
Conclusion
This compound has emerged as a noteworthy Nrf2 activator with demonstrated cytoprotective effects against oxidative stress. While direct quantitative comparisons with other well-established activators like sulforaphane and curcumin using standardized assays are still needed to fully elucidate its relative potency, the existing evidence strongly supports its role as a valuable compound for further investigation in the development of novel therapeutics targeting the Nrf2 pathway. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative studies and to further explore the therapeutic potential of BDB and other Nrf2 activators.
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of 3-Bromo-4,5-dihydroxybenzaldehyde's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 3-Bromo-4,5-dihydroxybenzaldehyde (BDHB), a natural bromophenol found in marine red algae. The document summarizes its cytoprotective, anti-inflammatory, and potential anticancer activities across various cell lines, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further investigation.
I. Comparative Analysis of Biological Activity
This compound has demonstrated a range of biological effects, with the most extensively studied being its protective role against oxidative stress and inflammation, primarily in human keratinocytes (HaCaT). While its anticancer properties are suggested, comprehensive quantitative data across a wide spectrum of cancer cell lines is limited in the current literature.[1][2]
Cytoprotective and Anti-inflammatory Effects
BDHB has shown significant efficacy in protecting cells from damage induced by various stressors. The following table summarizes the observed effects in different non-cancer cell lines.
| Cell Line | Stressor | Observed Effects | Effective Concentration | Reference |
| HaCaT (Human Keratinocytes) | UVB Radiation | Restored cell viability, scavenged ROS, reduced DNA fragmentation and apoptosis. | 10 µM | [1] |
| Hydrogen Peroxide (H₂O₂) | Inhibited lipid peroxidation, cell death, and apoptosis by reducing ROS. | Not specified | [3] | |
| Particulate Matter 2.5 (PM₂.₅) | Ameliorated ROS generation, mitochondrial dysfunction, DNA damage, cell cycle arrest, and apoptosis. | 30 µM | [2][4] | |
| Vero (Monkey Kidney Epithelial Cells) | Hydrogen Peroxide (H₂O₂) | Inhibited lipid peroxidation, cell death, and apoptosis; suppressed cleavage of caspase-9 and PARP. | Not specified | [3] |
| RAW 264.7 (Murine Macrophages) | Lipopolysaccharide (LPS) | Suppressed the production of pro-inflammatory cytokine IL-6 in a dose-dependent manner. | 12.5 - 100 µM | [5] |
| Cardiomyocytes | Oxygen-Glucose Deprivation (OGD) | Attenuated cytotoxicity, decreased apoptosis and cleavage of caspase-3. | 10, 20, 50 µM | [1] |
Anticancer Activity: A Comparative Overview of Related Bromophenols
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Bromophenol Derivatives | A549 (Lung Carcinoma) | 1.8 nM (for a specific dibenzyl bromophenol) | [6] |
| BGC-823 (Gastric Carcinoma) | 3.8 nM (for a specific dibenzyl bromophenol) | [6] | |
| MCF-7 (Breast Adenocarcinoma) | 2.7 nM (for a specific dibenzyl bromophenol) | [6] | |
| HCT-8 (Ileocecal Adenocarcinoma) | 2.2 nM (for a specific dibenzyl bromophenol) | [6] | |
| Bel7402 (Hepatocellular Carcinoma) | 4.8 - 7.4 nM (for specific dibenzyl bromophenols) | [6] | |
| DLD-1 (Colorectal Adenocarcinoma) | 1.72 - 18.3 µM (for various bromophenols) | [7] | |
| HCT-116 (Colorectal Carcinoma) | 0.08 - 20.4 µM (for various bromophenols) | [7] | |
| K562 (Chronic Myelogenous Leukemia) | 13.9 µg/mL (for a specific bromophenol) | [6] |
It is important to note that the anticancer activity of bromophenols can be highly dependent on their specific chemical structure, including the number and position of bromine and hydroxyl groups.[7]
II. Signaling Pathways Modulated by this compound
BDHB exerts its biological effects through the modulation of several key signaling pathways.
Nrf2/HO-1 Pathway in Cytoprotection
In human keratinocytes, BDHB has been shown to activate the Nrf2 signaling cascade.[8] This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. This pathway is crucial for the observed cytoprotective effects of BDHB against oxidative stress.[8]
MAPK and NF-κB Signaling in Inflammation
In inflammatory contexts, such as in LPS-stimulated macrophages, BDHB has been observed to suppress inflammatory responses.[5] This is achieved by inhibiting the phosphorylation of key components of the MAPK and NF-κB signaling pathways, which are central regulators of pro-inflammatory gene expression.[9]
III. Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess the biological effects of this compound.
Experimental Workflow Overview
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of BDHB and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with BDHB as described above.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: After treatment with BDHB, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Nrf2, HO-1, p-p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IV. Conclusion
This compound is a promising bioactive compound with well-documented cytoprotective and anti-inflammatory effects, primarily mediated through the Nrf2/HO-1 and MAPK/NF-κB pathways. Its potential as an anticancer agent is supported by the activity of other bromophenols, but further direct investigation is required to establish its efficacy and spectrum of activity against various cancer cell lines. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers interested in further exploring the therapeutic potential of this marine-derived natural product.
References
- 1. Frontiers | this compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 2. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of this compound from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Reproducibility of 3-Bromo-4,5-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a naturally occurring bromophenol derived from red algae, against established alternatives in preclinical models of atopic dermatitis and myocardial infarction.[1][2] The data presented is collated from multiple studies to offer an objective overview of BDB's performance and aid in the assessment of its therapeutic potential.
Atopic Dermatitis: BDB vs. Hydrocortisone and Epigallocatechin Gallate (EGCG)
Atopic dermatitis is a chronic inflammatory skin condition. In vivo studies have demonstrated the anti-inflammatory effects of BDB in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model.[1] Its performance is compared here with hydrocortisone, a commonly used corticosteroid, and epigallocatechin gallate (EGCG), a well-researched natural polyphenol.
Quantitative Data Summary
| Compound | Animal Model | Key Efficacy Endpoints | Results | Reference |
| This compound (BDB) | DNCB-induced atopic dermatitis in mice | - Ear Thickness: Significant reduction compared to DNCB-only group. - Serum IgE Levels: Markedly decreased. - Inflammatory Cell Infiltration: Reduced in ear tissue. | BDB (100 mg/kg) suppresses the development of atopic dermatitis symptoms.[1] | [1] |
| Hydrocortisone | DNCB-induced atopic dermatitis in mice | - Ear Thickness: Significant reduction. - Serum IgE Levels: Lowered compared to untreated group. - Inflammatory Mediators: Reduced neutrophil infiltration. | Effective in resolving eczematous inflammatory reactions.[3] | [3] |
| Epigallocatechin Gallate (EGCG) | DNCB-induced atopic dermatitis in mice | - Dermatitis Score: Substantial reduction. - Ear Thickness: Significantly reduced. - Serum IgE Levels: Significantly decreased. - Inflammatory Cell Infiltration: Diminished in dermal layers. | Oral (100 mg/kg) and topical applications relieve atopic dermatitis-like skin phenotypes.[2][4][5][6][7] | [2][4][5][6][7] |
Experimental Protocols
BDB in DNCB-Induced Atopic Dermatitis Mouse Model [1]
-
Animal Model: BALB/c mice.
-
Induction of Atopic Dermatitis:
-
Sensitization: 1% 2,4-dinitrochlorobenzene (DNCB) applied to the abdomen on day 0.
-
Challenge: 0.3% DNCB applied to the ears every other day from day 7 to day 30.
-
-
Treatment:
-
BDB (100 mg/kg) or hydrocortisone cream applied to the ears every other day starting from day 19.
-
-
Endpoint Measurement:
-
Ear thickness measured on specified days.
-
Serum IgE levels measured by ELISA at the end of the study.
-
Histological analysis of ear tissue for inflammatory cell infiltration.
-
Hydrocortisone in DNCB-Induced Atopic Dermatitis Mouse Model
Protocols for hydrocortisone are often used as a positive control and are similar to the BDB protocol. Specific concentrations and vehicles may vary between studies.
EGCG in DNCB-Induced Atopic Dermatitis Mouse Model [2]
-
Animal Model: BALB/c mice.
-
Induction of Atopic Dermatitis: Repeated application of DNFB to the dorsal skin.
-
Treatment: Intragastric administration of EGCG (100 mg/kg) once daily for 14 consecutive days.
-
Endpoint Measurement:
-
Dermatitis severity score.
-
Serum IgE levels.
-
Epidermal thickness.
-
Histological assessment of inflammatory and mast cell infiltration.
-
Signaling Pathways in Atopic Dermatitis
The anti-inflammatory effects of BDB in atopic dermatitis are associated with the downregulation of key inflammatory signaling pathways.
Myocardial Infarction: BDB vs. Resveratrol and Quercetin
In the context of cardiac injury, BDB has been investigated for its cardioprotective effects in animal models of myocardial infarction.[2][8] This section compares its efficacy against two well-studied polyphenols, resveratrol and quercetin.
Quantitative Data Summary
| Compound | Animal Model | Key Efficacy Endpoints | Results | Reference |
| This compound (BDB) | Mouse model of myocardial infarction (MI) | - Cardiac Function: Dramatically improved recovery. - Mortality: Decreased. - Infarct Size: Reduced. - Macrophage Infiltration: Reduced. | BDB (100 mg/kg, i.p.) facilitates cardiac healing by suppressing pro-inflammatory cytokine secretion.[2] | [2] |
| Resveratrol | Mouse/Rat models of myocardial infarction | - Cardiac Function: Improved left ventricular structure and function. - Infarct Size: Reduced. - Mortality: Increased survival rate. - Inflammation: Decreased inflammatory cytokine levels. | Cardioprotective effects observed through various mechanisms, including anti-inflammatory and antioxidant actions.[1][9][10][11][12][13][14] | [1][9][10][11][12][13][14] |
| Quercetin | Rat model of myocardial ischemia/reperfusion | - Cardiac Function: Augmented, with increased LVEF and ± dP/dt. - Infarct Size: Significantly decreased. - Biochemical Markers: Markedly decreased LDH, CK, CK-MB. - Oxidative Stress: Reduced MDA levels and increased SOD, GSH-Px. | Cardioprotective effects attributed to anti-oxidative and anti-inflammatory properties.[15][16][17][18][19][20][21] | [15][16][17][18][19][20][21] |
Experimental Protocols
BDB in Myocardial Infarction Mouse Model [2]
-
Animal Model: Mice.
-
Induction of Myocardial Infarction: Ligation of the left anterior descending (LAD) coronary artery.
-
Treatment: Intraperitoneal injection of BDB (100 mg/kg) or vehicle control 1 hour before MI and then every other day.
-
Endpoint Measurement:
-
Cardiac function monitored by transthoracic echocardiography at day 7 post-MI.
-
Survival observed for 2 weeks.
-
Infarct size determined by hematoxylin and eosin (H&E) staining.
-
Immunofluorescence staining for macrophage infiltration.
-
Resveratrol in Myocardial Infarction Animal Models [1][9][10]
Protocols vary, but a common approach involves:
-
Animal Model: Mice or rats.
-
Induction of Myocardial Infarction: LAD ligation.
-
Treatment: Resveratrol administered via oral gavage or intraperitoneal injection at varying doses and durations, both pre- and post-MI.
-
Endpoint Measurement: Echocardiography for cardiac function, TTC staining for infarct size, and molecular analysis for inflammatory and oxidative stress markers.
Quercetin in Myocardial Ischemia/Reperfusion Rat Model [15]
-
Animal Model: Rats.
-
Induction of Myocardial Ischemia/Reperfusion: Occlusion of the LAD coronary artery followed by reperfusion.
-
Treatment: Pretreatment with quercetin at different doses (e.g., 100 and 400 mg/kg) via gavage for a specified period before ischemia.
-
Endpoint Measurement: Hemodynamic parameters (LVEF, ± dP/dt), infarct size measurement (Evans blue/TTC staining), and ELISA for biochemical markers and cytokines.
Signaling Pathways in Myocardial Infarction
BDB's cardioprotective effects are linked to the activation of pro-survival and antioxidant pathways.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for the in vivo studies discussed.
References
- 1. A Comprehensive Analysis of the Efficacy of Resveratrol in Atherosclerotic Cardiovascular Disease, Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topical Lyogel Containing Corticosteroid Decreases IgE Expression and Enhances the Therapeutic Efficacy Against Atopic Eczema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigallocatechin-3-gallate improves Dermatophagoides pteronissinus extract-induced atopic dermatitis-like skin lesions in NC/Nga mice by suppressing macrophage migration inhibitory factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ameliorative effects of epigallocatechin-3-gallate nanoparticles on 2,4-dinitrochlorobenzene induced atopic dermatitis: A potential mechanism of inflammation-related necroptosis [frontiersin.org]
- 6. Ameliorative effects of epigallocatechin-3-gallate nanoparticles on 2,4-dinitrochlorobenzene induced atopic dermatitis: A potential mechanism of inflammation-related necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigallocatechin‐3‐Gallate Mitigates Atopic Dermatitis‐Like Skin Lesions and Psychiatric Comorbidities by Reducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with this compound Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol protects against myocardial ischemic injury via the inhibition of NF-κB-dependent inflammation and the enhancement of antioxidant defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Resveratrol Attenuate Myocardial Injury by Inhibiting Ferroptosis Via Inducing KAT5/GPX4 in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Cardioprotective Effect of Resveratrol in a Postinfarction Heart Failure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. jpp.krakow.pl [jpp.krakow.pl]
- 17. Quercetin prevents myocardial infarction adverse remodeling in rats by attenuating TGF-β1/Smad3 signaling: Different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quercetin protects against experimentally-induced myocardial infarction in rats by an antioxidant potential and concomitant activation of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Haemodynamic effects of the flavonoid quercetin in rats revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Investigation of the effect of quercetin on experimental traumatic cardiac injury in rats [frontiersin.org]
Unveiling the Molecular Targets of 3-Bromo-4,5-dihydroxybenzaldehyde: A Comparative Guide for Researchers
An in-depth analysis of the molecular interactions and therapeutic potential of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a promising natural compound isolated from marine red algae. This guide provides a comparative overview of its validated molecular targets, supported by experimental data and detailed protocols for researchers in drug discovery and development.
This compound (BDB), a bromophenol found in marine red algae species such as Polysiphonia morrowii and Rhodomela confervoides, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Extensive research has demonstrated its potent anti-oxidative, anti-inflammatory, and cytoprotective effects, positioning it as a valuable candidate for further investigation in various disease models.[1][2][4] This guide synthesizes the current understanding of BDB's molecular targets and provides a comparative framework for its evaluation against other compounds with similar mechanisms of action.
Key Molecular Targets and Signaling Pathways
Experimental evidence has elucidated several key signaling pathways that are modulated by BDB, contributing to its protective effects against cellular stress and inflammation.
Nrf2/HO-1 Pathway: The Master Regulator of Antioxidant Response
A primary mechanism of BDB's cytoprotective action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[2][4][5] Under conditions of oxidative stress, BDB promotes the nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of the HO-1 gene, leading to its upregulation.[2][4] HO-1 is a crucial enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. The activation of this pathway by BDB is mediated by the upstream signaling molecules Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt).[4][5]
Akt/PGC-1α/Sirt3 Pathway: Guardian of Mitochondrial Integrity
In the context of myocardial ischemia-reperfusion injury, BDB has been shown to exert protective effects through the activation of the Akt/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α)/Sirtuin 3 (Sirt3) pathway.[1][6] This signaling cascade plays a critical role in maintaining mitochondrial function and reducing oxidative stress. Activation of this pathway by BDB leads to an increase in the enzymatic activities of key mitochondrial antioxidant enzymes, including isocitrate dehydrogenase 2 (IDH2), glutathione peroxidase (GSH-Px), and superoxide dismutase 2 (SOD2).[1][6]
MAPK and NF-κB Signaling Pathways: Dampening the Inflammatory Response
BDB has demonstrated significant anti-inflammatory properties by modulating the Mitogen-activated protein kinase (MAPK) and Nuclear factor kappa B (NF-κB) signaling pathways.[2][7] It effectively suppresses the phosphorylation of key MAPK members (ERK, JNK, and p38) and inhibits the activation of the NF-κB pathway.[2][3] This leads to a dose-dependent downregulation in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor necrosis factor-alpha (TNF-α), as well as various chemokines.[2][7]
Quantitative Data Summary
The following table summarizes the effective concentrations of BDB observed in various in vitro studies. While direct comparative studies with other compounds are limited, these values provide a benchmark for its biological activity.
| Cell Line | Assay | Effect | Effective Concentration | Reference |
| HaCaT Keratinocytes | HO-1 Induction | Increased HO-1 mRNA and protein expression | 10-30 µM | [4][8] |
| H9c2 Cardiomyocytes | Protection against OGD-induced injury | Attenuated cytotoxicity and apoptosis | 10, 20, 50 µM | [1] |
| HaCaT Keratinocytes | Inhibition of inflammatory cytokines | Downregulated IL-6, IL-8, TNF-α expression | 12.5-100 µM | [2] |
| RAW 264.7 Macrophages | Inhibition of inflammatory mediators | Reduced production of IL-6, TNF-α, IFN-γ | 12.5-100 µM | [7] |
| HaCaT Keratinocytes | Protection against PM2.5-induced damage | Ameliorated ROS generation and senescence | 30 µM | [3] |
Experimental Protocols
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with BDB at the desired concentrations and for the specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HO-1, Nrf2, p-ERK, p-Akt, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: Collect cell culture supernatants after treatment with BDB and/or inflammatory stimuli.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Reaction Termination: Stop the reaction with a stop solution (e.g., H₂SO₄).
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
Conclusion and Future Directions
This compound has emerged as a multi-target agent with significant therapeutic potential, primarily through its ability to modulate key signaling pathways involved in oxidative stress and inflammation. The data presented in this guide highlight its efficacy in cellular models and provide a foundation for further preclinical and clinical investigations. Future research should focus on direct comparative studies with existing therapeutic agents to better define its relative potency and therapeutic window. Furthermore, a deeper exploration into its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into a clinical candidate.
References
- 1. Frontiers | this compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound Protects Keratinocytes from Particulate Matter 2.5-Induced Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Bromo-4,5-dihydroxybenzaldehyde and its Synthetic Derivatives in Modulating Oxidative Stress and Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the naturally occurring marine compound 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) and its synthetic derivatives. We delve into their biological activities, focusing on their antioxidant and anti-inflammatory properties, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate further research and development.
Introduction to this compound (BDB)
This compound is a bromophenol naturally found in marine red algae, such as Polysiphonia morrowii, Rhodomela confervoides, and Polysiphonia urceolata.[1][2] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-allergic effects.[3][4][5] BDB has been shown to protect skin cells from oxidative damage, making it a promising candidate for dermatological and cosmetic applications.[2]
Chemical Structure of this compound:
-
CAS Number: 16414-34-9
-
Molecular Formula: C₇H₅BrO₃
-
Molecular Weight: 217.02 g/mol
Comparative Analysis of Biological Activities
While direct comparative studies of BDB and a comprehensive set of its synthetic derivatives are limited, existing research on related bromophenol derivatives allows for a preliminary structure-activity relationship (SAR) analysis. The primary modifications explored are O-methylation and O-acetylation of the hydroxyl groups.
Antioxidant Activity
The antioxidant activity of BDB and its derivatives is a key area of investigation. BDB itself is a potent antioxidant, and this activity is largely attributed to its catechol (dihydroxybenzene) moiety, which can readily donate hydrogen atoms to neutralize free radicals.[6]
Table 1: Comparative Antioxidant Activity of this compound and a Synthetic Derivative.
| Compound | Derivative Type | Antioxidant Assay | Key Findings | Reference |
| This compound (BDB) | - | DPPH, ABTS, FRAP, CUPRAC | Potent radical scavenging and reducing power. | [1] |
| 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | O-methylated ether | Cellular ROS reduction (H₂O₂-induced) | Significantly decreased H₂O₂-induced ROS generation in HaCaT cells. | [7] |
Note: The data is collated from different studies and a direct comparison of absolute values may not be entirely accurate due to differing experimental conditions.
The available data suggests that methylation of the hydroxyl groups, as seen in the dimethoxybenzyl derivative, retains or potentially enhances cellular antioxidant activity by improving cell permeability, though it may reduce direct radical scavenging ability in cell-free assays.[7] The free hydroxyl groups in BDB are crucial for its direct radical scavenging activity.[3]
Anti-inflammatory Activity
BDB has demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[5] It has been shown to suppress the production of pro-inflammatory cytokines in various cell models.[4][8]
Table 2: Comparative Anti-inflammatory Activity of this compound and a Structurally Similar Derivative.
| Compound | Derivative Type | Cell Model | Key Findings | Reference |
| This compound (BDB) | - | LPS-stimulated RAW264.7 macrophages | Suppressed the production of pro-inflammatory cytokines. | [5][8] |
| 3-bromo-5-(ethoxymethyl)benzene-1,2-diol (BEMB) | O-alkylated ether | LPS-activated RAW 264.7 cells | Ameliorated the production of proinflammatory enzymes (iNOS and COX-2). | [9] |
Note: The data is collated from different studies and a direct comparison of absolute values may not be entirely accurate due to differing experimental conditions.
The anti-inflammatory activity appears to be retained in derivatives where the catechol structure is preserved, such as in BEMB.[9] This suggests that the dihydroxybenzene moiety is critical for the anti-inflammatory effects of this class of compounds.
Signaling Pathway Modulation
A significant mechanism of action for BDB's protective effects is its ability to modulate the Nrf2/HO-1 signaling pathway. This pathway is a central regulator of cellular antioxidant and anti-inflammatory responses.[2][10]
BDB activates the Nrf2 signaling cascade in keratinocytes, which is mediated by the upstream kinases ERK and Akt. This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions.[2][10] Studies on methylated bromophenol derivatives suggest that they can also increase the expression of downstream targets of the Nrf2 pathway, such as TrxR1 and HO-1, although potentially through different mechanisms that may not directly involve increased Nrf2 expression.[3][7]
Caption: Nrf2/HO-1 signaling pathway activated by this compound.
Experimental Protocols
Synthesis of 3-Bromo-4,5-dimethoxybenzaldehyde (O-methylated derivative)
This protocol is adapted from the synthesis of related brominated dimethoxybenzaldehydes.[8]
-
Dissolution: Dissolve this compound in a suitable solvent such as acetone or DMF.
-
Addition of Base: Add an excess of a weak base, such as potassium carbonate (K₂CO₃), to the solution.
-
Methylation: Add an excess of a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis of O-methylated BDB derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of BDB or its derivatives for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Intracellular Reactive Oxygen Species (ROS) Detection
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay. To induce oxidative stress, co-treat with an agent like H₂O₂.
-
Probe Loading: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis for Nrf2 and HO-1
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties, primarily through the activation of the Nrf2/HO-1 pathway. Preliminary investigations into its synthetic derivatives suggest that modification of the hydroxyl groups can modulate its biological activity. O-methylation may enhance cellular uptake and activity, while the catechol moiety appears crucial for its anti-inflammatory effects.
Further research is warranted to synthesize a broader range of BDB derivatives and conduct systematic, direct comparative studies to establish a clear structure-activity relationship. Such studies will be invaluable for the rational design of novel and more potent therapeutic agents for oxidative stress and inflammation-related diseases.
References
- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Effect of this compound, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Bromo-4,5-dihydroxybenzaldehyde Against Standard Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a noteworthy bromophenol derived from marine red algae. While direct quantitative benchmarking of BDB against the standard antioxidant Trolox is not extensively documented in publicly available literature, this document synthesizes existing research on BDB's antioxidant effects and presents comparative data from structurally related bromophenols to offer valuable insights into its efficacy.
This compound, isolated from marine red algae species such as Polysiphonia morrowii and Rhodomela confervoides, has demonstrated significant free radical scavenging and antioxidant properties.[1][2] Studies have shown its capacity to protect cells from oxidative stress, indicating its potential as a potent antioxidant agent.[3][4]
Quantitative Comparison of Antioxidant Activity
To provide a quantitative perspective, the following tables summarize the antioxidant activity of various bromophenols, structurally similar to BDB, benchmarked against standard antioxidants. This data, gathered from studies on compounds isolated from marine red algae, illustrates the potent antioxidant capacity characteristic of this class of molecules.
Table 1: DPPH Radical Scavenging Activity of Bromophenols Compared to Standards
| Compound | IC50 (µM) | Source Organism | Reference |
| 2,3-dibromo-4,5-dihydroxybenzyl alcohol | 30.4 ± 0.2 | Symphyocladia latiuscula | [5] |
| 2,3-dibromo-4,5-dihydroxybenzaldehyde | 24.5 ± 0.1 | Symphyocladia latiuscula | [5] |
| 2,3-dibromo-4,5-dihydroxybenzyl methyl ether | 16.1 ± 0.2 | Symphyocladia latiuscula | [5] |
| 3-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)-5-(methoxymethyl)benzene-1,2-diol | 9.6 ± 0.1 | Symphyocladia latiuscula | [5] |
| Butylated Hydroxytoluene (BHT) (Standard) | 85.1 | - | [5] |
Note: A lower IC50 value indicates greater antioxidant activity.
Table 2: ABTS Radical Scavenging Activity of Bromophenols Compared to Trolox
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) (mM) | Source Organism | Reference |
| 2,3-dibromo-4,5-dihydroxybenzyl alcohol | 2.8 ± 0.1 | Symphyocladia latiuscula | [5] |
| 2,3-dibromo-4,5-dihydroxybenzaldehyde | 2.1 ± 0.2 | Symphyocladia latiuscula | [5] |
| 2,3-dibromo-4,5-dihydroxybenzyl methyl ether | 3.0 ± 0.2 | Symphyocladia latiuscula | [5] |
| 3-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)-5-(methoxymethyl)benzene-1,2-diol | 2.8 ± 0.2 | Symphyocladia latiuscula | [5] |
| Trolox (Standard) | 1.0 | - | - |
Note: TEAC values represent the concentration of a Trolox solution that has the same antioxidant capacity as the compound being tested.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the design and execution of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound and Trolox in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of this compound and Trolox in a suitable solvent.
-
Reaction Mixture: Add 20 µL of the sample or standard solution to 180 µL of the ABTS•+ working solution in a 96-well microplate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using various concentrations of Trolox, and the TEAC value of the sample is calculated from this curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of this compound and Trolox in an appropriate solvent.
-
Reaction Mixture: Add 10 µL of the sample or standard solution to 300 µL of the FRAP reagent in a 96-well microplate.
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O or Trolox. The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents or as Trolox equivalents.
Visualizations
Experimental Workflows
Caption: Workflow for common antioxidant capacity assays.
Signaling Pathway
This compound has been shown to exert its cytoprotective effects against oxidative stress by modulating the Nrf2/HO-1 signaling pathway.[3]
Caption: Nrf2/HO-1 signaling pathway activated by BDB.
References
- 1. Protective Effect of this compound from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
Comparative Guide to Analytical Methods for 3-Bromo-4,5-dihydroxybenzaldehyde
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-Bromo-4,5-dihydroxybenzaldehyde, a marine-derived natural product with significant antioxidant and anti-inflammatory properties.[1][2][3] The performance of HPLC is compared with Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers, scientists, and drug development professionals a basis for selecting the most suitable analytical technique for their specific research needs.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices, including biological samples and pharmaceutical formulations. The following table summarizes the expected performance characteristics of HPLC and GC-MS for the analysis of this compound, based on validated methods for structurally similar phenolic aldehydes.[4]
| Validation Parameter | HPLC-DAD | HPLC-MS/MS | GC-MS |
| Linearity (r²) | >0.999 | >0.999 | >0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.01 - 0.5 | 0.001 - 0.1 | 0.05 - 1.0 |
| Limit of Quantification (LOQ) (µg/mL) | 0.03 - 1.5 | 0.003 - 0.3 | 0.15 - 3.0 |
| Accuracy (Recovery %) | 90 - 110 | 95 - 105 | 85 - 115 |
| Precision (RSD %) | < 5 | < 3 | < 10 |
Table 1: Expected performance characteristics of different analytical methods for the quantification of this compound. Data is extrapolated from validated methods for similar phenolic compounds.[4]
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC and GC-MS are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for specific applications.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method with UV detection, which is a common and robust method for the analysis of phenolic compounds.
1. Sample Preparation:
-
For cell culture extracts: Cells treated with this compound can be lysed, and proteins precipitated using a suitable solvent like acetonitrile or methanol. The supernatant is then collected, evaporated to dryness, and reconstituted in the mobile phase.
-
For tissue samples: Homogenize the tissue in a suitable buffer, followed by liquid-liquid extraction with a solvent such as ethyl acetate. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with 5% B, increase to 30% B over 25 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode-array detector (DAD) monitoring at the maximum absorbance wavelength of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, a derivatization step is typically required to increase the volatility of the polar this compound.
1. Sample Preparation and Derivatization:
-
Extract the compound as described for HPLC.
-
Evaporate the extract to complete dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
2. GC-MS Conditions:
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 10 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan mode (m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of the derivatized compound.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for HPLC method validation and a key signaling pathway influenced by this compound.
Workflow for HPLC Method Validation.
Akt-PGC1α-Sirt3 Signaling Pathway.
References
- 1. Frontiers | this compound Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes [mdpi.com]
- 4. benchchem.com [benchchem.com]
Independent Verification of the Cytoprotective Effects of 3-Bromo-4,5-dihydroxybenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytoprotective effects of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) against two well-established antioxidant and cytoprotective agents: N-acetylcysteine (NAC) and Resveratrol. The information presented is collated from independent research studies to aid in the evaluation of BDB's potential as a therapeutic agent. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Comparative Analysis of Cytoprotective Efficacy
The following table summarizes the quantitative data on the cytoprotective effects of BDB, NAC, and Resveratrol from various in vitro studies. It is important to note that experimental conditions such as cell lines, stressors, and concentrations tested vary between studies, which may influence the observed efficacy.
| Compound | Cell Line | Stressor | Concentration | Outcome | Reference |
| This compound (BDB) | HaCaT (human keratinocytes) | H₂O₂ or UVB | 30 µM | Increased cell viability, reduced ROS generation.[1] | [1] |
| HaCaT (human keratinocytes) | PM2.5 | Not specified | Restored cell proliferation and viability, reduced ROS levels and DNA damage.[2] | [2] | |
| Vero (monkey kidney epithelial cells) | H₂O₂ | Not specified | Inhibited lipid peroxidation, cell death, and apoptosis by reducing ROS.[3] | [3] | |
| HaCaT (human keratinocytes) | TNF-α/IFN-γ | Dose-dependent | Increased cell viability and decreased intracellular ROS production.[4] | [4] | |
| N-acetylcysteine (NAC) | Murine Oligodendrocytes (158N) | H₂O₂ (500 µM) | 250 µM and 500 µM | Increased cell survival by ~25%.[5] | [5] |
| H9c2 (rat cardiomyocytes) | H₂O₂ (0.75 mM) | 4 mM | Markedly enhanced cell viability.[6] | [6] | |
| HK-2 (human kidney proximal tubule epithelial cells) | 2,3,5-Tris(glutathion-S-yl)-hydroquinone (TGHQ) (400 µM) | 1 mM | Almost completely inhibited TGHQ-induced cell death and ROS production.[7][8] | [7][8] | |
| Resveratrol | Mouse Embryonal Fibroblasts | Serum deprivation | EC₅₀: 84.20 µM | Reduced caspase 3 activation.[9][10] | [9][10] |
| Rat B103 Neuroblastoma Cells | N/A | IC₅₀: 17.86 µM (48h) | Decreased cell viability.[11] | [11] | |
| HT-29 and COLO 201 (human colon cancer cells) | N/A | 75 µM and 150 µM | Induced apoptosis.[12] | [12] | |
| HT22 (mouse hippocampal neuronal cells) | Glutamate (4 mM) | 10 µM | Prevented glutamate-induced apoptosis and ROS formation. | [13] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in assessing cytoprotection, the following diagrams are provided.
Caption: Signaling pathway of BDB-mediated cytoprotection.
Caption: Experimental workflow for assessing cytoprotective compounds.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing the test compounds (BDB, NAC, or Resveratrol) at various concentrations, with or without the stressor. Include appropriate controls (vehicle control, stressor-only control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Oxidative Stress Assessment: DCFDA Assay
Principle: The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is used to measure intracellular reactive oxygen species (ROS). DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the cells with the test compounds for a shorter duration (e.g., 1-6 hours) before or during the application of the stressor.
-
DCFDA Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFDA solution in serum-free medium to each well and incubate for 30-60 minutes at 37°C.
-
Stressor Application: Remove the DCFDA solution, wash the cells with PBS, and then add the medium containing the stressor.
-
Fluorescence Measurement: Measure the fluorescence intensity immediately and at different time points using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Apoptosis Assessment: TUNEL Assay
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.
Protocol:
-
Cell Seeding and Treatment: Grow cells on coverslips in a multi-well plate and treat as described in the MTT assay protocol.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Then, permeabilize the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS and incubate them with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber for 1 hour at 37°C in the dark.
-
Staining and Mounting: Wash the cells with PBS. If a fluorescent label was used, counterstain the nuclei with a DNA-binding dye like DAPI. Mount the coverslips on microscope slides.
-
Visualization: Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Protein Expression Analysis: Western Blot for Nrf2 and HO-1
Principle: Western blotting is used to detect the expression levels of specific proteins in a cell lysate. This protocol outlines the detection of Nrf2 and its downstream target, HO-1, to assess the activation of this key cytoprotective pathway.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2 and HO-1 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
References
- 1. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of this compound from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes [mdpi.com]
- 5. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Differential Cytoprotective Effect of Resveratrol and Its Derivatives: Focus on Antioxidant and Autophagy-Inducing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative and Cytotoxic Effects of Resveratrol in Mitochondria-Mediated Apoptosis in Rat B103 Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol induces apoptosis via ROS-triggered autophagy in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of 3-Bromo-4,5-dihydroxybenzaldehyde and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a marine-derived phenolic compound, with other well-researched phenols, including protocatechuic aldehyde, p-coumaric acid, caffeic acid, and vanillic acid. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of neurodegenerative disease and drug discovery.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological mechanism contributing to this neuronal damage is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. Phenolic compounds, with their potent antioxidant and anti-inflammatory properties, have emerged as promising candidates for the development of neuroprotective therapies. This guide focuses on this compound (BDB), a bromophenol found in marine red algae, and compares its protective effects against oxidative stress with those of other structurally related and well-studied phenols.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from in vitro and in vivo studies, comparing the efficacy of BDB and other phenols in mitigating cellular damage relevant to neurodegeneration.
Table 1: In Vitro Neuroprotective Effects of Phenolic Compounds
| Compound | Model System | Insult | Concentration | Outcome Measure | Result |
| This compound (BDB) | Vero cells | H₂O₂ (2 mM) | 50 µg/mL | Cell Viability (MTT Assay) | ~80% viability (compared to ~50% in H₂O₂ alone) |
| Vero cells | H₂O₂ (2 mM) | 12.5, 25, 50 µg/mL | ROS Production (DCF-DA Assay) | Dose-dependent decrease in ROS | |
| Protocatechuic Aldehyde | PC12 cells | H₂O₂ (200 µM) | 1, 10, 100 µM | Cell Viability (MTT Assay) | Significant increase in viability at all concentrations |
| PC12 cells | 6-OHDA (100 µM) | 1, 10, 100 µM | Cell Viability (MTT Assay) | Significant increase in viability at all concentrations | |
| SH-SY5Y cells | MPP⁺ (1 mM) | 25, 50, 100 µM | Cell Viability (MTT Assay) | Increased viability with PCA post-treatment | |
| p-Coumaric Acid | N2a cells | SOD1G85R | 100 nM, 1 µM | Cell Viability (MTT Assay) | Significant increase in cell viability |
| Caffeic Acid | Rat Cortical Slices | Quinolinic Acid (100 µM) | 100 µM | Cell Damage (LDH Assay) | Significant prevention of cell damage |
| HT22 cells | Acrolein | 30 µM | Cell Viability | Rescued neuronal death | |
| Vanillic Acid | HT22 cells | Aβ₁₋₄₂ | Not specified | Cell Viability | Increased cell viability after Aβ exposure |
Table 2: In Vivo Neuroprotective and Associated Protective Effects
| Compound | Model System | Insult/Model | Dosage | Outcome Measure | Result |
| This compound (BDB) | Zebrafish Embryos | H₂O₂ (5 mM) | 50 µg/mL | Cell Death | Significant inhibition of cell death |
| Zebrafish Embryos | H₂O₂ (5 mM) | 50 µg/mL | ROS Production | Significant inhibition of ROS generation | |
| Protocatechuic Aldehyde | Rat Model | 6-OHDA | Not specified | Apomorphine-induced rotations | Reduced rotations |
| Mouse Model | MPTP | 10, 20 mg/kg | TH-positive neuron loss | Prevented dopaminergic neuron loss | |
| p-Coumaric Acid | Rat Model | Embolic Cerebral Ischemia | 100 mg/kg | Neurological Deficit Score | Significantly improved scores |
| Mice | D-galactose | 80, 100 mg/kg | Cognitive Impairment (MWM) | Ameliorated cognitive impairment | |
| Caffeic Acid | Mice | Aβ₁₋₄₂ | 50 mg/kg/day | Memory Impairment (Y-maze) | Improved spontaneous alternation |
| Vanillic Acid | Mice | Aβ₁₋₄₂ | 30 mg/kg | Cognitive Impairment (Y-maze) | Prevented cognitive deficits |
| Mice | Streptozotocin | 50, 100 mg/kg | Memory (Y-maze) | Significantly improved habituation memory |
Signaling Pathways in Neuroprotection
The neuroprotective effects of these phenolic compounds are mediated through the modulation of various intracellular signaling pathways, primarily those involved in the cellular stress response, inflammation, and apoptosis.
This compound (BDB)
While direct neuroprotective signaling pathways for BDB are yet to be fully elucidated, studies on other cell types suggest its involvement in key cytoprotective pathways. In human keratinocytes, BDB has been shown to activate the Nrf2/HO-1 pathway, a critical antioxidant response system. Furthermore, in a model of myocardial ischemia, BDB demonstrated protective effects through the Akt-PGC1α-Sirt3 pathway, which is also crucial for neuronal survival and mitochondrial function.
Proposed neuroprotective signaling pathways of BDB.
Comparator Phenols
Other phenols, such as protocatechuic aldehyde, p-coumaric acid, and caffeic acid, also exert their neuroprotective effects by modulating critical signaling pathways. Protocatechuic aldehyde has been shown to activate the PLK2/p-GSK3β/Nrf2 pathway. Caffeic acid is also known to activate the Nrf2 signaling pathway, a common mechanism among many antioxidant phenols. p-Coumaric acid has been found to exert its neuroprotective effects through the activation of autophagy.
Neuroprotective signaling pathways of comparator phenols.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., BDB, protocatechuic aldehyde) for a specified duration (e.g., 2 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., H₂O₂, 6-OHDA, MPP⁺) to the wells and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) assay is commonly used to quantify intracellular ROS levels.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a black 96-well plate.
-
DCF-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM DCF-DA solution in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCF-DA solution and wash the cells with PBS to remove any excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.
-
Data Analysis: Quantify the relative ROS levels as a percentage of the control group that was treated only with the neurotoxin.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify the expression of specific proteins, such as those involved in the apoptotic cascade (e.g., Bax, Bcl-2, cleaved caspase-3).
-
Protein Extraction: Following cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target apoptotic proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
General experimental workflow for in vitro neuroprotection assays.
Conclusion
The available data indicates that this compound is a promising antioxidant compound with protective effects against oxidative stress-induced cell death. While direct comparative studies in neuronal models are limited, its efficacy in mitigating ROS production and apoptosis in other cell types is comparable to that of well-established neuroprotective phenols like protocatechuic aldehyde, p-coumaric acid, caffeic acid, and vanillic acid. The likely involvement of key cytoprotective pathways such as Nrf2 and Akt further strengthens its potential as a neuroprotective agent.
Further research is warranted to specifically evaluate the neuroprotective effects of BDB in various in vitro and in vivo models of neurodegenerative diseases. Such studies will be crucial to fully elucidate its mechanisms of action and to establish its potential for therapeutic development. This guide serves as a foundational resource to inform and direct these future research endeavors.
A Head-to-Head Comparison of 3-Bromo-4,5-dihydroxybenzaldehyde and Protocatechuic Aldehyde for Researchers and Drug Development Professionals
In the landscape of phenolic aldehydes with therapeutic potential, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) and Protocatechuic aldehyde (PCA) have emerged as significant compounds of interest. Both molecules, while structurally similar, exhibit distinct profiles in their sourcing, synthesis, and biological activities. This guide provides a comprehensive, data-driven comparison of BDB and PCA to aid researchers, scientists, and drug development professionals in their selection and application.
Physicochemical Properties and Synthesis
Both this compound and protocatechuic aldehyde are benzaldehyde derivatives with two hydroxyl groups, conferring them with antioxidant properties. The key structural difference is the presence of a bromine atom on the aromatic ring of BDB.
Table 1: Physicochemical Properties
| Property | This compound (BDB) | Protocatechuic Aldehyde (PCA) |
| Molecular Formula | C₇H₅BrO₃[1] | C₇H₆O₃ |
| Molecular Weight | 217.02 g/mol [1] | 138.12 g/mol |
| Appearance | White to off-white powder | Light yellow fine powder |
| Melting Point | Not consistently reported | 152.0–157.0 °C |
| Solubility | Soluble in organic solvents | Soluble in methanol, hot water, and ether; poorly soluble in cold water and hot toluene.[2] |
| Natural Source | Marine red algae (e.g., Polysiphonia morrowii, Rhodomela confervoides)[3][4] | Various terrestrial plants, including Salvia miltiorrhiza[5][6] |
The synthesis of protocatechuic aldehyde can be achieved through various methods, including the demethylation of vanillin or veratraldehyde, and from piperonal.[7] In contrast, information on the specific laboratory synthesis of this compound is less commonly detailed in the surveyed literature, often being isolated from its natural marine sources.
Comparative Biological Activity: A Data-Driven Overview
Both BDB and PCA exhibit a remarkable range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The following tables summarize the available quantitative data to facilitate a direct comparison.
Antioxidant Activity
The antioxidant capacity of these compounds is a cornerstone of their therapeutic potential. This is often evaluated by their ability to scavenge free radicals.
Table 2: In Vitro Antioxidant Activity
| Assay | This compound (BDB) | Protocatechuic Aldehyde (PCA) | Reference Compound |
| DPPH Radical Scavenging IC₅₀ | Data not available | More active than its acid analog in scavenging DPPH radicals.[8] | Ascorbic Acid, Trolox |
Anti-inflammatory Activity
The anti-inflammatory properties of BDB and PCA are well-documented, with both compounds showing inhibition of key inflammatory mediators.
Table 3: In Vitro Anti-inflammatory Activity
| Assay | Cell Line | This compound (BDB) | Protocatechuic Aldehyde (PCA) |
| Nitric Oxide (NO) Production Inhibition IC₅₀ | RAW 264.7 macrophages | Suppressed IL-6 production in a dose-dependent manner (12.5-100 μM).[9] | Data not available |
| COX-2 Inhibition | Human Dermal Fibroblasts (HDF) | Data not available | Inhibited UVA-induced COX-2 expression.[3] |
| Pro-inflammatory Cytokine Inhibition | HaCaT keratinocytes, RAW 264.7 macrophages | Downregulated IL-6, IL-8, IL-13, TNF-α, and IFN-γ.[10] | Inhibited TNF-α and IL-6.[11] |
BDB has been shown to effectively suppress the production of pro-inflammatory cytokines in various cell models.[9][10] Similarly, PCA demonstrates anti-inflammatory effects by inhibiting key enzymes and cytokines involved in the inflammatory cascade.[3][11]
Cytotoxic Activity
The potential of BDB and PCA as anticancer agents has been explored in various cancer cell lines.
Table 4: In Vitro Cytotoxicity (IC₅₀)
| Cell Line | This compound (BDB) | Protocatechuic Aldehyde (PCA) |
| HaCaT (human keratinocytes) | Not cytotoxic at concentrations up to 288 µM.[10] | 3 µg/mL showed significant cytotoxicity.[3] |
| A375 (melanoma) | Data not available | Synergistically enhances the cytotoxicity of dacarbazine.[12] |
| SK-MEL-28 (melanoma) | Data not available | Synergistically enhances the cytotoxicity of dacarbazine.[12] |
| MCF-7 (breast cancer) | Data not available | Inhibited cell growth at ≥50 µM after 3 days.[13] |
| MDA-MB-231 (breast cancer) | Data not available | Inhibited cell growth at ≥50 µM after 3 days.[13] |
PCA has demonstrated cytotoxic effects against several cancer cell lines and can enhance the efficacy of existing chemotherapy drugs.[12][13] BDB, on the other hand, has shown low cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile for certain applications.[10]
Mechanistic Insights: Signaling Pathway Modulation
A deeper understanding of the mechanisms of action of BDB and PCA reveals their interaction with key cellular signaling pathways. Both compounds have been shown to modulate pathways crucial in cell survival, proliferation, inflammation, and apoptosis.
Key Signaling Pathways
-
NF-κB Pathway: Both BDB and PCA have been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. BDB achieves this by inhibiting the phosphorylation of NF-κB in LPS-stimulated macrophages.[9][14] PCA also attenuates NF-κB activation in response to inflammatory stimuli.[15]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. BDB has been demonstrated to suppress the activation of the MAPK signaling pathway in keratinocytes.[5] PCA also exerts its anti-inflammatory and anti-photoaging effects by suppressing MAPK/AP-1 and p38 signaling.[3][16]
-
Akt Pathway: The Akt signaling pathway is vital for cell survival and proliferation. BDB has been shown to protect against myocardial ischemia-reperfusion injury by activating the Akt-PGC1α-Sirt3 pathway.[17] PCA has been reported to induce cancer stem cell death by inhibiting the Akt/Sox2 signaling pathway.[3]
Caption: Comparative signaling pathways of BDB and PCA.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides an overview of the methodologies for key experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).[7]
-
Prepare various concentrations of the test compound (BDB or PCA) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.[7]
-
In a 96-well plate or cuvettes, mix the test compound or standard with the DPPH solution.[7]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[16]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.[16]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
Caption: Workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.[17]
-
Pre-treat the cells with various concentrations of the test compound (BDB or PCA) for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, except for the control group.[6]
-
Incubate the cells for a further period (e.g., 24 hours).[6]
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.[6]
-
Measure the absorbance at 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells (e.g., HaCaT, cancer cell lines) in a 96-well plate and allow them to adhere overnight.[18]
-
Treat the cells with various concentrations of the test compound (BDB or PCA) for a specified duration (e.g., 24, 48, or 72 hours).[18]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours (e.g., 4 hours).[18][19]
-
During incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).[19]
-
Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.[9]
-
Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration that reduces cell viability by 50%) is calculated.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
Both this compound and protocatechuic aldehyde are promising phenolic compounds with significant therapeutic potential. BDB, derived from marine sources, shows potent anti-inflammatory and cytoprotective effects, particularly through the modulation of Akt, NF-κB, and MAPK pathways. PCA, found in a variety of terrestrial plants, is a well-established antioxidant and anti-inflammatory agent with demonstrated anticancer properties, also acting on NF-κB and MAPK signaling, and inhibiting the Akt pathway in cancer cells.
The choice between BDB and PCA will depend on the specific research or drug development objective. BDB's marine origin and its potent cytoprotective effects may be advantageous for applications in inflammatory conditions and tissue protection. PCA's broader availability from terrestrial plants and its established anticancer activities, including synergy with existing drugs, make it a strong candidate for oncological research. This guide provides the foundational data to inform these critical decisions, and further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows.
References
- 1. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. revistas.usp.br [revistas.usp.br]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Theoretical Study of Antioxidant and Prooxidant Potency of Protocatechuic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Protective effect of this compound against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effect of this compound, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocatechuic aldehyde inhibits TNF-α-induced fibronectin expression in human umbilical vein endothelial cells via a c-Jun N-terminal kinase dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. MTT assay [bio-protocol.org]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validating the Specificity of 3-Bromo-4,5-dihydroxybenzaldehyde's Biological Activity: A Comparative Guide
An In-depth Analysis of 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) Compared to Protocatechuic Aldehyde
For researchers, scientists, and drug development professionals, the validation of a compound's biological specificity is paramount. This guide provides an objective comparison of this compound (3-BDB), a promising marine-derived compound, with its structural analog, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). By examining their performance in key biological assays and presenting supporting experimental data, this guide aims to elucidate the specific biological activities of 3-BDB.
Comparative Analysis of Biological Activities
This compound (3-BDB) has demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects.[1] To assess the specificity of these actions, a comparison with protocatechuic aldehyde, a structurally similar and naturally occurring phenolic aldehyde, is essential. The key difference between these two molecules is the presence of a bromine atom on the benzene ring of 3-BDB.
Antioxidant Activity
Both 3-BDB and protocatechuic aldehyde exhibit significant antioxidant properties. These activities are often attributed to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals. The primary mechanism of action for 3-BDB's antioxidant effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).[1]
| Compound | Assay Type | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | Cytoprotection against oxidative stress | HaCaT keratinocytes | 30 µM (optimal concentration for HO-1 induction) | [2] |
| Protocatechuic Aldehyde | DPPH Radical Scavenging | - | IC50 values vary across studies, generally showing potent activity. Direct comparison with 3-BDB is limited by different experimental setups. | [3][4][5] |
| Protocatechuic Aldehyde | ABTS Radical Scavenging | - | IC50 values vary across studies, generally showing potent activity. Direct comparison with 3-BDB is limited by different experimental setups. | [3][4][5] |
Anti-inflammatory Activity
Both compounds have been shown to possess anti-inflammatory properties. 3-BDB has been observed to suppress the production of pro-inflammatory cytokines in various cell models.[6][7] Similarly, protocatechuic aldehyde has demonstrated anti-inflammatory effects in both in vitro and in vivo models.[4]
| Compound | Assay Type | Cell Line / Model | Effective Concentration / Effect | Reference |
| This compound | Inhibition of IL-6 production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition (12.5 - 100 µM) | [6][8] |
| This compound | Downregulation of inflammatory cytokines (IL-6, IL-8, TNF-α) | TNF-α/IFN-γ-stimulated HaCaT keratinocytes | Dose-dependent downregulation | [7] |
| Protocatechuic Aldehyde | Inhibition of inflammatory mediators | Various models | Demonstrates significant anti-inflammatory activity. | [4] |
Signaling Pathway Modulation
A key aspect of 3-BDB's biological activity is its ability to modulate specific signaling pathways. Understanding these interactions is crucial for validating its specificity.
Nrf2/HO-1 Pathway Activation by 3-BDB
3-BDB has been shown to protect cells against oxidative damage by activating the Nrf2/HO-1 pathway. This involves the phosphorylation of Akt and ERK, leading to the nuclear translocation of Nrf2 and subsequent expression of the antioxidant enzyme HO-1.
Experimental Protocols
To facilitate the validation and comparison of these compounds, detailed methodologies for key experiments are provided below.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a free radical generator.
Materials:
-
Human keratinocytes (HaCaT) or other suitable cell line
-
96-well black, clear-bottom tissue culture plates
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) free radical initiator
-
Test compounds (3-BDB, Protocatechuic Aldehyde)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash cells with PBS.
-
Incubate cells with DCFH-DA and the test compound at various concentrations for 1 hour at 37°C.
-
Wash cells with PBS.
-
Add AAPH solution to induce oxidative stress.
-
Immediately measure fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader.
-
Record fluorescence every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) and determine the IC50 value for each compound.
Western Blot for Nrf2 and HO-1
This technique is used to detect and quantify the protein levels of Nrf2 and HO-1 in cell lysates after treatment with the test compounds.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
Immunofluorescence for Nrf2 Nuclear Translocation
This method allows for the visualization of Nrf2's subcellular localization, determining if it has translocated to the nucleus upon treatment.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody (anti-Nrf2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the test compounds.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with Triton X-100.
-
Block with a blocking solution.
-
Incubate with the primary anti-Nrf2 antibody.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash with PBS.
-
Mount the coverslips on slides with a mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope.
Conclusion
This compound demonstrates significant antioxidant and anti-inflammatory activities, with a key mechanism of action involving the activation of the Nrf2/HO-1 signaling pathway. While protocatechuic aldehyde also possesses similar biological properties, the presence of the bromine atom in 3-BDB may contribute to differences in potency and specificity, a hypothesis that warrants further direct comparative studies. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses, which will be crucial in fully validating the specific biological activity of this compound and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Marine Compound this compound Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effect of this compound, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of 3-Bromo-4,5-dihydroxybenzaldehyde in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 3-Bromo-4,5-dihydroxybenzaldehyde (BDHB), a promising natural compound, with other well-known Nrf2 activators and antioxidants. While BDHB has demonstrated significant therapeutic potential through its on-target effects, a thorough understanding of its off-target interactions is crucial for its advancement as a potential therapeutic agent. This document outlines the known on-target activities of BDHB, compares its known and potential off-target profile with that of alternative compounds, and provides detailed experimental protocols for assessing these off-target effects.
Introduction to this compound (BDHB)
This compound is a natural bromophenol compound predominantly isolated from marine red algae.[1] It has garnered scientific interest for its potent antioxidant and anti-inflammatory properties.[1][2] The primary mechanism of action of BDHB is attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway is a key regulator of cellular defense against oxidative stress.[3]
The on-target effects of BDHB have been primarily documented in keratinocytes, where it provides protection against oxidative damage, inflammation, and apoptosis induced by various stressors.[3][4] Furthermore, studies have indicated its potential in mitigating myocardial ischemia and reperfusion injury through the Akt-PGC1α-Sirt3 pathway.[5] Despite these promising on-target activities, a comprehensive evaluation of its off-target effects has not been extensively reported in the scientific literature.
Comparison of On-Target and Off-Target Effects
A critical aspect of preclinical drug development is the characterization of a compound's selectivity. The following table summarizes the known on-target effects of BDHB and compares its potential off-target profile with the known off-target effects of other commonly used Nrf2 activators and antioxidants.
Data Presentation: Comparative Profile of Nrf2 Activators
| Feature | This compound (BDHB) | Sulforaphane | Bardoxolone Methyl | Quercetin | Resveratrol |
| Primary On-Target Pathway | Nrf2/HO-1 Activation[3] | Nrf2 Activation | Nrf2 Activation[6] | Antioxidant, Multiple Pathways | Sirtuin Activation, Antioxidant |
| Known On-Target Cellular Effects | Cytoprotection in keratinocytes, anti-inflammatory, antioxidant[3][4] | Induction of phase II detoxifying enzymes | Anti-inflammatory[6] | Anti-inflammatory, antioxidant | Anti-aging, anti-inflammatory[7] |
| Reported Off-Target Effects | Data not available | De-repression of long-terminal repeats via histone acetylation[8][9] | Increased risk of cardiovascular events, worsening of diabetic nephropathy in some studies[10][11] | Headaches, tingling in extremities, potential for kidney toxicity at high intravenous doses[2][12][13] | Pro-oxidant effects at high concentrations, potential for drug interactions (e.g., with blood thinners)[14][15] |
| Potential for Kinase Inhibition (Off-Target) | To be determined | Interacts with multiple kinases | - | Inhibits several kinases (e.g., PI3K, MEK) | Can inhibit casein kinase II |
| Potential for Receptor Binding (Off-Target) | To be determined | - | - | Binds to various receptors | Binds to estrogen receptors |
Experimental Protocols for Off-Target Effect Assessment
To thoroughly assess the off-target profile of BDHB, a multi-pronged experimental approach is recommended. The following are detailed methodologies for key experiments.
In Vitro Kinase Profiling
Given that BDHB is known to influence kinase-mediated signaling pathways (e.g., ERK and Akt) as part of its on-target mechanism, assessing its direct interaction with a broad panel of kinases is a critical first step in off-target profiling.
Protocol: LanthaScreen® Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of a test compound to a panel of kinases.[16][17]
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound (BDHB) and a known control inhibitor in the appropriate kinase buffer.
-
Prepare a 2X solution of the kinase-antibody mixture in the kinase buffer.
-
Prepare a 4X solution of the kinase tracer in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X test compound or control inhibitor solution to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the compound concentration to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of tracer binding.
-
Chemical Proteomics for Target Identification
Chemical proteomics is a powerful, unbiased approach to identify the direct binding partners of a small molecule within the entire proteome.[18][19]
Protocol: Compound-Centric Chemical Proteomics Workflow
-
Probe Synthesis:
-
Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the BDHB molecule, ensuring the modification does not significantly alter its biological activity.
-
-
Cell Culture and Lysis:
-
Culture the cellular model of interest (e.g., HaCaT keratinocytes) to the desired confluency.
-
Lyse the cells under non-denaturing conditions to maintain protein integrity and interactions.
-
-
Affinity Purification:
-
Incubate the cell lysate with the biotinylated BDHB probe to allow for the formation of probe-protein complexes.
-
As a control, pre-incubate a separate lysate sample with an excess of free BDHB before adding the probe to identify non-specific binders.
-
Add streptavidin-coated beads to the lysates to capture the biotinylated probe and its interacting proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that were specifically pulled down by the BDHB probe by comparing the results from the probe-treated and control samples.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.
Protocol: Western Blot-Based CETSA
-
Cell Treatment and Heating:
-
Treat intact cells with either vehicle control or a range of concentrations of BDHB for a specified time.
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspensions and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the total protein concentration in the soluble fraction.
-
-
Western Blot Analysis:
-
Resolve equal amounts of soluble protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific for the putative off-target protein.
-
Use a suitable secondary antibody and detect the protein bands using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of BDHB indicates direct binding to the target protein.
-
Visualizations
Signaling Pathway of BDHB
Caption: On-target signaling pathway of BDHB.
Experimental Workflow for Off-Target Assessment
Caption: Experimental workflow for off-target assessment.
On-Target vs. Off-Target Effects
Caption: On-target vs. off-target effects of BDHB.
References
- 1. In vitro kinase assay [bio-protocol.org]
- 2. gaiaherbs.com [gaiaherbs.com]
- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol Supplements: Side Effects and Benefits [webmd.com]
- 8. Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The Extinguished Beacon of Bardoxolone: Not a Monday Morning Quarterback Story - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Who should not take quercetin? [singlecare.com]
- 13. drugs.com [drugs.com]
- 14. Potential Adverse Effects of Resveratrol: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resveratrol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 19. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-4,5-dihydroxybenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide outlines the essential procedures for the proper disposal of 3-Bromo-4,5-dihydroxybenzaldehyde (CAS No. 16414-34-9), a compound that requires careful handling due to its potential health and environmental hazards. Adherence to these protocols is vital for maintaining a secure laboratory environment and ensuring regulatory compliance.
Hazard Profile and Required Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to use the appropriate Personal Protective Equipment (PPE). This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these hazards, the following PPE must be worn when handling this chemical for disposal:
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | Warning | Chemical-resistant gloves (e.g., nitrile rubber), Laboratory coat |
| Skin Irritation (Category 2) | Warning | |
| Serious Eye Irritation (Category 2A) | Warning | Safety glasses with side-shields or chemical goggles |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation | Warning | Dust mask or respirator (if handling powder) |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Collection and Storage
-
Waste Container: Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and compatible container. The container must be in good condition, with no leaks or rust, and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste". The label should include:
-
The full chemical name: "this compound"
-
CAS Number: "16414-34-9"
-
The appropriate hazard pictograms (e.g., exclamation mark).
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
Segregation: Store the hazardous waste container in a designated, well-ventilated, and cool secondary containment area. It is crucial to segregate it from incompatible materials, such as strong oxidizing agents or bases. As a halogenated organic compound, it should be stored with other similar halogenated wastes, separate from non-halogenated solvents.[1][2]
Disposal of Contaminated Materials
-
Labware: Any labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated or disposed of as hazardous waste. If decontamination is chosen, triple-rinse the labware with a suitable solvent. The solvent rinsate must be collected and disposed of as hazardous waste.
-
PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in the designated hazardous waste container for this chemical.
Arranging for Pickup and Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling and documentation.
-
Documentation: Complete any required hazardous waste disposal forms accurately and completely. This typically includes listing the chemical name, quantity, and hazard information.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate PPE as listed in the table above.
-
Contain and Absorb: For a solid spill, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container. For a solution, cover with an inert absorbent material (e.g., vermiculite, sand), and then sweep it into the waste container.
-
Clean: Clean the spill area with a suitable solvent, and collect the cleaning materials and rinsate as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Operational Workflow for Disposal
Below is a visual representation of the proper disposal workflow for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 3-Bromo-4,5-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 3-Bromo-4,5-dihydroxybenzaldehyde (CAS No. 16414-34-9). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational and disposal protocols.
Hazard Identification and Safety Precautions
This compound is a halogenated aromatic aldehyde that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.
GHS Hazard Information: .[1]
-
Pictogram: GHS07 (Warning)[1]
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
-
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[4]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles that meet ANSI Z.87.1 standards.[5] A face shield should be worn over safety goggles when there is a risk of splashing.[6][7] |
| Hand Protection | Nitrile gloves are required for handling this chemical.[4][8] It is recommended to double-glove for added protection.[9] Always inspect gloves for tears or punctures before use. |
| Body Protection | A flame-resistant lab coat, fully buttoned, to protect skin and clothing.[4][7] |
| Footwear | Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[4][7] |
| Respiratory | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4] |
Experimental Protocol: Handling and Weighing
This protocol outlines the step-by-step procedure for safely handling and weighing solid this compound.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Methodology:
-
Preparation: Before handling the chemical, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment, including a spatula, weighing paper or vessel, and a container for halogenated organic waste, readily available within the fume hood.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing:
-
Place a weighing vessel on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from the stock bottle to the weighing vessel using a clean spatula. Avoid generating dust.
-
Once the desired weight is obtained, securely close the stock bottle.
-
-
Post-Weighing:
-
Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and paper towels.
-
Dispose of the paper towels and any contaminated weighing paper in the designated "Halogenated Organic Waste" container.[4]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Container |
| Solid Chemical Waste | Unused or waste this compound should be placed in a clearly labeled "Halogenated Organic Waste" container.[4][8] |
| Contaminated Labware (disposable) | Items such as gloves, weighing paper, and paper towels that are contaminated with the chemical must be disposed of in the "Halogenated Organic Waste" container.[4] |
| Contaminated Labware (reusable) | Glassware should be rinsed with an appropriate solvent, and the rinsate collected in the "Halogenated Organic Waste" container before washing. |
| Solutions Containing the Chemical | All solutions containing this compound must be disposed of in a "Halogenated Organic Liquid Waste" container.[10] |
Important Considerations:
-
Never dispose of halogenated organic compounds down the drain.[4]
-
Ensure all waste containers are properly sealed and stored in a designated secondary containment area.[9]
-
Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as halogenated organic waste.[6] Clean the spill area with a suitable solvent and decontaminate. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
References
- 1. This compound | 16414-34-9 [sigmaaldrich.com]
- 2. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. uah.edu [uah.edu]
- 6. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
